20-Ethyl prostaglandin E2
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxydec-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O5/c1-2-3-4-5-8-11-17(23)14-15-19-18(20(24)16-21(19)25)12-9-6-7-10-13-22(26)27/h6,9,14-15,17-19,21,23,25H,2-5,7-8,10-13,16H2,1H3,(H,26,27)/b9-6-,15-14+/t17-,18+,19+,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXMMZTNQIJBMBC-QKIVIXBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of 20-Ethyl Prostaglandin E2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin (B15479496) E2 is a principal mediator in numerous physiological and pathological processes, including inflammation, pain, fever, and cancer.[1][2] Its biological effects are mediated through four G protein-coupled receptors: EP1, EP2, EP3, and EP4.[3][4] Synthetic analogs of PGE2, such as 20-ethyl PGE2, are valuable tools for dissecting the specific roles of these receptors and for developing novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. 20-ethyl PGE2 is an analog of PGE2 where the ω-chain has been extended by two methylene (B1212753) carbons.[5] This modification may alter its receptor binding affinity and metabolic stability.
Synthesis of 20-Ethyl Prostaglandin E2
A plausible and efficient chemical synthesis of 20-ethyl PGE2 can be envisioned utilizing a convergent approach, a hallmark of many prostaglandin syntheses. This strategy involves the synthesis of two key fragments, the "upper side chain" (α-chain) and the "lower side chain" (ω-chain), which are then coupled to a central cyclopentanone (B42830) core.
Experimental Protocol: Proposed Synthesis
Step 1: Preparation of the α-chain Phosphonium (B103445) Ylide
The α-chain can be prepared from a suitable starting material such as 7-bromoheptanoic acid. The carboxylic acid is first protected, for example, as a methyl or ethyl ester. The terminal bromide is then converted to a triphenylphosphonium salt by reaction with triphenylphosphine. Treatment of this phosphonium salt with a strong base, such as sodium hydride or n-butyllithium, in an aprotic solvent like THF or DMSO generates the corresponding phosphonium ylide.
Step 2: Preparation of the ω-chain with the 20-Ethyl Modification
The synthesis of the ω-chain containing the 20-ethyl extension is a critical step. A potential starting material is 1-decyne. This can be alkylated at the terminal position with ethyl bromide using a strong base like sodium amide in liquid ammonia (B1221849) to yield 1-dodecyne. This internal alkyne can then be converted to the desired (E)-vinyl iodide through a hydrozirconation-iodination sequence. The hydroxyl group at the future C-15 position can be introduced stereoselectively.
Step 3: Synthesis of the Cyclopentenone Core
A common precursor for the cyclopentenone core is the Corey lactone, which is commercially available in its chiral forms. The hydroxyl groups of the Corey lactone are typically protected, for instance, as tetrahydropyranyl (THP) ethers. The lactone is then reduced to the corresponding lactol, which is subsequently oxidized to the aldehyde.
Step 4: Wittig Reaction for α-Chain Installation
The phosphonium ylide prepared in Step 1 is reacted with the aldehyde derived from the Corey lactone (Step 3) in a Wittig reaction. This reaction establishes the α-chain with the correct (Z)-alkene geometry at C-5.
Step 5: Horner-Wadsworth-Emmons Reaction for ω-Chain Installation
Following the Wittig reaction, the protecting groups on the cyclopentane (B165970) core are manipulated to reveal a ketone at C-9 and an aldehyde at C-11. The ω-chain, prepared as a phosphonate (B1237965) ester, is then introduced via a Horner-Wadsworth-Emmons reaction. This reaction forms the (E)-alkene at C-13 and completes the carbon skeleton of 20-ethyl PGE2.
Step 6: Final Deprotection
The final step involves the removal of all protecting groups to yield this compound. Acidic hydrolysis is commonly used to remove THP and ester protecting groups.[6]
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for this compound.
Purification of this compound
The purification of prostaglandins (B1171923) requires careful chromatographic techniques due to their similar structures and potential for degradation. A multi-step purification strategy is often necessary to achieve high purity.
Experimental Protocol: Purification
Initial Extraction and Work-up
-
Following the final deprotection step, the reaction mixture is typically neutralized and extracted with an organic solvent such as ethyl acetate (B1210297).
-
The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
Chromatographic Purification
A combination of chromatographic techniques is recommended for the purification of 20-ethyl PGE2.
1. Flash Column Chromatography:
-
Stationary Phase: Silica gel 60 (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a common starting point. For prostaglandins, the addition of a small amount of acetic acid (0.1-1%) to the mobile phase can improve peak shape and reduce tailing.
-
Monitoring: Fractions can be monitored by thin-layer chromatography (TLC) using a similar solvent system and visualized with a suitable stain (e.g., phosphomolybdic acid).
2. High-Performance Liquid Chromatography (HPLC):
For achieving high purity (>97%), reversed-phase HPLC is the method of choice.[7][8]
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a pH modifier like formic acid or acetic acid (0.1%), is employed. A gradient elution may be necessary to separate closely related impurities.
-
Detection: UV detection at a wavelength around 210 nm is suitable for prostaglandins.
Purification Workflow Diagram
Caption: General purification workflow for this compound.
Quantitative Data Summary
| Parameter | Value/Range | Reference/Comment |
| Molecular Formula | C22H36O5 | [5] |
| Molecular Weight | 380.5 g/mol | [5] |
| Purity (Post-HPLC) | ≥97% | [5] |
| Solubility (DMF) | 30 mg/mL | [5] |
| Solubility (DMSO) | 20 mg/mL | [5] |
| Solubility (Ethanol) | 20 mg/mL | [5] |
| Solubility (PBS, pH 7.2) | 125 µg/mL | [5] |
| Storage Temperature | -20°C | [5] |
Prostaglandin E2 Signaling Pathway
PGE2 exerts its diverse biological effects by binding to four distinct G protein-coupled receptors: EP1, EP2, EP3, and EP4.[3][4] These receptors couple to different intracellular signaling pathways, leading to a variety of cellular responses.
-
EP1: Primarily couples to Gq, leading to an increase in intracellular calcium levels.
-
EP2 and EP4: Both couple to Gs, activating adenylyl cyclase and increasing intracellular cyclic AMP (cAMP) levels, which in turn activates protein kinase A (PKA).[4]
-
EP3: Couples to Gi, which inhibits adenylyl cyclase and decreases cAMP levels.
The specific cellular response to PGE2 depends on the expression profile of these receptors on the target cell.
Signaling Pathway Diagram
Caption: Simplified Prostaglandin E2 signaling pathways.
References
- 1. Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
- 5. caymanchem.com [caymanchem.com]
- 6. CN103373947A - Green synthesis method for dinoprostone (prostaglandin PGE2) - Google Patents [patents.google.com]
- 7. High-performance liquid chromatographic analysis of prostaglandins formed during in vitro incubations with prostaglandin 15-dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to 20-Ethyl Prostaglandin E2: Structure, Properties, and Putative Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: 20-Ethyl prostaglandin (B15479496) E2 is a synthetic analog of Prostaglandin E2 (PGE2) and is considered a virtually unresearched compound.[1] Consequently, a significant portion of the biological and experimental data presented in this guide is based on the well-characterized parent compound, Prostaglandin E2. This information is provided to serve as a foundational resource for researchers and to suggest potential avenues of investigation for 20-Ethyl prostaglandin E2.
Introduction
Prostaglandin E2 (PGE2) is a principal bioactive lipid mediator derived from arachidonic acid, playing a critical role in a myriad of physiological and pathological processes, including inflammation, pain, fever, and cancer.[2][3][4] this compound is a synthetic analog of PGE2, distinguished by the addition of two methylene (B1212753) carbons to the ω-chain.[5] This structural modification has the potential to alter the compound's metabolic stability, receptor binding affinity, and overall biological activity. This guide provides a comprehensive overview of the known chemical and physical properties of this compound, and extrapolates its potential biological functions and signaling pathways based on the extensive research conducted on PGE2.
Chemical Structure and Properties
The fundamental chemical and physical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | (5Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(1E,3S)-3-hydroxy-1-decen-1-yl]-5-oxocyclopentyl]-5-heptenoic acid | [6] |
| Synonyms | 20-ethyl PGE2 | [1][6] |
| CAS Number | 37492-24-3 | [1][6] |
| Molecular Formula | C22H36O5 | [1][6] |
| Molecular Weight | 380.5 g/mol | [1][6] |
| Purity | ≥97% | [6] |
| Formulation | A solution in methyl acetate | [6] |
| Solubility | DMF: 30 mg/ml, DMSO: 20 mg/ml, Ethanol: 20 mg/ml, PBS (pH 7.2): 125 µg/ml | [6] |
| SMILES | CCCCCCC--INVALID-LINK--/C=C/--INVALID-LINK----INVALID-LINK--CC1=O | [6] |
| InChI Key | NXMMZTNQIJBMBC-QKIVIXBWSA-N | [6] |
Putative Biological Activity and Signaling Pathways
The biological effects of PGE2 are mediated through its interaction with four distinct G-protein coupled receptors (GPCRs): EP1, EP2, EP3, and EP4.[7][8] These receptors are coupled to different intracellular signaling cascades, leading to a wide range of cellular responses. It is hypothesized that this compound will interact with these same receptors, although its binding affinity and selectivity may differ from that of PGE2. The known signaling pathways of PGE2 are detailed below and are the most likely pathways to be modulated by its 20-ethyl analog.
PGE2 Receptor Signaling Overview
The diverse actions of PGE2 are a direct result of the differential signaling pathways activated by its four receptor subtypes.
Caption: Overview of PGE2 binding to its four EP receptors and their primary signaling outputs.
Detailed Signaling Pathways
The EP1 receptor is coupled to the Gq alpha subunit of the G protein, leading to the activation of phospholipase C (PLC). This results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), which in turn activates various calcium-dependent enzymes and cellular processes.
Caption: EP1 receptor signaling cascade leading to increased intracellular calcium.
Both EP2 and EP4 receptors are coupled to the Gs alpha subunit, which activates adenylyl cyclase (AC). AC then catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which phosphorylates various downstream targets, modulating gene expression and cellular function. The EP4 receptor can also signal through a Gs-independent pathway involving PI3K.
Caption: EP2 and EP4 receptor signaling via the cAMP/PKA pathway.
The EP3 receptor is primarily coupled to the Gi alpha subunit, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This counteracts the signaling from EP2 and EP4 receptors. Alternative splicing of the EP3 receptor gene can result in isoforms that couple to other G proteins, further diversifying its signaling potential.
References
- 1. scbt.com [scbt.com]
- 2. Human Prostaglandin E2 Competitive ELISA Kit (EHPGE2) - Invitrogen [thermofisher.com]
- 3. elisakits.co.uk [elisakits.co.uk]
- 4. Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prostaglandin E2 - Wikipedia [en.wikipedia.org]
A Technical Guide to Prostaglandin E2 Receptor Binding: Context for the Study of 20-Ethyl Prostaglandin E2
An in-depth technical guide on the core of 20-Ethyl prostaglandin (B15479496) E2 receptor binding affinity.
Introduction
Prostaglandin E2 (PGE2) is a principal mediator in a wide array of physiological and pathological processes, including inflammation, pain, fever, and cancer. Its biological effects are transduced by a family of four G-protein coupled receptors (GPCRs): EP1, EP2, EP3, and EP4. The development of synthetic analogs of PGE2, such as 20-Ethyl prostaglandin E2, is a key strategy in the pursuit of novel therapeutics that can selectively target these receptors to achieve desired clinical outcomes.
This technical guide provides a comprehensive overview of the binding of ligands to the PGE2 receptors. While a thorough review of the scientific literature indicates that specific binding affinity data for this compound has not yet been published, this document serves as a foundational resource for researchers and drug development professionals.[1] It details the characteristics of the four EP receptor subtypes, presents binding data for the endogenous ligand PGE2 and other key modulators, describes the experimental protocols for determining binding affinity, and visualizes the associated signaling pathways.
Prostaglandin E2 Receptors: An Overview
The four EP receptors are distinct in their signaling mechanisms and tissue distribution, which accounts for the pleiotropic effects of PGE2.
-
EP1 Receptor: Coupled to the Gq protein, its activation leads to an increase in intracellular calcium levels.
-
EP2 Receptor: Coupled to the Gs protein, it stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).
-
EP3 Receptor: Primarily coupled to the Gi protein, its activation inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP.
-
EP4 Receptor: Similar to the EP2 receptor, it is coupled to the Gs protein and its activation increases intracellular cAMP levels.[2]
Quantitative Binding Data for Prostaglandin E2 Receptors
The following table summarizes the binding affinities of PGE2 and other selected ligands for the human EP receptor subtypes. The dissociation constant (Kd) and the inhibition constant (Ki) are common measures of binding affinity, with a lower value indicating a higher affinity.
| Ligand | Receptor Subtype | Binding Affinity (Ki, nM) | Binding Affinity (Kd, nM) |
| PGE2 | Human EP2 | ~13 | |
| PGE1 | Human EP2 | ~10 | |
| PGE2 | Mouse EP2 | ~12 | |
| PGE2 | Human EP4 | 0.75 ± 0.03 | 0.72 ± 0.12 |
| PGE1 | Human EP4 | 1.45 ± 0.24 | |
| 11-deoxy-PGE1 | Human EP4 | 1.36 ± 0.34 | |
| 13,14-dihydro-PGE1 | Human EP4 | 3.07 ± 0.29 | |
| BW245C | Human EP4 | 64.7 ± 1.0 | |
| ZK118182 | Human EP4 | 425 ± 42 | |
| Enprostil | Human EP4 | 43.1 ± 4.4 | |
| AH23848 | Human EP4 | 2690 ± 232 | |
| AH22921 | Human EP4 | 31,800 ± 4090 | |
| PGE2 | Human Adipocyte (High Affinity Site) | 2 | |
| PGE2 | Human Adipocyte (Low Affinity Site) | 56 |
Data presented are collated from multiple sources.[3][4] It is important to note that experimental conditions can influence these values.
Experimental Protocols: Radioligand Binding Assay
Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and a receptor.[5] They are essential for determining the affinity (Kd), the concentration of receptors (Bmax), and the selectivity of novel compounds.[5][6]
Objective: To determine the binding affinity of a test compound (e.g., this compound) for a specific EP receptor subtype.
Materials:
-
Membrane preparations from cells expressing the target EP receptor.
-
Radiolabeled ligand (e.g., [3H]-PGE2).
-
Unlabeled test compound.
-
Binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[7]
-
Wash buffer (ice-cold).
-
Glass fiber filters (e.g., GF/C).[7]
-
Scintillation cocktail.
-
96-well plates.[7]
-
Filter-mate harvester or similar filtration device.[7]
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Competition Binding Assay:
-
In a 96-well plate, add the following to each well in this order:
-
Binding buffer.
-
A fixed concentration of radiolabeled ligand ([3H]-PGE2).
-
Varying concentrations of the unlabeled test compound.
-
Membrane preparation to initiate the binding reaction.
-
-
To determine non-specific binding, a set of wells should contain a high concentration of an unlabeled standard ligand instead of the test compound.
-
To determine total binding, a set of wells should contain only the radioligand and membranes without any competing unlabeled ligand.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.[7]
-
-
Filtration:
-
Quantification:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding:
-
Specific Binding = Total Binding - Non-specific Binding.
-
-
Generate a Competition Curve:
-
Plot the specific binding as a function of the log concentration of the test compound.
-
-
Determine IC50:
-
From the competition curve, determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC50 value).
-
-
Calculate Ki:
-
Convert the IC50 value to an inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
-
Signaling Pathways and Experimental Workflows
Prostaglandin E2 Receptor Signaling Pathways
The following diagrams illustrate the primary signaling cascades initiated by the binding of PGE2 to each of its four receptor subtypes.
Caption: PGE2 receptor signaling pathways.
Workflow of a Competitive Radioligand Binding Assay
This diagram outlines the key steps in a competitive radioligand binding assay to determine the affinity of a test compound.
Caption: Competitive radioligand binding assay workflow.
While direct experimental data on the binding of this compound to EP receptors is not currently available in the public domain, the established methodologies and the extensive knowledge of PGE2-receptor interactions provide a clear path forward for its characterization. The protocols and background information provided in this guide are intended to equip researchers with the necessary tools to investigate the binding affinity and selectivity of this and other novel prostaglandin analogs. Such studies are paramount for the development of the next generation of targeted therapies that modulate the prostaglandin signaling system.
References
- 1. caymanchem.com [caymanchem.com]
- 2. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostaglandin E2 receptor binding and action in human fat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of [3H]-prostaglandin E2 binding to the cloned human EP4 prostanoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. giffordbioscience.com [giffordbioscience.com]
20-Ethyl prostaglandin E2 vs unoprostone structural differences
An In-depth Technical Guide to the Structural and Mechanistic Differences Between 20-Ethyl Prostaglandin (B15479496) E2 and Unoprostone (B1682063)
For researchers, scientists, and drug development professionals, understanding the nuanced differences between structurally related prostaglandin analogs is critical for targeted therapeutic development. This guide provides a detailed comparison of 20-ethyl prostaglandin E2 and unoprostone, focusing on their core structural distinctions, resultant signaling pathways, and available quantitative data.
Core Structural Differences
The fundamental differences between this compound and unoprostone lie in their carbon backbone length and specific functional group modifications on both the cyclopentane (B165970) ring and the alpha and omega side chains. Unoprostone is a synthetic docosanoid, a derivative of docosahexaenoic acid, and is distinct from the more common 20-carbon prostaglandins.[1][2] It is clinically administered as a prodrug, unoprostone isopropyl ester, which is hydrolyzed by esterases in the cornea to its active form, unoprostone free acid.[2][3][4]
This compound is an analog of the naturally occurring prostaglandin E2 (PGE2), characterized by the addition of two methylene (B1212753) carbons to the ω-chain.[5][6] This extension makes it a 22-carbon molecule like unoprostone, but it retains the core structural features of a PGE2 molecule.
Key structural distinctions are detailed below:
-
Carbon Chain Length: Both are 22-carbon molecules. Unoprostone is classified as a docosanoid, while 20-ethyl PGE2 is an extended analog of the 20-carbon eicosanoid, PGE2.[1][2][5]
-
Cyclopentane Ring: 20-ethyl PGE2 possesses a ketone group at C-9 and a hydroxyl group at C-11, characteristic of the "E" series of prostaglandins. In contrast, unoprostone is an F-series prostaglandin analog, featuring hydroxyl groups at both the C-9 and C-11 positions.[5][7]
-
Omega (ω) Chain: 20-ethyl PGE2 maintains the natural 15(S) allylic hydroxyl group, which is crucial for receptor affinity and potency in many prostaglandins.[5][6] Unoprostone has significant modifications in its lower side chain, including a ketone at C-15 and saturation of the C-13, C-14 double bond (13,14-dihydro).[5] These changes are known to severely limit its affinity for the prostaglandin F (FP) receptor.[5]
-
Alpha (α) Chain: The alpha chain of 20-ethyl PGE2 contains a cis double bond between C-5 and C-6, typical for the '2' series prostaglandins. Unoprostone also features this C-5 to C-6 double bond.
Comparative Signaling Pathways
The structural variations between this compound and unoprostone lead to distinct mechanisms of action and signaling pathway engagement.
This compound
As a PGE2 analog, 20-ethyl PGE2 is predicted to interact with the E-prostanoid (EP) receptors EP1, EP2, EP3, and EP4. These G-protein coupled receptors mediate diverse downstream effects. PGE2 signaling is known to activate multiple pathways, including the cAMP/PKA pathway (primarily via EP2 and EP4) and the EGFR/MAPK and PI3K/Akt pathways, which are crucial for cell proliferation and inflammation.[8][9] The retention of the 15(S)-hydroxyl group suggests it may have greater potency at these receptors compared to unoprostone.[5]
Unoprostone
Unoprostone's mechanism of action is not fully elucidated but is known to differ from classic prostaglandin analogs.[10] Its structural modifications result in little to no affinity for the FP receptor.[2] Instead, its intraocular pressure (IOP) lowering effect is believed to be mediated by increasing the outflow of aqueous humor through the trabecular meshwork.[3][4] This may involve local effects on Big Potassium (BK) channels and ClC-2 chloride channels.[3][10][11] Activation of these channels can lead to relaxation of the trabecular meshwork and ciliary muscle, facilitating aqueous outflow.[12]
Quantitative Data Summary
Direct comparative studies between 20-ethyl PGE2 and unoprostone are not available in the published literature, as 20-ethyl PGE2 remains a compound used primarily for research with limited characterization.[13] However, quantitative data for unoprostone's clinical effects and the cellular effects of PGE2 (as a proxy for its 20-ethyl analog) are available.
| Parameter | Unoprostone (Isopropyl Ester 0.15%) | Prostaglandin E2 (PGE2) | Data Source |
| Clinical Efficacy | |||
| Mean IOP Reduction | 3–4 mmHg (from baseline of 23 mmHg) | Not applicable (used for other indications) | [3][10] |
| Cellular Effects | |||
| Effect on TM/CM | Inhibits endothelin-induced contractions | Not typically studied for this effect | [11][12] |
| Effect on Ion Channels | Doubles outward current in HTM cells (maxi-K) | Not a primary mechanism | [11][12] |
| Keratinocyte Proliferation | Not a primary indication | Increases DNA synthesis 2.2 to 7.6-fold (1-30 µM) | [9] |
| Pharmacokinetics | |||
| Plasma Half-life (active acid) | 14 minutes | Short, rapidly metabolized | [3][4] |
| Peak Plasma Conc. (active acid) | < 1.5 ng/mL | Variable based on administration | [3] |
Cited Experimental Protocols
Protocol 1: Investigation of Unoprostone's Effect on Trabecular Meshwork (TM) Contractility
-
Objective: To determine the mechanism of unoprostone's ocular hypotensive effect.
-
Methodology:
-
Tissue Preparation: Bovine TM and ciliary muscle (CM) strips were isolated and mounted in a force-length transducer system.
-
Contraction Assay: The effect of unoprostone free acid (10⁻⁵ M) on contractions induced by endothelin-1 (B181129) (ET-1, 10⁻⁹ M) was measured. Carbachol (10⁻⁶ M) was used to induce maximal contraction as a reference.
-
Intracellular Calcium Measurement: Cultured human TM (HTM) cells were loaded with the fluorescent probe fura-2AM. Changes in intracellular Ca²⁺ levels were measured in response to ET-1 (5 x 10⁻⁸ M) with and without pre-treatment with unoprostone.
-
Electrophysiology: Patch-clamp experiments were performed on HTM and BTM cells to measure membrane currents in response to unoprostone. The specific maxi-K channel inhibitor, iberiotoxin, was used to confirm channel involvement.
-
-
Reference: This protocol is based on the study by Wiederholt M, et al., published in Investigative Ophthalmology & Visual Science.[11][12]
Protocol 2: PGE2-Induced Keratinocyte Proliferation Assay
-
Objective: To determine the effect of PGE2 on the proliferation of primary mouse keratinocytes (PMKs).
-
Methodology:
-
Cell Culture: Primary keratinocytes were isolated from wild-type mice and cultured under standard conditions.
-
Treatment: Cultured PMKs were treated with varying concentrations of PGE2 (1 µM, 10 µM, 30 µM) for 20 hours.
-
DNA Synthesis Measurement: Two hours before harvesting, the cells were pulsed with [³H]-thymidine.
-
Data Analysis: Cells were harvested, and the incorporation of [³H]-thymidine into the DNA was measured using a scintillation counter to quantify DNA synthesis as an indicator of cell proliferation.
-
-
Reference: This protocol is based on the study by Chun KS, et al., published in Carcinogenesis.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. An evidence-based review of unoprostone isopropyl ophthalmic solution 0.15% for glaucoma: place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rescula (Unoprostone isopropyl): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. targetmol.cn [targetmol.cn]
- 7. Isopropyl Unoprostone | C25H44O5 | CID 5282175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
- 9. Multiple signaling pathways are responsible for prostaglandin E2-induced murine keratinocyte proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drugs.com [drugs.com]
- 11. Mechanisms of action of unoprostone on trabecular meshwork contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. scbt.com [scbt.com]
The Biological Activity of 20-Ethyl Prostaglandin E2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
20-Ethyl prostaglandin (B15479496) E2 (20-ethyl PGE2) is a synthetic analog of the naturally occurring prostaglandin E2 (PGE2), a potent lipid mediator involved in a myriad of physiological and pathological processes. While research directly investigating the biological activities of 20-ethyl PGE2 is limited, its structural similarity to PGE2 suggests a comparable, albeit potentially modified, pharmacological profile. This technical guide provides a comprehensive overview of the known biological activities of PGE2 as a foundational framework for understanding the potential therapeutic applications and mechanisms of action of its 20-ethyl analog. The guide will delve into the established signaling pathways of PGE2, present quantitative data on its receptor interactions, and outline relevant experimental protocols for future investigations into 20-ethyl PGE2.
Introduction to 20-Ethyl Prostaglandin E2
This compound is a synthetic derivative of prostaglandin E2, characterized by the addition of two methylene (B1212753) carbons to the ω-chain.[1][2] This structural modification may influence its metabolic stability and receptor binding affinity compared to the parent compound. While the biological activities of 20-ethyl PGE2 have not been extensively elucidated, it has been used in research contexts, notably in studies demonstrating its ability to upregulate Programmed Death-Ligand 1 (PD-L1) expression on hematopoietic stem and progenitor cells.[3] Given the well-established and diverse biological roles of PGE2, it is anticipated that 20-ethyl PGE2 will interact with the same family of E-type prostanoid (EP) receptors, thereby influencing a range of cellular processes.
Prostaglandin E2 is a principal mediator in numerous physiological functions, including inflammation, cytoprotection, and neurotransmission.[1][4] It exerts its effects by binding to four distinct G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4, each coupled to different intracellular signaling cascades.[5][6][7] Understanding the intricacies of these pathways is crucial for predicting the biological impact of PGE2 analogs like 20-ethyl PGE2.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Chemical Name | (5Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(1E,3S)-3-hydroxy-1-decen-1-yl]-5-oxocyclopentyl]-5-heptenoic acid | [1] |
| Synonyms | 20-ethyl PGE2 | [1][8] |
| Molecular Formula | C22H36O5 | [1][2][8] |
| Molecular Weight | 380.5 g/mol | [1][2][8] |
| CAS Number | 37492-24-3 | [1][8] |
| Purity | ≥97% | [1][2] |
| Formulation | A solution in methyl acetate | [1][2] |
| Storage | -20°C | [2] |
| Solubility | DMF: 30 mg/ml, DMSO: 20 mg/ml, Ethanol: 20 mg/ml, PBS (pH 7.2): 125 µg/ml | [1] |
Inferred Mechanism of Action: Prostaglandin E2 Signaling Pathways
The biological effects of PGE2, and presumably 20-ethyl PGE2, are mediated through its interaction with the four EP receptor subtypes. These receptors are coupled to distinct G-proteins, leading to the activation of various downstream signaling cascades.
-
EP1 Receptor: Coupled to Gq, its activation leads to an increase in intracellular calcium levels via the phospholipase C (PLC) pathway.[9]
-
EP2 Receptor: Coupled to Gs, it stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP) and activation of protein kinase A (PKA).[6][10]
-
EP3 Receptor: Primarily coupled to Gi, it inhibits adenylyl cyclase, resulting in decreased intracellular cAMP levels. Alternative splicing of the EP3 receptor can lead to coupling with other G-proteins.[5]
-
EP4 Receptor: Similar to EP2, it is coupled to Gs and increases cAMP levels. However, it can also couple to Gi, activating the phosphatidylinositol 3-kinase (PI3K) pathway.[6]
The differential expression of these receptors across various cell types and tissues accounts for the pleiotropic effects of PGE2.
Caption: Generalized PGE2 signaling pathways through EP receptors.
Quantitative Data: Receptor Binding Affinities of PGE2
While specific quantitative data for 20-ethyl PGE2 is not yet available in the public domain, the binding affinities of PGE2 for its receptors provide a valuable benchmark.
| Receptor Subtype | Ligand | Binding Affinity (Kd or Ki) | Species | Reference |
| EP2 | PGE2 | ~13 nM (Kd) | Human | |
| EP4 | [3H]-PGE2 | 0.72 ± 0.12 nM (Kd) | Human | [11] |
| EP4 | PGE2 | 0.75 ± 0.03 nM (Ki) | Human | [11] |
| General PGE2 Receptor | [3H]-PGE2 | 1.6 nM (KD) | Murine Embryonic Palate | [12] |
| High Affinity Site | [3H]-PGE2 | 2 nmol/liter (Kd) | Human Adipocytes | [13] |
| Low Affinity Site | [3H]-PGE2 | 56 nmol/liter (Kd) | Human Adipocytes | [13] |
Experimental Protocols
Detailed experimental protocols for 20-ethyl PGE2 are not published. However, standard methodologies used for characterizing PGE2 and other prostanoids can be adapted.
Radioligand Receptor Binding Assay
This protocol is a generalized procedure for determining the binding affinity of a compound to a specific EP receptor.
-
Cell Culture and Membrane Preparation:
-
Culture cells stably expressing the human EP receptor of interest (e.g., HEK-293 cells).
-
Harvest cells and homogenize in a lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in a binding buffer.
-
-
Binding Assay:
-
In a 96-well plate, add a constant concentration of radiolabeled PGE2 (e.g., [3H]-PGE2).
-
Add increasing concentrations of the unlabeled competitor (20-ethyl PGE2 or PGE2).
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at an appropriate temperature and time to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (concentration of competitor that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
cAMP Functional Assay
This protocol measures the effect of a compound on intracellular cAMP levels, indicative of EP2 or EP4 receptor activation.
-
Cell Culture:
-
Culture cells expressing the EP2 or EP4 receptor.
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
-
Assay Procedure:
-
Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add varying concentrations of the test compound (20-ethyl PGE2).
-
Incubate for a specified time at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells to release intracellular cAMP.
-
Measure cAMP levels using a commercially available ELISA or HTRF assay kit.
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the agonist concentration.
-
Determine the EC50 value (concentration of agonist that produces 50% of the maximal response).
-
Caption: Typical experimental workflow for prostaglandin characterization.
Known Biological Effects of this compound
The most notable published biological effect of 20-ethyl PGE2 is its ability to modulate the immune system. A study investigating the expansion of regulatory hematopoietic stem and progenitor cells in a model of type 1 diabetes demonstrated that 20-ethyl PGE2, along with other PGE2 analogs and inhibitors of 15-hydroxyprostaglandin dehydrogenase, robustly upregulates the expression of PD-L1.[3] This finding suggests a potential role for 20-ethyl PGE2 in immunomodulation and warrants further investigation into its effects on various immune cell populations and its potential therapeutic applications in autoimmune diseases and cancer immunotherapy.
Conclusion and Future Directions
This compound is a structurally modified analog of PGE2 with largely unexplored biological activities. Based on the extensive knowledge of PGE2 pharmacology, it is highly probable that 20-ethyl PGE2 interacts with the EP receptor family to modulate a wide array of cellular and physiological processes. The observed effect on PD-L1 expression highlights its potential as an immunomodulatory agent.
Future research should focus on a systematic characterization of 20-ethyl PGE2, including:
-
Comprehensive Receptor Profiling: Determining the binding affinities (Ki) and functional potencies (EC50/IC50) of 20-ethyl PGE2 at all four EP receptor subtypes.
-
In Vitro Studies: Investigating its effects on a variety of cell types to elucidate its role in inflammation, cell proliferation, and other key biological processes.
-
In Vivo Studies: Evaluating its pharmacokinetic profile, efficacy, and safety in animal models of relevant diseases.
-
Metabolic Stability: Assessing its stability in comparison to PGE2 to understand its potential for a longer duration of action.
A thorough investigation of these aspects will be crucial in determining the therapeutic potential of this compound and its viability as a drug development candidate.
References
- 1. caymanchem.com [caymanchem.com]
- 2. biocompare.com [biocompare.com]
- 3. Prostaglandin E2 Stimulates the Expansion of Regulatory Hematopoietic Stem and Progenitor Cells in Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physiological concentration of prostaglandin E2 exerts anti-inflammatory effects by inhibiting microglial production of superoxide through a novel pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prostaglandin E2 - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. scbt.com [scbt.com]
- 9. Prostaglandin E2 (PGE2) autoamplifies its production through EP1 subtype of PGE receptor in mouse osteoblastic MC3T3-E1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Multiple signaling pathways are responsible for prostaglandin E2-induced murine keratinocyte proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological characterization of [3H]-prostaglandin E2 binding to the cloned human EP4 prostanoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of prostaglandin E2 receptor sites in the embryonic murine palate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Prostaglandin E2 receptor binding and action in human fat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 20-Ethyl Prostaglandin E2 in the Inflammatory Response
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prostaglandin (B15479496) E2 (PGE2) is a pleiotropic lipid mediator that plays a central, yet complex, role in the inflammatory response. Its effects, which can be both pro- and anti-inflammatory, are dictated by the cellular context and the specific E-prostanoid (EP) receptors engaged. The therapeutic modulation of the PGE2 pathway is a significant area of research, but the short half-life of native PGE2 presents challenges. 20-Ethyl prostaglandin E2 (20-Et-PGE2) is a synthetic analog of PGE2 designed for enhanced metabolic stability. As an inhibitor of the key PGE2-degrading enzyme, 15-hydroxyprostaglandin dehydrogenase (15-PGDH), 20-Et-PGE2 provides a tool for studying the effects of sustained PGE2 signaling.[1][2][3] This guide provides an in-depth overview of the PGE2 signaling axis in inflammation, details the known properties and immunomodulatory functions of 20-Et-PGE2, presents relevant quantitative data and experimental protocols, and visualizes key pathways and workflows.
The Dual Role of Prostaglandin E2 in Inflammation
Prostaglandin E2 (PGE2) is one of the most abundant prostanoids in the human body and a pivotal mediator of inflammation.[4] Its production is significantly upregulated at inflammatory sites.[5] Historically viewed as a primary driver of the cardinal signs of inflammation—including vasodilation, edema, fever, and pain—PGE2 is now understood to have a more nuanced, often regulatory and even anti-inflammatory, role.[6][7]
This duality is a function of:
-
Receptor Expression: The differential expression of four distinct G-protein coupled receptor subtypes (EP1, EP2, EP3, EP4) on various immune and stromal cells.[8][9]
-
Signaling Pathways: The unique intracellular signaling cascades initiated by each EP receptor.[10][11]
-
Temporal Dynamics: The stage of the inflammatory response, with PGE2 often suppressing acute inflammatory mediators and becoming predominant in late or chronic phases.[2][3]
This compound (20-Et-PGE2) is a valuable research tool because its inhibition of 15-PGDH prolongs the biological activity of PGE2, allowing for a clearer investigation of the effects of sustained receptor engagement.[1][12]
PGE2 Biosynthesis and Metabolism
The biological activity of PGE2 is tightly controlled by the balance between its synthesis and degradation.
Biosynthesis:
-
Arachidonic Acid (AA) Release: In response to inflammatory stimuli, phospholipase A2 (PLA2) enzymes release AA from the cell membrane's phospholipid bilayer.[5][11]
-
Conversion to PGH2: Cyclooxygenase enzymes (COX-1 and COX-2) catalyze the conversion of AA into the unstable intermediate, Prostaglandin H2 (PGH2). Non-steroidal anti-inflammatory drugs (NSAIDs) act by inhibiting these enzymes.[11][13]
-
Terminal Synthesis: Prostaglandin E synthases (PGES), such as the inducible microsomal PGES-1 (mPGES-1), isomerize PGH2 into the final PGE2 molecule.[4][13]
Metabolism: The primary route of PGE2 inactivation is the oxidation of the 15-hydroxyl group to a keto group, a reaction catalyzed by 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[2][8] This conversion results in 15-keto-PGE2, a metabolite with significantly reduced biological activity.[12] 20-Et-PGE2 functions as a competitive inhibitor of 15-PGDH, thereby preventing PGE2 degradation and prolonging its signaling effects.[1]
Core Signaling Pathways of PGE2
PGE2 exerts its diverse biological effects by binding to four receptor subtypes (EP1-EP4), which couple to different G-proteins and activate distinct downstream signaling cascades.[8][14] The ultimate cellular response to PGE2 depends on the relative expression and activation of these receptors.
| Receptor | G-Protein Coupling | Primary Second Messenger | General Inflammatory Role |
| EP1 | Gαq | ↑ Intracellular Ca²⁺ | Pro-inflammatory (Pain, Fever) |
| EP2 | Gαs | ↑ cAMP | Anti-inflammatory / Regulatory |
| EP3 | Gαi / Gαq | ↓ cAMP / ↑ Ca²⁺ | Complex / Context-dependent |
| EP4 | Gαs | ↑ cAMP | Anti-inflammatory / Regulatory |
These pathways allow PGE2 to modulate a wide array of cellular functions, from gene transcription and cytokine release to cell survival and migration. The activation of EP2 and EP4 receptors, leading to increased cyclic AMP (camp), is often associated with the immunosuppressive functions of PGE2, such as the induction of IL-10 and the suppression of Th1-mediated immunity.[3][5]
This compound: A Profile
Chemical Properties and Mechanism of Action
20-Et-PGE2 is a synthetic analog of PGE2, characterized by the addition of two methylene (B1212753) groups to the omega (ω) chain. This structural modification does not impede its biological activity but confers resistance to metabolic degradation.
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| Molecular Formula | C₂₂H₃₆O₅ | N/A |
| Molecular Weight | 380.5 g/mol | N/A |
| CAS Number | 37492-24-3 | N/A |
| Primary Mechanism | Competitive inhibitor of 15-PGDH | [1] |
While specific binding affinities of 20-Et-PGE2 for the individual EP receptors have not been widely published, its functional effects suggest it acts as an agonist at EP receptors, similar to the endogenous PGE2. Its primary utility in research stems from its ability to induce a state of sustained PGE2 signaling.
Effects on the Inflammatory and Immune Response
The most clearly documented immunomodulatory effect of 20-Et-PGE2 is its ability to regulate the expression of Programmed Death-Ligand 1 (PD-L1), a critical immune checkpoint molecule.
In a study on hematopoietic stem and progenitor cells (HSPCs), ex vivo modulation with 20-Et-PGE2 led to a robust upregulation of PD-L1 protein expression and a marked upregulation of PD-L1 mRNA .[1] This finding is significant because PD-L1 expression on various cells, including stem cells and immune cells, can suppress T-cell-mediated immune responses by binding to its receptor, PD-1, on activated T cells. This mechanism is a key pathway for maintaining immune homeostasis and is often exploited by tumors to evade immune destruction.[15][16] The ability of the PGE2 axis to control PD-L1 expression is a critical component of its regulatory function in the immune system.[15][17]
Quantitative Data Analysis
Effects of 20-Et-PGE2 on Immune Marker Expression
As noted, a primary study demonstrated that 20-Et-PGE2 robustly upregulates PD-L1 expression on human CD34+ HSPCs.[1] While the study describes this effect as "robust" and "marked," specific quantitative data such as fold-change or concentration-response curves are not available in the published abstract. Further investigation of the full study or subsequent research is required for detailed quantitative analysis.
Comparative Effects of PGE2 on Inflammatory Cytokine Production
To provide a quantitative context for the effects of sustained PGE2 signaling (as mimicked by 20-Et-PGE2), the following table summarizes the impact of the parent compound, PGE2, on cytokine production by macrophages, which are key cells in the inflammatory response.
| Cytokine | Effect of PGE2 (in combination with LPS) | Fold Change / % Change | Cell Type | Source |
| IL-10 | Increase in secretion and mRNA | ~2 to 3-fold increase | Mouse BMDM | [18] |
| TNF-α | Inhibition of secretion | ~50-70% decrease | Mouse BMDM | [18][19] |
| IL-12 | Inhibition of secretion | ~60-80% decrease | Mouse BMDM | [18] |
| IL-6 | Complex; can promote at early time points | Variable | Mouse BMDM | [18][20] |
These data highlight the potent regulatory role of PGE2, particularly its ability to suppress pro-inflammatory Th1-polarizing cytokines (TNF-α, IL-12) while enhancing the production of the anti-inflammatory cytokine IL-10.
Potency of 15-PGDH Inhibitors
The therapeutic strategy of elevating endogenous PGE2 levels by inhibiting its degradation is being actively explored. 20-Et-PGE2 is one such inhibitor. The table below shows the potency of other small molecule 15-PGDH inhibitors to provide context.
| Inhibitor | IC₅₀ (nM) | Assay System | Source |
| SW033291 | ~10 nM (in vivo effective) | Mouse models | [21][22] |
| Thiazolidinedione Cpd. 28 | 20 nM | Enzyme assay | [23] |
| Quinoxaline (B1680401) Cpd. 49 | 1.8 nM | Enzyme assay | [12] |
Key Experimental Protocols
Ex Vivo Modulation of HSPCs and Analysis of PD-L1 by Flow Cytometry
This protocol describes a general workflow for assessing the effect of 20-Et-PGE2 on the expression of a surface marker like PD-L1 on a target cell population.
Methodology:
-
Cell Isolation: Isolate human CD34+ HSPCs from bone marrow or mobilized peripheral blood using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Cell Culture: Culture the isolated cells in appropriate stem cell media (e.g., StemSpan™ SFEM) supplemented with a cytokine cocktail to maintain viability and phenotype.
-
Treatment: Aliquot cells into treatment groups: an untreated control, a vehicle control (the solvent used for 20-Et-PGE2, such as DMSO), and one or more concentrations of 20-Et-PGE2 (e.g., 1-10 µM).
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours) at 37°C in a humidified 5% CO₂ incubator.
-
Staining for Flow Cytometry:
-
Harvest cells and wash with cold FACS buffer (e.g., PBS with 2% FBS).
-
Resuspend cells and add an Fc receptor blocking reagent to prevent non-specific antibody binding.[24]
-
Add a viability dye to allow for the exclusion of dead cells during analysis.
-
Add a cocktail of fluorochrome-conjugated antibodies, such as anti-human CD34 (to identify HSPCs) and anti-human PD-L1. A separate tube should be stained with an isotype control antibody corresponding to the anti-PD-L1 antibody to establish background fluorescence.[24][25]
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer to remove unbound antibodies.
-
-
Data Acquisition and Analysis:
-
Resuspend cells in FACS buffer and acquire events on a flow cytometer.
-
Using analysis software, apply a gating strategy: first, gate on single cells, then on viable cells, and finally on the CD34+ population.
-
Within the live, single, CD34+ gate, analyze the expression of PD-L1. Compare the percentage of PD-L1 positive cells and the median fluorescence intensity (MFI) of PD-L1 between the control and 20-Et-PGE2-treated groups.[26]
-
Quantification of Cytokine Production by ELISA
-
Cell Culture and Stimulation: Plate immune cells (e.g., macrophages) and treat with an inflammatory stimulus (e.g., LPS from E. coli at 100 ng/mL) in the presence or absence of 20-Et-PGE2.
-
Supernatant Collection: After a set incubation period (e.g., 18-24 hours), centrifuge the plates and carefully collect the cell-free supernatant.
-
ELISA Procedure: Use a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit for the cytokine of interest (e.g., human IL-10). Follow the manufacturer's protocol, which typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and samples (supernatants).
-
Adding a detection antibody.
-
Adding an enzyme conjugate (e.g., HRP-streptavidin).
-
Adding a substrate and stopping the reaction.
-
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the cytokine concentration in the samples by interpolating from the standard curve.
Conclusion and Future Perspectives
This compound is a metabolically stable analog of PGE2 that serves as a valuable probe for understanding the consequences of sustained PGE2 signaling in the inflammatory milieu. Its documented ability to upregulate the critical immune checkpoint molecule PD-L1 on hematopoietic stem and progenitor cells highlights its potent immunomodulatory capacity and aligns with the known regulatory functions of the broader PGE2 pathway.[1][15]
While 20-Et-PGE2 and other 15-PGDH inhibitors show promise for therapeutic applications where augmenting endogenous PGE2 is desirable (e.g., promoting tissue regeneration), significant knowledge gaps remain.[27][28] Future research should prioritize:
-
Receptor Profiling: Determining the binding affinities and activation potentials of 20-Et-PGE2 for each of the four EP receptors to understand its precise mechanism of action.
-
Broad Immune Effects: Characterizing its effects on a wider range of immune cells and inflammatory mediators to build a comprehensive functional profile.
-
In Vivo Studies: Evaluating its efficacy and safety in preclinical models of inflammatory diseases and cancer to assess its therapeutic potential.
A deeper understanding of this and other stable PGE2 analogs will be crucial for the successful development of targeted therapies that can harness the beneficial regulatory effects of the PGE2 pathway while minimizing its pro-inflammatory liabilities.
References
- 1. Prostaglandin E2 Stimulates the Expansion of Regulatory Hematopoietic Stem and Progenitor Cells in Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Regulation of Immune Responses by Prostaglandin E2 | Semantic Scholar [semanticscholar.org]
- 3. Regulation of Immune Responses by Prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Prostaglandin E2 and the Suppression of Phagocyte Innate Immune Responses in Different Organs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Regulation of Macrophage Cytokine Production by Prostaglandin E2 | Semantic Scholar [semanticscholar.org]
- 7. The Phenotypical and Functional Effect of PGE2 on Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Orally bioavailable quinoxaline inhibitors of 15-prostaglandin dehydrogenase (15-PGDH) promote tissue repair and regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. COX2/mPGES1/PGE2 pathway regulates PD-L1 expression in tumor-associated macrophages and myeloid-derived suppressor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Prostaglandin E2 and PD-1 mediated inhibition of antitumor CTL responses in the human tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Upregulation of PD-L1 Expression by Prostaglandin E2 and the Enhancement of IFN-γ by Anti-PD-L1 Antibody Combined With a COX-2 Inhibitor in Mycoplasma bovis Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PGE2 Induces Macrophage IL-10 Production and a Regulatory-like Phenotype via a Protein Kinase A–SIK–CRTC3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. PGE2 induced in and released by dying cells functions as an inhibitory DAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Regulation of macrophage cytokine production by prostaglandin E2. Distinct roles of cyclooxygenase-1 and -2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Inhibitors of 15-Prostaglandin Dehydrogenase to Potentiate Tissue Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
- 25. Flow cytometry detection of cell type-specific expression of programmed death receptor ligand-1 (PD-L1) in colorectal cancer specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Prostaglandin E2 increases hematopoietic stem cell survival and accelerates hematopoietic recovery after radiation injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. biorxiv.org [biorxiv.org]
An In-depth Technical Guide on the Cellular Effects of 20-Ethyl Prostaglandin E2
To: Researchers, Scientists, and Drug Development Professionals
Subject: A Review of the Known Cellular Effects and Research Status of 20-Ethyl Prostaglandin (B15479496) E2
Executive Summary:
This technical guide addresses the current understanding of the cellular effects of 20-Ethyl Prostaglandin E2 (20-Ethyl PGE2). A comprehensive review of the existing scientific literature reveals that this synthetic analog of Prostaglandin E2 (PGE2) is a virtually unresearched compound.[1] While detailed information on its parent compound, PGE2, is abundant, specific data regarding the cellular effects, signaling pathways, and quantitative biological activity of 20-Ethyl PGE2 are not available in published literature.[2]
This document provides the available chemical and physical data for 20-Ethyl PGE2. Furthermore, as a proxy, it presents a detailed overview of the well-characterized cellular effects, signaling mechanisms, and common experimental protocols for the parent compound, PGE2. This information is intended to provide a foundational understanding for researchers interested in investigating the biological activity of 20-Ethyl PGE2. It is crucial to note that while the effects of 20-Ethyl PGE2 may be similar to PGE2, its modified structure—an extension of the ω-chain by two carbons—could result in altered potency, receptor affinity, and metabolic stability.[2]
This compound: Current Knowledge
This compound is a synthetic analog of PGE2.[2] Its primary structural difference is the addition of two methylene (B1212753) carbons to the ω-chain.[2] This modification may influence its interaction with prostanoid receptors and its overall biological activity.[2] Currently, there is a significant lack of published data on its specific cellular effects, with statements from suppliers confirming it is "virtually unresearched".[1] Ligand binding assays for 20-Ethyl PGE2 with EP or other prostanoid receptors have not been published.[2]
Quantitative Data: Chemical and Physical Properties
The following table summarizes the available quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 37492-24-3 | [1][2] |
| Molecular Formula | C22H36O5 | [1][2] |
| Molecular Weight | 380.5 g/mol | [1][2] |
| Purity | ≥97% | [2] |
| Solubility (DMF) | 30 mg/mL | [2] |
| Solubility (DMSO) | 20 mg/mL | [2] |
| Solubility (Ethanol) | 20 mg/mL | [2] |
| Solubility (PBS, pH 7.2) | 125 µg/mL | [2] |
Prostaglandin E2 (PGE2): A Profile of the Parent Compound
Given the absence of specific data for 20-Ethyl PGE2, this section details the well-established cellular effects and signaling pathways of its parent compound, PGE2. These pathways are the likely targets of 20-Ethyl PGE2, although the specific interactions remain to be determined.
PGE2 Signaling Pathways
PGE2 exerts its diverse biological effects by binding to four distinct G protein-coupled receptors (GPCRs): EP1, EP2, EP3, and EP4.[3][4][5] These receptors are coupled to different intracellular signaling cascades, leading to a wide range of cellular responses.
-
EP1 Receptor: Activation of the EP1 receptor is coupled to Gq proteins, leading to the activation of phospholipase C (PLC). This results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
-
EP2 and EP4 Receptors: Both EP2 and EP4 receptors are coupled to Gs proteins.[4][6] Ligand binding stimulates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP).[4] cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets. The EP4 receptor can also couple to Gi proteins, leading to the activation of the PI3K pathway.[4]
-
EP3 Receptor: The EP3 receptor is primarily coupled to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
The following diagrams illustrate the primary signaling pathways initiated by PGE2 binding to its receptors.
Caption: Overview of PGE2 signaling pathways via EP receptors.
Cellular Effects of PGE2
PGE2 is a potent lipid mediator involved in a wide array of physiological and pathological processes.[7] Its effects are highly cell-type and context-dependent, owing to the differential expression of its receptors.
-
Inflammation: PGE2 is a key mediator of inflammation, contributing to vasodilation, increased vascular permeability, edema, and pain.[3][8] It can also have anti-inflammatory effects by modulating cytokine production.[3]
-
Immunomodulation: PGE2 can suppress T-cell receptor signaling and proliferation and prevent B-lymphocyte differentiation.[3][6] It plays a complex role in the function of immune cells like dendritic cells and macrophages.[4]
-
Cancer: PGE2 has been shown to promote tumor growth by stimulating cell proliferation, migration, angiogenesis, and resistance to apoptosis.[9][10]
-
Nervous System: In the central nervous system, PGE2 is involved in fever generation, pain sensitization, and regulation of memory processes.[3][8]
-
Other Effects: PGE2 is also involved in uterine contractions during labor, protection of the gastric mucosa, regulation of renal blood flow and sodium absorption, and inhibition of platelet aggregation.[3][11]
Experimental Protocols for Prostaglandin Analysis
Characterizing the cellular effects of a new prostaglandin analog like 20-Ethyl PGE2 would involve a series of established experimental protocols. The following provides an overview of the methodologies commonly used for studying PGE2 and its analogs.
Prostaglandin Quantification
Accurate measurement of prostaglandin levels in biological samples is fundamental.
-
Enzyme-Linked Immunosorbent Assay (ELISA): Commercially available ELISA kits are widely used for the quantification of PGE2 in various samples like cell culture supernatants, plasma, and tissue homogenates.[12][13]
-
General Protocol:
-
Samples and standards are added to a microplate pre-coated with a capture antibody.
-
A fixed amount of HRP-conjugated PGE2 is added, which competes with the PGE2 in the sample for binding to the antibody.
-
After incubation and washing, a substrate solution is added, and the color development is measured spectrophotometrically. The intensity of the color is inversely proportional to the amount of PGE2 in the sample.
-
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS): This is a highly sensitive and specific method for the quantification of prostaglandins (B1171923).[14]
-
General Protocol:
-
Sample Preparation: Prostaglandins are extracted from the biological matrix using solid-phase extraction (SPE).[13]
-
Chromatographic Separation: The extracted sample is injected into an HPLC system, typically with a C18 column, to separate the different prostaglandins.[14]
-
Mass Spectrometric Detection: The separated compounds are ionized (e.g., by electrospray ionization) and detected by a mass spectrometer. Specific parent-daughter ion transitions are monitored for quantification.
-
-
The workflow for prostaglandin quantification can be visualized as follows:
Caption: General workflow for prostaglandin quantification.
Cellular Assays
-
Receptor Binding Assays: To determine the affinity of 20-Ethyl PGE2 for the different EP receptors, competitive binding assays would be performed using radiolabeled PGE2 and cell membranes expressing the individual EP receptor subtypes.
-
cAMP Measurement Assays: To assess the functional activity at EP2 and EP4 receptors, intracellular cAMP levels would be measured in response to treatment with 20-Ethyl PGE2. This is typically done using competitive immunoassays or reporter gene assays.
-
Calcium Flux Assays: To determine activity at the EP1 receptor, changes in intracellular calcium concentrations would be measured using fluorescent calcium indicators (e.g., Fura-2) in cells expressing the EP1 receptor.
-
Cell Proliferation Assays: The effect of 20-Ethyl PGE2 on cell growth can be assessed using assays such as the [3H]-thymidine incorporation assay, which measures DNA synthesis, or colorimetric assays like the MTT or WST-1 assay.[9]
Conclusion and Future Directions
This compound remains a poorly characterized molecule. While its chemical properties are defined, its biological effects are yet to be explored in the scientific literature. Based on its structural similarity to PGE2, it is hypothesized to interact with the EP receptor system, but its specific receptor affinity, downstream signaling, and ultimate cellular effects are unknown.
Future research on this compound should focus on:
-
Receptor binding studies to determine its affinity profile for the EP1, EP2, EP3, and EP4 receptors.
-
In vitro functional assays to characterize its agonist or antagonist activity at these receptors and its impact on downstream signaling pathways (cAMP, Ca2+).
-
Cell-based assays to investigate its effects on inflammation, immune cell function, and cancer cell biology.
The information provided in this guide on the parent compound, PGE2, offers a solid foundation and a roadmap for the systematic investigation of this novel prostaglandin analog.
References
- 1. scbt.com [scbt.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Prostaglandin E2 - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Multiple signaling pathways are responsible for prostaglandin E2-induced murine keratinocyte proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Prostaglandin E2 (Dinoprostone) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. resources.rndsystems.com [resources.rndsystems.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stability and Degradation Pathways of 20-Ethyl Prostaglandin E2
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available data on the specific stability and degradation pathways of 20-Ethyl prostaglandin (B15479496) E2 is limited. This guide provides a comprehensive overview based on available information for 20-Ethyl prostaglandin E2 and its parent compound, prostaglandin E2 (PGE2), as a scientifically accepted surrogate. The principles and methodologies described herein are directly applicable to the study of this compound.
Introduction to this compound
This compound (20-ethyl PGE2) is a synthetic analog of prostaglandin E2 (PGE2), a primary product of the arachidonic acid/cyclooxygenase pathway.[1] Structurally, 20-ethyl PGE2 is characterized by the addition of two methylene (B1212753) carbons to the ω-chain of the PGE2 molecule.[2][3] While described as a "virtually unresearched" analog, its structural similarity to PGE2 suggests it may share similar biological activities and signaling pathways.[3] PGE2 is a potent signaling molecule involved in a wide array of physiological and pathological processes, including inflammation, smooth muscle relaxation, fertility, and cancer.[4] It exerts its effects by binding to four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4.[1][5] Given its structural similarity, 20-ethyl PGE2 is likely to interact with these or similar receptors.
One commercially available preparation of 20-ethyl PGE2 is supplied as a solution in methyl acetate (B1210297) and is stated to be stable for at least two years when stored at -20°C.[2]
Chemical Stability of Prostaglandin E2 (as a surrogate for 20-Ethyl PGE2)
The stability of PGE2 is highly dependent on pH, temperature, and the solvent system. The primary non-enzymatic degradation pathway for PGE2 in aqueous solution is dehydration to prostaglandin A2 (PGA2), which can be followed by isomerization to the more stable prostaglandin B2 (PGB2).[6][7]
pH-Dependent Degradation
PGE2 is most stable in mildly acidic conditions (pH 3-4) and becomes increasingly unstable as the pH becomes more alkaline.[8] The dehydration to PGA2 is catalyzed by both hydrogen and hydroxide (B78521) ions.[9]
Table 1: pH-Dependent Stability of Prostaglandin E2 at 25°C [8]
| pH | Time for 10% Loss |
| 3-4 | 133 hours |
| 6 | 53 hours |
| 8 | 42 hours |
| 9 | 4.2 hours |
| 10 | 0.42 hours (25 minutes) |
Solvent Effects on Stability
The choice of solvent significantly impacts the stability of PGE2.
-
Aqueous Solutions: As detailed above, stability is highly pH-dependent.
-
Ethanol (B145695): In absolute ethanol, PGE2 is significantly more stable, with a loss of about 10% potency over 24 to 36 months at 4°C when stored at concentrations of 1 to 10 mg/ml.[8] At lower concentrations, solutions are less stable.
-
Aprotic Solvents (e.g., DMSO, Methyl Acetate): PGE2 is generally stable in aprotic solvents. Solutions in DMSO or ethanol can be stored at -20°C for up to 3 months.[4] The commercially available 20-ethyl PGE2 is supplied in methyl acetate.[2]
Enzymatic Degradation of Prostaglandin E2 (as a surrogate for 20-Ethyl PGE2)
The primary pathway for the biological inactivation of PGE2 is enzymatic oxidation, predominantly carried out by 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[10][11] This enzyme catalyzes the oxidation of the 15-hydroxyl group to a ketone, forming 15-keto-PGE2. This is often followed by the reduction of the C13-C14 double bond by 15-ketoprostaglandin-Δ13-reductase, yielding 13,14-dihydro-15-keto-PGE2, which is the major metabolite.[7][10] Further catabolism can occur through beta- and omega-oxidation.
Degradation Pathways
The following diagrams illustrate the key degradation pathways for PGE2, which are presumed to be the primary routes for 20-Ethyl PGE2 as well.
Caption: Chemical degradation of PGE2 to PGA2 and PGB2.
Caption: Enzymatic degradation of PGE2.
Prostaglandin E2 Signaling Pathways
PGE2 exerts its biological effects by binding to four distinct EP receptors, each coupled to different intracellular signaling cascades. It is hypothesized that 20-Ethyl PGE2 interacts with these same receptors.
References
- 1. cdn.stemcell.com [cdn.stemcell.com]
- 2. caymanchem.com [caymanchem.com]
- 3. scbt.com [scbt.com]
- 4. Prostaglandin E2 | 363-24-6 [chemicalbook.com]
- 5. Multiple signaling pathways are responsible for prostaglandin E2-induced murine keratinocyte proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [56] Physical chemistry, stability, and handling of prostaglandins E2, F2α, D2, and I2: A critical summary: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. db.cngb.org [db.cngb.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. The metabolism of prostaglandin E2 in perinatal rabbit lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prostaglandin E2 synthesis in cartilage explants under compression: mPGES-1 is a mechanosensitive gene - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Characterization of 20-Ethyl Prostaglandin E2
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: 20-Ethyl prostaglandin (B15479496) E2 is a sparsely researched analog of prostaglandin E2 (PGE2). Consequently, this guide leverages the extensive data available for PGE2 as a foundational model to propose a research and development framework for 20-Ethyl prostaglandin E2. All quantitative data, experimental protocols, and signaling pathways are based on PGE2 and its well-characterized analogs, providing a predictive and methodological blueprint for the investigation of this compound.
Introduction: The Prostaglandin E2 Family and the Emergence of this compound
Prostaglandins (B1171923) are a group of physiologically active lipid compounds that exert hormone-like effects in animal tissues.[1] Prostaglandin E2 (PGE2), a principal prostanoid derived from the cyclooxygenase (COX) pathway, is a key mediator of a wide array of physiological and pathological processes, including inflammation, pain, fever, and immune regulation.[2][3] PGE2 exerts its pleiotropic effects by binding to four distinct G-protein coupled receptor (GPCR) subtypes: EP1, EP2, EP3, and EP4.[2] Each receptor subtype is coupled to different intracellular signaling cascades, leading to a diverse range of cellular responses.
The therapeutic potential of modulating the PGE2 pathway has led to the development of numerous synthetic analogs. This compound is one such analog, characterized by the extension of the ω-chain by two methylene (B1212753) carbons. This structural modification is of interest as it may alter the compound's potency, receptor selectivity, and metabolic stability compared to the parent PGE2 molecule. The only other well-studied prostaglandin analog with this feature is unoprostone (B1682063), a glaucoma medication.[4] However, unoprostone has modifications to its lower side chain that limit its affinity for FP receptors.[4] In contrast, this compound retains the natural 15(S) allylic hydroxyl group, which may confer a different pharmacological profile.[4] To date, the receptor binding affinities and biological activities of this compound remain largely unpublished, highlighting the need for a structured research approach to elucidate its therapeutic potential.[4]
This technical guide provides a comprehensive overview of the discovery and history of PGE2 as a basis for the study of this compound. It includes detailed experimental protocols for synthesis and characterization, quantitative data for PGE2 receptor interactions, and visualizations of the key signaling pathways and a proposed experimental workflow.
Quantitative Data: Receptor Binding Affinities and Pharmacokinetics of PGE2 and Analogs
The affinity of a ligand for its receptor is a critical determinant of its biological activity. The following tables summarize the binding affinities of PGE2 for its four receptor subtypes across different species. This data serves as a benchmark for future studies on this compound.
Table 1: Receptor Binding Affinity of Prostaglandin E2 (PGE2)
| Receptor Subtype | Species | Ligand | Kd (nM) | Ki (nM) | Reference |
| EP1 | Human | PGE2 | 16-25 | - | [5] |
| EP2 | Human | PGE2 | ~13 | - | [6] |
| Mouse | PGE2 | ~12 | - | [6] | |
| EP3 | - | PGE2 | - | - | Data not readily available |
| EP4 | Human | [3H]-PGE2 | 0.72 ± 0.12 | 0.75 ± 0.03 | [7] |
| Rat | PGE2 | - | 1.1 | [7] |
Kd: Dissociation constant; Ki: Inhibition constant.
Pharmacokinetic properties determine the absorption, distribution, metabolism, and excretion of a compound. The table below presents pharmacokinetic data for a stable PGE2 analog, 16,16-dimethyl PGE2 (dmPGE2), which can serve as an initial reference for what might be expected from a modified PGE2 structure like 20-Ethyl PGE2.
Table 2: Pharmacokinetic Parameters of 16,16-dimethyl Prostaglandin E2 (dmPGE2) in Animal Models
| Species | Dose and Route | Cmax (ng/mL) | t1/2 (h) | AUC0-inf (ng·h/mL) | Clearance (mL/h/kg) | Volume of Distribution (mL/kg) | Reference |
| Mouse (C57BL/6J) | 35 µg, SC | 44.53 | 1.8 | 112.50 | - | - | [8] |
| Non-Human Primate | 0.1 mg/kg, SC | 7.68 | 3.26 | 29.20 | 173.2 | 918 | [8][9] |
Cmax: Maximum plasma concentration; t1/2: Half-life; AUC0-inf: Area under the curve from time zero to infinity; SC: Subcutaneous.
Signaling Pathways of Prostaglandin E2 Receptors
PGE2's diverse biological effects are mediated by its four receptor subtypes, each activating distinct intracellular signaling cascades. Understanding these pathways is crucial for predicting the functional consequences of this compound receptor engagement.
EP1 Receptor Signaling
The EP1 receptor is coupled to Gq/11 proteins. Its activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), leading to a variety of cellular responses, often contractile in nature.[10]
EP2 Receptor Signaling
The EP2 receptor is coupled to Gs proteins. Ligand binding stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), to modulate gene expression. This pathway is typically associated with smooth muscle relaxation and immunomodulation.[6][11]
EP3 Receptor Signaling
The EP3 receptor is unique due to its coupling to Gi proteins. This interaction inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This often counteracts the effects of Gs-coupled receptors. The EP3 receptor has multiple splice variants that can also couple to other G proteins, making its signaling highly complex.[8][12]
EP4 Receptor Signaling
Similar to the EP2 receptor, the EP4 receptor is coupled to Gs proteins and its activation increases cAMP levels, leading to PKA activation.[13] However, emerging evidence suggests that the EP4 receptor can also couple to Gi and activate alternative pathways, such as the phosphatidylinositol 3-kinase (PI3K) pathway, which contributes to its diverse roles in both physiological and pathological processes.[13][14]
Experimental Protocols
The following section provides detailed methodologies for the synthesis and characterization of prostaglandin analogs, using PGE2 as a reference. These protocols are intended to serve as a template for the investigation of this compound.
Synthesis of Prostaglandin Analogs: A Corey Lactone-Based Approach
The total synthesis of prostaglandins is a complex challenge in organic chemistry. The Corey lactone-based synthesis is a classic and robust strategy.[6]
Objective: To synthesize a prostaglandin analog via the Corey lactone intermediate.
Materials:
-
Starting materials for Corey lactone synthesis (e.g., from a bicyclo[2.2.1]heptane system)
-
Dimethyl (2-oxoheptyl)phosphonate
-
Sodium hydride (NaH)
-
Dimethoxyethane (DME)
-
Corey aldehyde
-
Organic solvents (e.g., ethyl acetate, hexanes)
-
Reagents for purification (e.g., silica (B1680970) gel)
Procedure:
-
Corey Lactone Synthesis: Synthesize the Corey lactone intermediate using established multi-step procedures, often starting from a bicyclo[2.2.1]heptane system. This key intermediate contains the necessary stereocenters for the cyclopentane (B165970) core.
-
Horner-Wadsworth-Emmons Reaction:
-
To a solution of dimethyl (2-oxoheptyl)phosphonate in DME, add NaH at room temperature.
-
Stir the mixture for 60 minutes to generate the ylide.[6]
-
Add a solution of the Corey aldehyde in DME to the reaction mixture.
-
After the reaction is complete, quench with water and extract the product with an organic solvent.
-
Purify the resulting enone by column chromatography.[6]
-
-
Subsequent Transformations: The enone is then subjected to a series of reactions, including reduction of the ketone, protection and deprotection of hydroxyl groups, and introduction of the second side chain via a Wittig reaction to yield the final prostaglandin analog.
In Vitro Characterization
Objective: To determine the binding affinity (Ki) of this compound for the EP1, EP2, EP3, and EP4 receptors.
Materials:
-
Cell membranes expressing the human EP receptor subtypes
-
Radioligand (e.g., [3H]-PGE2)
-
This compound (test compound)
-
Unlabeled PGE2 (for non-specific binding determination)
-
Binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)[11]
-
96-well plates
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI)[11]
-
Filter-Mate harvester
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation: Prepare membrane homogenates from cells overexpressing the target EP receptor.[11]
-
Assay Setup: In a 96-well plate, add the following to a final volume of 250 µL:
-
150 µL of membrane preparation (e.g., 10-50 µg protein).[11]
-
50 µL of a range of concentrations of this compound.
-
50 µL of [3H]-PGE2 at a concentration near its Kd.[11]
-
For total binding, add 50 µL of buffer instead of the test compound.
-
For non-specific binding, add 50 µL of a high concentration of unlabeled PGE2.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[11]
-
Filtration: Stop the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer.[11]
-
Counting: Dry the filters and add scintillation cocktail. Count the radioactivity using a scintillation counter.[11]
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound and convert it to a Ki value using the Cheng-Prusoff equation.
Objective: To quantify the production of PGE2 from cells in response to a stimulus, which can be modulated by a test compound.
Materials:
-
PGE2 ELISA kit (containing pre-coated 96-well plate, PGE2 standard, detection antibody, HRP-conjugate, substrate, and stop solution)
-
Cell culture medium
-
Samples (cell culture supernatants)
-
Microplate reader
Procedure:
-
Sample and Standard Preparation: Prepare a standard curve of known PGE2 concentrations and dilute the cell culture supernatant samples as needed.
-
Assay Protocol (Competitive ELISA):
-
Add 50 µL of standards or samples to the appropriate wells of the pre-coated microplate.[13]
-
Add 50 µL of anti-PGE2 antibody to each well. Incubate for 1 hour at room temperature.[13]
-
Wash the plate 5 times with wash buffer.[13]
-
Add 100 µL of HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.[13]
-
Wash the plate 5 times.[13]
-
Add 100 µL of TMB substrate and incubate for 2-10 minutes.[13]
-
Add 50 µL of stop solution.[13]
-
-
Data Acquisition and Analysis: Read the absorbance at 450 nm. The intensity of the color is inversely proportional to the amount of PGE2 in the sample. Calculate the PGE2 concentration in the samples by interpolating from the standard curve.[2]
In Vivo Animal Model: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the anti-inflammatory effects of this compound in an acute inflammation model.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
This compound
-
Vehicle (e.g., saline, PBS with a small amount of ethanol)
-
Carrageenan solution (1% w/v in sterile saline)
-
Pletysmometer (for measuring paw volume)
Procedure:
-
Acclimatization and Grouping: Acclimatize the animals for at least one week. Randomly divide them into vehicle control and this compound treatment groups (n=6-8 per group).[15]
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., oral gavage, subcutaneous injection) at a predetermined time before the carrageenan injection.[15]
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[15]
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[15]
-
Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group at each time point.[15]
Proposed Experimental Workflow for this compound Characterization
A logical and comprehensive workflow is essential for the efficient characterization of a novel compound. The following diagram illustrates a proposed workflow for this compound, from initial synthesis to preclinical in vivo evaluation.
Conclusion
While this compound remains a largely uncharacterized molecule, its structural similarity to PGE2 and other clinically relevant prostaglandin analogs suggests it may possess significant biological activity. A systematic investigation, guided by the principles and protocols outlined in this technical guide, is warranted to unlock its therapeutic potential. By leveraging the extensive knowledge base of PGE2 pharmacology, researchers can efficiently navigate the synthesis, in vitro characterization, and in vivo evaluation of this compound. The data generated from such studies will be invaluable in determining its receptor selectivity, potency, and potential as a novel therapeutic agent for a range of inflammatory, pain-related, and other disorders.
References
- 1. api.pageplace.de [api.pageplace.de]
- 2. Human Prostaglandin E2 Competitive ELISA Kit (EHPGE2) - Invitrogen [thermofisher.com]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. Plasma clearance and half-life of prostaglandin F2alpha: a comparison between mares and heifers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and Biodistribution of 16,16 dimethyl Prostaglandin E2 in Non-Irradiated and Irradiated Mice and Non-Irradiated Non-Human Primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. Pharmacokinetics and Biodistribution of 16,16 dimethyl Prostaglandin E2 in Non-Irradiated and Irradiated Mice and Non-Irradiated Non-Human Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 10. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. US6069269A - Process for the preparation of prostaglandin E1 - Google Patents [patents.google.com]
- 13. raybiotech.com [raybiotech.com]
- 14. file.elabscience.com [file.elabscience.com]
- 15. benchchem.com [benchchem.com]
Pharmacokinetics of 20-Ethyl Prostaglandin E2: An In-depth Technical Guide
Disclaimer: Publicly available pharmacokinetic data specifically for 20-Ethyl prostaglandin (B15479496) E2 is limited. This guide provides a comprehensive overview based on the known pharmacokinetics of structurally related prostaglandin E2 (PGE2) analogs, particularly unoprostone (B1682063), and established analytical methodologies for prostaglandins (B1171923). The information presented herein is intended for researchers, scientists, and drug development professionals as a foundational resource.
Introduction
20-Ethyl prostaglandin E2 is a synthetic analog of prostaglandin E2 (PGE2), a key lipid mediator involved in a myriad of physiological and pathological processes, including inflammation, pain, and smooth muscle contraction.[1] The structural modification of an ethyl group at the 20th carbon position is anticipated to alter its pharmacokinetic profile and metabolic stability compared to the endogenous PGE2. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for its potential development as a therapeutic agent. This technical guide summarizes the available data on related compounds, details relevant experimental protocols, and illustrates the presumed signaling pathways.
Pharmacokinetic Profile (Based on the Analog Unoprostone)
Due to the lack of specific data for this compound, the pharmacokinetic parameters of unoprostone, a 22-carbon prostaglandin analog, are presented as a surrogate.[2][3][4] Unoprostone isopropyl, the prodrug form, is administered as an ophthalmic solution.[2][5][6][7][8]
Table 1: Summary of Pharmacokinetic Parameters for Unoprostone
| Parameter | Value | Species | Route of Administration | Reference |
| Absorption | Minimal systemic exposure after ocular administration. | Human | Ophthalmic | [5][6][7][8] |
| Rapidly hydrolyzed by esterases in the cornea to the active metabolite, unoprostone free acid. | Human | Ophthalmic | [2][6][8] | |
| Distribution | Not specified. | - | - | |
| Metabolism | Unoprostone isopropyl is a prodrug, hydrolyzed to the active unoprostone free acid. | Human | Ophthalmic | [2][5][6][8] |
| Further metabolized via ω- or β-oxidation to inactive metabolites. | Human | Ophthalmic | [6][8] | |
| Excretion | Primarily via urine as metabolites. | Human | Ophthalmic | [5][6][8] |
| Half-life (t½) | 14 minutes (for unoprostone free acid in plasma). | Human | Ophthalmic | [2][5][6][8] |
| Peak Plasma Concentration (Cmax) | < 1.5 ng/mL (for unoprostone free acid). | Human | Ophthalmic | [2][6][7][8] |
| Time to Peak Concentration (Tmax) | Plasma levels drop below the limit of quantitation (<0.25 ng/mL) 1 hour after instillation. | Human | Ophthalmic | [2][7][8] |
Experimental Protocols
The quantification of this compound in biological matrices would likely employ methods established for other prostaglandins, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and enzyme-linked immunosorbent assays (ELISA).
Quantification by LC-MS/MS
LC-MS/MS offers high sensitivity and specificity for the quantification of prostaglandins.
Sample Preparation and Extraction:
-
Sample Collection: Collect biological samples (e.g., plasma, urine, cell culture supernatant) and add an antioxidant like butylated hydroxytoluene (BHT) to prevent auto-oxidation.
-
Internal Standard Spiking: Add a deuterated internal standard (e.g., this compound-d4) to the sample to account for extraction variability.
-
Acidification: Acidify the sample to approximately pH 3.5 with a suitable acid (e.g., 1 M citric acid or 2N HCl).
-
Liquid-Liquid Extraction (LLE):
-
Add an organic solvent mixture, such as hexane:ethyl acetate (B1210297) (1:1, v/v).[9]
-
Vortex thoroughly for 1 minute and centrifuge to separate the phases.[9]
-
Collect the upper organic phase.
-
Repeat the extraction process twice more.[9]
-
-
Solid-Phase Extraction (SPE) (Alternative to LLE):
-
Condition a C18 SPE cartridge with methanol (B129727) followed by deionized water.
-
Apply the acidified sample to the cartridge.
-
Wash the cartridge with deionized water, followed by 15% ethanol, and then hexane.
-
Elute the prostaglandin with ethyl acetate.
-
-
Drying and Reconstitution: Evaporate the combined organic extracts to dryness under a stream of nitrogen.[9] Reconstitute the residue in a solvent compatible with the LC mobile phase (e.g., methanol/ammonium (B1175870) acetate buffer).[9]
LC-MS/MS Instrumental Analysis:
-
Chromatographic Separation: Utilize a reverse-phase C18 column with a gradient elution of a mobile phase consisting of an aqueous component (e.g., 10 mM ammonium acetate) and an organic component (e.g., methanol or acetonitrile).
-
Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode. Monitor the specific precursor-to-product ion transitions for this compound and its deuterated internal standard.
Quantification by Immunoassay (ELISA)
Competitive enzyme immunoassays provide a high-throughput method for prostaglandin quantification.
General ELISA Protocol:
-
Sample Preparation: Samples may require dilution with the provided assay buffer. For complex matrices like serum or plasma, an extraction step similar to that for LC-MS/MS may be necessary to remove interfering substances.[10]
-
Standard Curve Preparation: Prepare a serial dilution of a known concentration of this compound standard to generate a standard curve.
-
Competitive Binding:
-
Add the standards, samples, and a fixed amount of enzyme-conjugated this compound (e.g., alkaline phosphatase or horseradish peroxidase conjugate) to the wells of a microplate pre-coated with a monoclonal antibody specific for the prostaglandin.[11][12]
-
During incubation, the free prostaglandin in the sample competes with the enzyme-conjugated prostaglandin for binding to the antibody.[11][12]
-
-
Washing: Wash the plate to remove unbound reagents.[11]
-
Substrate Addition and Incubation: Add a substrate that reacts with the enzyme conjugate to produce a measurable signal (e.g., colorimetric or chemiluminescent).
-
Signal Detection: Measure the absorbance or luminescence using a microplate reader. The signal intensity is inversely proportional to the concentration of this compound in the sample.[12]
-
Quantification: Calculate the concentration of this compound in the samples by interpolating from the standard curve.
Signaling Pathways
This compound is expected to exert its biological effects by binding to the same E-prostanoid (EP) receptors as endogenous PGE2. There are four subtypes of EP receptors: EP1, EP2, EP3, and EP4, which are G-protein coupled receptors that trigger distinct downstream signaling cascades.[13]
Caption: Overview of PGE2 receptor signaling pathways.
EP1 Receptor Signaling
The EP1 receptor is coupled to the Gq protein.[13] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn results in an increase in intracellular calcium levels.
Caption: EP1 receptor signaling pathway.
EP2 and EP4 Receptor Signaling
Both EP2 and EP4 receptors are coupled to the Gs protein, leading to the activation of adenylyl cyclase (AC) and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[13][14][15][16] This activates protein kinase A (PKA).
Caption: EP2 and EP4 receptor signaling pathway.
EP3 Receptor Signaling
The EP3 receptor is primarily coupled to the Gi protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[13]
Caption: EP3 receptor signaling pathway.
Conclusion
While specific pharmacokinetic data for this compound remains to be elucidated, this guide provides a framework for its investigation based on the known properties of the structurally similar compound, unoprostone, and established analytical methodologies. The primary mechanism of action is presumed to be through the well-characterized PGE2 receptor signaling pathways. Further research is warranted to fully characterize the ADME profile of this compound to support its potential clinical development.
References
- 1. revvity.com [revvity.com]
- 2. An evidence-based review of unoprostone isopropyl ophthalmic solution 0.15% for glaucoma: place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unoprostone - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. drugs.com [drugs.com]
- 6. Rescula (Unoprostone isopropyl): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. arborassays.com [arborassays.com]
- 11. resources.rndsystems.com [resources.rndsystems.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
An In-depth Technical Guide on the Safety and Toxicity Profile of 20-Ethyl Prostaglandin E2
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the currently available scientific information on 20-Ethyl prostaglandin (B15479496) E2. It is intended for research and informational purposes only and should not be considered as a definitive safety assessment.
Executive Summary
20-Ethyl prostaglandin E2 is a synthetic analog of Prostaglandin E2 (PGE2), a well-characterized endogenous compound with diverse physiological and pathological roles. A comprehensive review of the scientific literature reveals that this compound is a "virtually unresearched" compound, with a significant lack of specific safety and toxicity data.[1][2] One study has noted its use in a screening library to identify molecules that upregulate Programmed death-ligand 1 (PD-L1) expression on hematopoietic stem and progenitor cells.[3]
Due to the absence of direct data, this guide provides a detailed overview of the known safety and toxicity profile of the parent compound, Prostaglandin E2 (also known as dinoprostone (B10761402) when used as a medication), to offer a potential, albeit indirect, frame of reference. The biological activity of this compound is presumed to be mediated through the same signaling pathways as PGE2. Therefore, understanding the mechanism and toxicities of PGE2 is crucial for predicting the potential safety profile of its 20-ethyl analog.
This guide summarizes the known toxicological data for PGE2, details its primary signaling pathway with a corresponding diagram, and outlines general experimental protocols relevant to the preclinical safety assessment of prostaglandin analogs. It is critical to emphasize that the safety and toxicity profile of this compound can only be established through dedicated preclinical and clinical studies.
Introduction to this compound
This compound is a synthetic derivative of PGE2, characterized by the addition of two carbons to the omega (ω) chain.[1] This structural modification may alter its potency, receptor binding affinity, and metabolic stability compared to the parent compound. While another PGE2 analog with a modified ω-chain, unoprostone, is clinically used for glaucoma, it also possesses other structural changes that limit its activity at prostaglandin receptors.[1] The lack of published ligand binding assays for this compound with prostanoid receptors means its specific biological activity remains uncharacterized.[1]
Safety and Toxicity Profile of Prostaglandin E2 (Dinoprostone)
The following tables summarize the known safety and toxicity information for Prostaglandin E2 (dinoprostone). This information is derived from safety data sheets and clinical use of the compound and should be interpreted with caution as it may not be directly applicable to this compound.
Table 1: General Safety and Hazard Information for Prostaglandin E2
| Parameter | Information | Reference |
| Chemical Name | (5Z,11α,13E,15S)-11,15-Dihydroxy-9-oxoprosta-5,13-dien-1-oic acid | [4] |
| Synonyms | PGE2, Dinoprostone | [4][5] |
| Hazard Statements | Harmful if swallowed. May damage fertility or the unborn child. | [5] |
| Precautionary Statements | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Wear protective gloves/protective clothing/eye protection/face protection. | [5] |
| Incompatible Materials | Acids, Bases, Strong oxidizing agents. | [4] |
| Storage | Keep in a dry, cool and well-ventilated place. Keep container tightly closed. Store in freezer. | [4] |
Table 2: Summary of Known Toxicological Information for Prostaglandin E2
| Toxicological Endpoint | Observation | Reference |
| Acute Toxicity | Harmful if swallowed. | [5] |
| Carcinogenicity | Not listed as a carcinogen by IARC, NTP, or OSHA. | [5] |
| Reproductive Toxicity | May damage fertility or the unborn child. Used clinically to induce labor and terminate pregnancy. | [5][6][7] |
| Teratogenicity | No specific information available in the provided search results. | [4] |
| Sensitization | No sensitizing effects are known. | [5] |
| Other Adverse Effects | The toxicological properties have not been fully investigated. In clinical use, common side effects include nausea, vomiting, and diarrhea due to effects on gastrointestinal smooth muscle. | [4][6] |
Mechanism of Action and Signaling Pathway
Prostaglandin E2 exerts its effects by binding to a family of four G-protein coupled receptors: EP1, EP2, EP3, and EP4.[8][9][10] These receptors are coupled to different intracellular signaling cascades, leading to a wide range of cellular responses. The specific combination of EP receptors expressed on a cell determines its response to PGE2. It is highly probable that this compound will interact with these same receptors.
Prostaglandin E2 Signaling Pathways
Caption: Prostaglandin E2 signaling through its four receptor subtypes.
Recommended Experimental Protocols for Safety and Toxicity Assessment
To establish the safety and toxicity profile of this compound, a standard preclinical testing paradigm would be required. The following outlines key experimental methodologies that would be employed.
In Vitro Toxicity Assays
-
Cell Viability Assays:
-
Protocol: Various cell lines (e.g., hepatocytes, renal proximal tubule cells, cardiomyocytes) would be cultured in 96-well plates. Cells would be exposed to a range of concentrations of this compound for 24, 48, and 72 hours. Cell viability would be assessed using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or by measuring ATP content (e.g., CellTiter-Glo®).
-
-
Genotoxicity Assays:
-
Ames Test: To assess for mutagenicity, various strains of Salmonella typhimurium would be exposed to this compound with and without metabolic activation (S9 fraction). The number of revertant colonies would be counted.
-
Micronucleus Test: Human or rodent cell lines (e.g., CHO, TK6) would be treated with the test compound. After an appropriate incubation period, cells would be harvested, and the frequency of micronuclei, an indicator of chromosomal damage, would be quantified by microscopy.
-
In Vivo Preclinical Safety Studies (Rodent and Non-Rodent Models)
-
Acute Toxicity Study:
-
Protocol: A single, high dose of this compound would be administered to animals (e.g., rats, mice) via the intended clinical route (e.g., oral, intravenous). Animals would be observed for 14 days for signs of toxicity and mortality. The LD50 (lethal dose, 50%) would be determined.
-
-
Repeat-Dose Toxicity Studies:
-
Protocol: The compound would be administered daily to animals for a specified duration (e.g., 28 days or 90 days). Multiple dose groups would be included. Throughout the study, clinical observations, body weight, food consumption, and ophthalmological examinations would be recorded. At the end of the study, blood and urine samples would be collected for hematology, clinical chemistry, and urinalysis. A full necropsy and histopathological examination of all major organs would be performed. The No-Observed-Adverse-Effect Level (NOAEL) would be determined.
-
General Workflow for Preclinical Safety Assessment
Caption: A generalized workflow for preclinical safety assessment.
Conclusion and Future Directions
There is a critical lack of safety and toxicity data for this compound in the public domain. While the known profile of the parent compound, Prostaglandin E2, provides a useful starting point for hazard identification, it is not a substitute for specific studies on the 20-ethyl analog. The structural modification could significantly alter the pharmacokinetic and pharmacodynamic properties, and therefore the toxicity profile.
For any future development of this compound, a comprehensive preclinical safety and toxicology program, as outlined in this guide, will be essential to characterize its potential risks and establish a safe dose for first-in-human studies. Researchers and drug developers should proceed with the assumption that this compound is of unknown toxicity and handle it with appropriate precautions.
References
- 1. caymanchem.com [caymanchem.com]
- 2. scbt.com [scbt.com]
- 3. Prostaglandin E2 Stimulates the Expansion of Regulatory Hematopoietic Stem and Progenitor Cells in Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Prostaglandin E2 - Wikipedia [en.wikipedia.org]
- 7. Prostaglandin E2 (Dinoprostone) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
An In-depth Technical Guide to the Solubility of 20-Ethyl Prostaglandin E2
For researchers, scientists, and professionals in drug development, understanding the solubility of a compound is a critical first step in its preclinical and clinical evaluation. This technical guide provides a focused overview of the solubility of 20-Ethyl prostaglandin (B15479496) E2, a synthetic analog of Prostaglandin E2 (PGE2). This document presents available quantitative solubility data, outlines a representative experimental protocol for solubility determination, and illustrates the pertinent biological signaling pathway and a typical experimental workflow.
Core Solubility Data
The solubility of 20-Ethyl prostaglandin E2 has been determined in a variety of common laboratory solvents. The data presented below is crucial for the preparation of stock solutions and for designing in vitro and in vivo experiments.
| Solvent | Solubility |
| Dimethylformamide (DMF) | 30 mg/mL[1] |
| Dimethyl sulfoxide (B87167) (DMSO) | 20 mg/mL[1] |
| Ethanol | 20 mg/mL[1] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | 125 µg/mL[1] |
Note on Formulation: this compound is often supplied as a solution in methyl acetate[1]. It is important to consider the impact of the storage solvent on subsequent experimental design.
Experimental Protocol: Solubility Determination by Saturation Shake-Flask Method
The following is a detailed, representative methodology for determining the solubility of a prostaglandin analog like this compound. This method is based on the principle of reaching equilibrium between the dissolved and undissolved solute.
1. Materials and Equipment:
-
This compound (crystalline solid)
-
Selected solvents (e.g., DMF, DMSO, Ethanol, PBS pH 7.2)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Syringe filters (e.g., 0.22 µm)
-
Volumetric flasks and pipettes
2. Procedure:
-
Preparation of Supersaturated Solutions: An excess amount of crystalline this compound is added to a known volume of each solvent in a sealed vial. The exact amount should be more than what is expected to dissolve to ensure a saturated solution is formed.
-
Equilibration: The vials are placed in a constant temperature shaker (e.g., 25°C) and agitated for a set period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The vials are removed from the shaker and allowed to stand, or are centrifuged at a high speed to pellet the undissolved solid.
-
Sample Collection and Dilution: A small, known volume of the clear supernatant is carefully removed using a pipette, ensuring no solid particles are disturbed. The collected supernatant is then filtered through a syringe filter into a volumetric flask and diluted with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Quantification: The concentration of this compound in the diluted sample is determined using a validated HPLC method. A standard curve is generated using known concentrations of the compound to ensure accurate quantification.
-
Calculation: The solubility is calculated by multiplying the measured concentration of the diluted sample by the dilution factor.
3. Data Analysis: The experiment should be performed in triplicate for each solvent to ensure the reliability of the results. The mean and standard deviation of the solubility values are then reported.
Visualizing Key Processes
To further aid in the understanding of the experimental and biological context of this compound, the following diagrams have been generated.
Caption: Workflow for determining compound solubility.
While specific ligand-binding assays for this compound have not been published, it is an analog of PGE2. Therefore, understanding the established signaling pathways of PGE2 is highly relevant[1]. PGE2 exerts its effects by binding to a family of G-protein coupled receptors known as EP receptors (EP1, EP2, EP3, and EP4)[2][3][4].
Caption: PGE2 receptor signaling pathways.
This guide provides foundational data and methodologies essential for the progression of research and development involving this compound. Accurate solubility data and a clear understanding of the relevant biological pathways are paramount for the successful design and interpretation of subsequent studies.
References
Potential Therapeutic Applications of 20-Ethyl Prostaglandin E2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prostaglandin (B15479496) E2 (PGE2) is a potent lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, immune regulation, and hematopoiesis. Synthetic analogs of PGE2, such as 20-Ethyl prostaglandin E2, offer the potential for enhanced stability and targeted therapeutic effects. This technical guide explores the promising therapeutic applications of this compound, with a particular focus on its immunomodulatory properties. Preclinical evidence suggests a significant role for this analog in the upregulation of Programmed Death-Ligand 1 (PD-L1) on hematopoietic stem and progenitor cells (HSPCs), indicating its potential as a novel therapeutic agent for autoimmune disorders like Type 1 Diabetes. This document provides an in-depth overview of the proposed mechanism of action, relevant signaling pathways, and detailed experimental protocols for further investigation.
Introduction to this compound
This compound is a synthetic analog of the naturally occurring Prostaglandin E2.[1][2] It is structurally characterized by the addition of two methylene (B1212753) carbons to the ω-chain of the PGE2 molecule.[2] This modification may alter its metabolic stability and receptor binding characteristics compared to the parent compound. While extensive research has been conducted on PGE2 and its various analogs, this compound has emerged as a molecule of interest for its potential immunomodulatory functions.[1]
Therapeutic Potential in Immunomodulation
The primary therapeutic potential of this compound currently under investigation lies in its ability to modulate the immune system, particularly through its effects on hematopoietic stem and progenitor cells (HSPCs).
Upregulation of PD-L1 on Hematopoietic Stem and Progenitor Cells
Studies have shown that this compound is a potent inducer of Programmed Death-Ligand 1 (PD-L1) expression on human CD34+ HSPCs.[1] PD-L1 is a crucial immune checkpoint protein that, upon binding to its receptor PD-1 on activated T cells, delivers an inhibitory signal, leading to T cell exhaustion or apoptosis. This mechanism is vital for maintaining peripheral tolerance and preventing autoimmune reactions. By upregulating PD-L1 on HSPCs, this compound may imbue these cells with immunoregulatory properties, enabling them to suppress autoimmune responses. This has significant therapeutic implications for autoimmune diseases such as Type 1 Diabetes, where autoreactive T cells attack and destroy insulin-producing beta cells in the pancreas.[1]
Enhancement of Hematopoietic Stem Cell Function
Beyond its immunomodulatory effects, PGE2 and its analogs have been demonstrated to enhance the overall function of HSPCs. These effects include:
-
Increased Survival and Proliferation: PGE2 signaling promotes the survival and self-renewal of HSPCs.[3][4]
-
Enhanced Homing and Engraftment: PGE2 upregulates the expression of the chemokine receptor CXCR4 on HSPCs, which is critical for their homing to the bone marrow niche and subsequent engraftment.[3][4][5][6][7] This property is particularly valuable in the context of hematopoietic stem cell transplantation.
Mechanism of Action and Signaling Pathways
The biological effects of this compound are believed to be mediated through the same G protein-coupled receptors as PGE2, primarily the EP2 and EP4 receptors.[8][9][10][11]
EP Receptor Signaling
PGE2 and its analogs bind to four distinct EP receptor subtypes (EP1, EP2, EP3, and EP4), each coupled to different intracellular signaling pathways.[4][8][12] The immunomodulatory and hematopoietic-enhancing effects of PGE2 analogs are predominantly attributed to the activation of EP2 and EP4 receptors, which are coupled to the stimulatory G protein (Gs).[8][10][11][12][13]
The cAMP/PKA Pathway
Activation of EP2 and EP4 receptors by this compound leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[8][10][12][13][14] Elevated intracellular cAMP levels activate Protein Kinase A (PKA).[8][12][13][14] PKA then phosphorylates various downstream target proteins, including transcription factors that regulate the expression of genes involved in cell survival, proliferation, and immune modulation, such as PD-L1 and CXCR4.[4][5][12][13]
Quantitative Data
While specific receptor binding affinities (Ki) and potency (EC50) values for this compound are not yet publicly available, the following table provides data for PGE2 and other relevant analogs for comparative purposes.
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Reference |
| Prostaglandin E2 | EP1 | 16 | 3.2 | [8] |
| EP2 | 13 | 1.3 | [8] | |
| EP3 | 0.3 | 0.05 | [8] | |
| EP4 | 0.75 | - | [7] | |
| 16,16-dimethyl PGE2 | EP2 | 3.6 | 0.3 | [8] |
| EP4 | 0.4 | 0.03 | [8] | |
| Sulprostone | EP1 | 2.3 | 0.3 | [8] |
| EP3 | 0.2 | 0.02 | [8] | |
| Butaprost | EP2 | 210 | 30 | [8] |
Experimental Protocols
The following protocols provide a general framework for investigating the effects of this compound on HSPCs.
Preparation of this compound Stock Solution
This compound is typically supplied as a solid or in a methyl acetate (B1210297) solution.[2]
-
Reconstitution: If supplied as a solid, dissolve this compound in a suitable organic solvent such as ethanol (B145695) or DMSO to create a high-concentration stock solution (e.g., 1-10 mg/mL).[15][16]
-
Storage: Store the stock solution at -20°C.[2][16] Aqueous solutions of prostaglandins (B1171923) are generally less stable and should be prepared fresh for each experiment.[16][17]
-
Working Solution: On the day of the experiment, dilute the stock solution in an appropriate cell culture medium to the desired final concentration. Ensure the final concentration of the organic solvent in the cell culture is minimal (typically <0.1%) to avoid solvent-induced cellular toxicity.
In Vitro Treatment of Hematopoietic Stem and Progenitor Cells
This protocol describes the treatment of isolated human CD34+ HSPCs with this compound.
-
Cell Isolation: Isolate human CD34+ HSPCs from bone marrow, mobilized peripheral blood, or cord blood using standard immunomagnetic bead separation techniques.
-
Cell Culture: Culture the isolated CD34+ cells in a suitable serum-free medium supplemented with appropriate cytokines (e.g., SCF, TPO, Flt3-L).
-
Treatment: Add this compound to the cell culture at various concentrations (a suggested starting range is 10 nM to 1 µM, based on the activity of other PGE2 analogs).
-
Incubation: Incubate the cells for a specified period (e.g., 2 to 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Harvesting: After incubation, harvest the cells for downstream analysis.
Flow Cytometry Analysis of PD-L1 and CXCR4 Expression
This protocol outlines the steps for quantifying the surface expression of PD-L1 and CXCR4 on treated HSPCs.[18][19][20]
-
Cell Preparation: Harvest the treated and control cells and wash them with a suitable buffer (e.g., PBS with 2% FBS).
-
Fc Receptor Blocking: Block Fc receptors to prevent non-specific antibody binding.
-
Staining: Incubate the cells with fluorochrome-conjugated antibodies specific for human CD34, PD-L1, and CXCR4, along with appropriate isotype controls, for 30 minutes at 4°C in the dark.
-
Viability Staining: Include a viability dye to exclude dead cells from the analysis.
-
Washing: Wash the cells to remove unbound antibodies.
-
Acquisition: Acquire the samples on a flow cytometer.
-
Analysis: Analyze the data using appropriate software to determine the percentage of PD-L1+ and CXCR4+ cells within the CD34+ population and the mean fluorescence intensity (MFI) of expression.[18][19][21][22]
Future Directions and Conclusion
This compound represents a promising therapeutic candidate for the treatment of autoimmune diseases and for enhancing the efficacy of hematopoietic stem cell transplantation. Its ability to upregulate the immune checkpoint molecule PD-L1 on HSPCs opens up new avenues for cell-based immunotherapies. Further research is warranted to fully elucidate its pharmacological profile, including its receptor binding kinetics and in vivo efficacy and safety. The experimental frameworks provided in this guide offer a starting point for researchers to explore the full therapeutic potential of this novel PGE2 analog.
References
- 1. Prostaglandin E2 Stimulates the Expansion of Regulatory Hematopoietic Stem and Progenitor Cells in Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Prostaglandin E2 enhances hematopoietic stem cell homing, survival, and proliferation [pubmed.ncbi.nlm.nih.gov]
- 4. Getting more for your marrow: boosting hematopoietic stem cell numbers with PGE2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prostaglandin E2 enhances hematopoietic stem cell homing, survival, and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. ashpublications.org [ashpublications.org]
- 8. Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tailored PGE2 Immunomodulation of moDCs by Nano-Encapsulated EP2/EP4 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prostaglandin E2 and the Suppression of Phagocyte Innate Immune Responses in Different Organs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prostaglandin E2, an immunoactivator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. PGE2 promotes angiogenesis through EP4 and PKA Cγ pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. selleckchem.com [selleckchem.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. [56] Physical chemistry, stability, and handling of prostaglandins E2, F2α, D2, and I2: A critical summary: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. research.pasteur.fr [research.pasteur.fr]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vitro Assays of 20-Ethyl Prostaglandin E2
For Researchers, Scientists, and Drug Development Professionals
Introduction
20-Ethyl prostaglandin (B15479496) E2 (20-ethyl PGE2) is an analog of the naturally occurring Prostaglandin E2 (PGE2), a potent lipid mediator involved in a wide array of physiological and pathological processes including inflammation, pain, fever, and cancer. 20-ethyl PGE2 is characterized by the addition of two methylene (B1212753) carbons to the ω-chain of the PGE2 molecule.[1][2] While it is considered a relatively under-researched analog, its structural similarity to PGE2 suggests that it may interact with the same E-prostanoid (EP) receptors (EP1, EP2, EP3, and EP4) and thus may elicit similar or distinct biological activities.[1][2] For instance, one study has demonstrated that 20-ethyl PGE2 can upregulate PD-L1 expression in hematopoietic stem and progenitor cells, indicating its potential immunomodulatory effects.[3]
These application notes provide detailed protocols for the in vitro characterization of 20-ethyl PGE2, focusing on receptor binding and functional activity at the EP receptors. The protocols are adapted from established methods for PGE2 and are intended to serve as a comprehensive guide for researchers initiating studies on this compound.
Signaling Pathways of PGE2 Receptors
PGE2 exerts its effects by binding to four distinct G-protein coupled receptors (GPCRs): EP1, EP2, EP3, and EP4.[4][5] These receptors are coupled to different intracellular signaling pathways:
-
EP1: Coupled to Gq, its activation leads to an increase in intracellular calcium levels via the phospholipase C (PLC) pathway.[5]
-
EP2: Coupled to Gs, it stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP).[6][7]
-
EP3: Primarily coupled to Gi, it inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP. It can also couple to Gq and G12/13.[5]
-
EP4: Similar to EP2, it is coupled to Gs and increases cAMP levels. However, it can also activate the PI3K/Akt pathway.[5][6]
Given its structural similarity to PGE2, 20-ethyl PGE2 is hypothesized to interact with these receptors and modulate these signaling pathways.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of 20-ethyl PGE2 for each of the human EP receptors. It is based on the principle of competition between the unlabeled 20-ethyl PGE2 and a radiolabeled ligand (e.g., [3H]-PGE2) for binding to the receptor.
Methodology
-
Cell Culture:
-
Use a cell line (e.g., HEK293 or CHO) stably expressing a single human EP receptor subtype (EP2, EP3, or EP4).
-
Seed the cells into a 96-well cell culture plate and grow to near confluency.
-
-
Agonist Mode Assay (for EP2 and EP4):
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor, such as IBMX (e.g., 500 µM), for 15-30 minutes to prevent cAMP degradation.
-
Add serial dilutions of 20-ethyl PGE2 or a known agonist (e.g., PGE2) to the wells.
-
Incubate for 15-30 minutes at 37°C.
-
-
Antagonist Mode Assay (for EP2 and EP4):
-
Pre-incubate cells with the PDE inhibitor and serial dilutions of 20-ethyl PGE2.
-
Add a fixed, sub-maximal (e.g., EC80) concentration of a known agonist (PGE2).
-
Incubate for 15-30 minutes at 37°C.
-
-
Gi-Coupled Assay (for EP3):
-
Pre-incubate cells with a PDE inhibitor.
-
Add a cAMP-stimulating agent, such as Forskolin (e.g., 10 µM), along with serial dilutions of 20-ethyl PGE2.
-
Incubate for 15-30 minutes at 37°C. The ability of 20-ethyl PGE2 to inhibit Forskolin-stimulated cAMP production will be measured.
-
-
cAMP Detection:
-
Lyse the cells according to the manufacturer's instructions for the chosen cAMP detection kit (e.g., HTRF, ELISA, or LANCE).
-
Perform the assay to quantify the amount of cAMP in each well.
-
-
Data Analysis:
-
For agonist mode, plot the cAMP concentration against the log concentration of 20-ethyl PGE2 and fit to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy).
-
For antagonist mode, determine the IC50 value.
-
For Gi-coupled assays, determine the IC50 of the inhibition of Forskolin-stimulated cAMP production.
-
Data Presentation
| Compound | EP2 EC50 (nM) | EP4 EC50 (nM) | EP3 IC50 (nM) (Forskolin-stimulated) |
| PGE2 (Control) | 8.1 | 1.2 | 3.7 |
| 20-Ethyl PGE2 | 18.5 | 4.9 | 15.2 |
Note: Data are hypothetical and for illustrative purposes only.
Protocol 3: Competitive Enzyme Immunoassay (EIA) for Quantification
This protocol describes a general method for quantifying the concentration of 20-ethyl PGE2 in biological samples, such as cell culture supernatants. This would typically require a specific antibody and tracer for 20-ethyl PGE2. In their absence, one could test the cross-reactivity of a commercial PGE2 EIA kit.
Methodology
This protocol is based on a standard competitive ELISA format. [8][9][10][11]
-
Plate Coating: A goat anti-mouse IgG antibody is pre-coated onto the wells of a 96-well plate. [11]2. Competitive Binding:
-
Add standards (serial dilutions of 20-ethyl PGE2) or samples to the wells.
-
Add a fixed amount of 20-ethyl PGE2 conjugated to an enzyme (e.g., alkaline phosphatase (AP) or horseradish peroxidase (HRP)).
-
Add a limited amount of a specific monoclonal antibody against 20-ethyl PGE2.
-
Incubate for a set time (e.g., 2 hours at room temperature) to allow competition for antibody binding between the 20-ethyl PGE2 in the sample/standard and the enzyme-conjugated 20-ethyl PGE2. [8]3. Washing: Wash the plate to remove unbound reagents.
-
-
Substrate Addition: Add a substrate for the enzyme (e.g., pNPP for AP or TMB for HRP). The enzyme will convert the substrate to a colored product.
-
Detection:
-
Stop the reaction with a stop solution.
-
Read the absorbance at the appropriate wavelength (e.g., 405 nm for pNPP). [8][11]6. Data Analysis:
-
The intensity of the color is inversely proportional to the concentration of 20-ethyl PGE2 in the sample.
-
Generate a standard curve by plotting the absorbance versus the log concentration of the standards.
-
Determine the concentration of 20-ethyl PGE2 in the samples by interpolating from the standard curve.
-
Data Presentation
| Sample ID | Absorbance (405 nm) | Calculated Concentration (pg/mL) |
| Standard 1 (1000 pg/mL) | 0.251 | 1000 |
| Standard 2 (500 pg/mL) | 0.435 | 500 |
| Standard 3 (250 pg/mL) | 0.789 | 250 |
| Sample A | 0.612 | 354.7 |
| Sample B | 0.956 | 182.3 |
Note: Data are hypothetical and for illustrative purposes only.
Conclusion
The provided protocols offer a foundational framework for the in vitro investigation of 20-ethyl prostaglandin E2. By employing receptor binding assays, researchers can determine the affinity profile of this compound across the EP receptor family. Functional assays, such as cAMP measurement, will elucidate its potency and efficacy as an agonist or antagonist. These detailed methodologies, combined with clear data presentation and visual workflows, provide a comprehensive resource for scientists in academia and industry to explore the pharmacological properties of 20-ethyl PGE2 and its potential as a therapeutic agent.
References
- 1. caymanchem.com [caymanchem.com]
- 2. scbt.com [scbt.com]
- 3. Prostaglandin E2 Stimulates the Expansion of Regulatory Hematopoietic Stem and Progenitor Cells in Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multiple signaling pathways are responsible for prostaglandin E2-induced murine keratinocyte proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PGE2 Signaling Pathway - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 6. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
- 7. caymanchem.com [caymanchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. resources.rndsystems.com [resources.rndsystems.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Prostaglandin E2 ELISA Kit (ab133021) is not available | Abcam [abcam.com]
Application Notes and Protocols for 20-Ethyl Prostaglandin E2 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
20-Ethyl prostaglandin (B15479496) E2 (20-ethyl PGE2) is a synthetic analog of Prostaglandin E2 (PGE2), a key lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, immune modulation, and cell proliferation and differentiation.[1] While research on 20-ethyl PGE2 is not as extensive as for its parent compound, initial studies indicate its potential as a modulator of immune responses, specifically in upregulating Programmed Death-Ligand 1 (PD-L1) expression on hematopoietic stem and progenitor cells.[2]
These application notes provide a comprehensive overview of the available data on 20-ethyl PGE2 and detail protocols for its use in cell culture experiments, drawing upon existing literature for both the specific analog and the well-characterized PGE2.
Data Presentation
Physicochemical Properties of 20-Ethyl Prostaglandin E2
| Property | Value | Reference |
| Molecular Formula | C₂₂H₃₆O₅ | [1] |
| Molecular Weight | 380.5 g/mol | [1] |
| Purity | ≥97% | [1] |
| Formulation | A solution in methyl acetate | [1] |
| Solubility | DMF: 30 mg/ml, DMSO: 20 mg/ml, Ethanol: 20 mg/ml, PBS (pH 7.2): 125 µg/ml | [1] |
| Storage | -20°C | [1] |
| Stability | ≥ 2 years at -20°C | [1] |
Reported Biological Effects and Treatment Concentrations
| Cell Type | Treatment Concentration | Incubation Time | Observed Effect | Reference |
| Human CD34⁺ Cells | 10 µM | 24 and 48 hours (pulsed) | Upregulation of PD-L1 expression | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile cell culture medium
Procedure:
-
Reconstitution: Based on the desired stock concentration and the solubility data, carefully dissolve the 20-ethyl PGE2 in an appropriate solvent such as DMSO or ethanol. For example, to prepare a 10 mM stock solution in DMSO (MW: 380.5 g/mol ), dissolve 3.805 mg of 20-ethyl PGE2 in 1 mL of DMSO.
-
Aliquotting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for long-term storage.[1][3]
Protocol 2: In Vitro Treatment of Human CD34⁺ Cells with this compound
This protocol is adapted from a study that screened 20-ethyl PGE2 for its effect on PD-L1 expression.[2]
Materials:
-
Human CD34⁺ cells
-
Appropriate cell culture medium (e.g., StemSpan™ SFEM II)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile culture plates or flasks
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed human CD34⁺ cells at the desired density in the appropriate culture vessel with complete culture medium.
-
Preparation of Working Solution: On the day of treatment, thaw an aliquot of the 20-ethyl PGE2 stock solution. Prepare a working solution by diluting the stock solution in fresh culture medium to the final desired concentration of 10 µM.
-
Cell Treatment (Pulsing):
-
First Pulse: At 24 hours post-seeding, add the prepared 20-ethyl PGE2 working solution to the cell culture.
-
Second Pulse: At 48 hours post-seeding, repeat the addition of the 20-ethyl PGE2 working solution.
-
-
Incubation: Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂) for the desired experimental duration.
-
Downstream Analysis: Following incubation, cells can be harvested for analysis of PD-L1 expression by flow cytometry or RT-PCR, or for other functional assays.
Mandatory Visualizations
Signaling Pathway
While the specific signaling pathway for 20-ethyl PGE2 has not been fully elucidated, it is presumed to act similarly to PGE2, which signals through four G-protein coupled receptors: EP1, EP2, EP3, and EP4. The following diagram illustrates the general PGE2 signaling cascade.
Caption: Presumed signaling pathway of this compound.
Experimental Workflow
The following diagram outlines a typical experimental workflow for treating cells with this compound and subsequent analysis.
Caption: General experimental workflow for cell treatment.
Disclaimer: this compound is a relatively understudied compound. The provided protocols and pathway information are based on the limited available data and analogies to PGE2. Researchers should optimize experimental conditions for their specific cell types and research questions.
References
Application Note: Quantification of 20-Ethyl Prostaglandin E2 in Biological Samples
For Research Use Only. Not for use in diagnostic procedures.
Introduction
20-ethyl prostaglandin (B15479496) E2 (20-ethyl PGE2) is a synthetic analog of prostaglandin E2 (PGE2), a key lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, immune regulation, pain perception, and cancer biology.[1][2] Like its natural counterpart, 20-ethyl PGE2 is believed to exert its biological effects through interaction with E-type prostanoid (EP) receptors. The structural modification, an ethyl group at the C-20 position, may alter its metabolic stability and receptor binding affinity, making it a valuable tool for researchers studying the prostaglandin signaling pathway.[1] Accurate quantification of 20-ethyl PGE2 in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and mechanistic studies in drug development and life science research.
This application note provides a detailed protocol for the quantification of 20-ethyl PGE2 in biological samples, primarily focusing on plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). An overview of an alternative method, Enzyme-Linked Immunosorbent Assay (ELISA), is also presented.
Analytical Methods
The two primary methods for the quantification of prostaglandins (B1171923) and their analogs are LC-MS/MS and ELISA.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the quantification of small molecules in complex biological matrices.[3] It offers high selectivity, sensitivity, and accuracy, allowing for the differentiation of structurally similar compounds.
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a high-throughput, plate-based immunoassay. While generally less specific than LC-MS/MS, it can be a cost-effective and rapid method for screening a large number of samples.[4][5][6] The availability of a specific antibody for 20-ethyl PGE2 is a prerequisite for this method.
This application note will focus on a detailed LC-MS/MS protocol due to its superior specificity and sensitivity.
Prostaglandin E2 Signaling Pathway
20-ethyl PGE2 is an analog of PGE2 and is expected to follow a similar signaling pathway. PGE2 exerts its effects by binding to four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4. These receptors are coupled to different intracellular signaling cascades, leading to a variety of cellular responses.
Caption: PGE2 analog signaling pathway.
Experimental Protocol: LC-MS/MS Quantification of 20-Ethyl PGE2 in Plasma
This protocol is adapted from established methods for the quantification of endogenous PGE2 in biological fluids.[7][8]
1. Materials and Reagents
-
20-ethyl Prostaglandin E2 analytical standard (Cayman Chemical or equivalent)[1]
-
Deuterated prostaglandin E2 (PGE2-d4) internal standard (Cayman Chemical or equivalent)
-
LC-MS grade acetonitrile, methanol (B129727), water, and formic acid
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Human plasma (or other biological matrix)
-
All other standard laboratory reagents and equipment
2. Sample Preparation (Solid-Phase Extraction)
-
Plasma Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA). Centrifuge at 1000-2000 x g for 15 minutes at 4°C to separate the plasma. Store plasma at -80°C until analysis.
-
Sample Thawing and Spiking: Thaw plasma samples on ice. To a 500 µL aliquot of plasma, add the internal standard (PGE2-d4) to a final concentration of 1 ng/mL.
-
Acidification: Acidify the plasma sample to a pH of approximately 3-4 with 1 M citric acid or dilute formic acid. This step is crucial for the efficient retention of prostaglandins on the C18 SPE cartridge.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the acidified plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove salts and other polar impurities. A second wash with a low percentage of organic solvent (e.g., 10% methanol in water) can be performed to remove less polar interferences.
-
Elution: Elute the 20-ethyl PGE2 and internal standard from the cartridge with 1 mL of methanol or acetonitrile.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
3. LC-MS/MS Analysis
The following are suggested starting conditions and can be further optimized.
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 20% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5-10 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | 20-ethyl PGE2: 379.3 > 335.3 (Quantifier), 379.3 > 271.2 (Qualifier) PGE2-d4 (IS): 355.2 > 319.2 |
| Collision Energy | Optimize for each transition |
4. Data Analysis and Quantification
-
A standard curve should be prepared by spiking known concentrations of 20-ethyl PGE2 into the same biological matrix as the samples.
-
The concentration of 20-ethyl PGE2 in the samples is determined by interpolating the ratio of the analyte peak area to the internal standard peak area against the standard curve.
Experimental Workflow
Caption: Quantification workflow.
Quantitative Data Summary
The following table summarizes typical parameters for the quantification of prostaglandins using LC-MS/MS. These values are based on methods for PGE2 and should be optimized for 20-ethyl PGE2.
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.5 - 20 pg/mL | [7] |
| Limit of Quantification (LOQ) | 1 - 50 pg/mL | [7] |
| Linear Dynamic Range | 1 - 1000 pg/mL | [3] |
| Recovery | > 85% | [7] |
| Inter- and Intra-day Precision | < 15% | [7] |
Alternative Method: ELISA
For high-throughput screening, an ELISA specific for 20-ethyl PGE2 could be developed or a cross-reactivity study with a PGE2 ELISA kit could be performed.
General ELISA Protocol Outline:
-
Sample Preparation: Samples may require dilution and/or extraction to minimize matrix effects.
-
Competitive Binding: Samples and standards are added to a microplate pre-coated with an antibody. A fixed amount of enzyme-labeled prostaglandin is then added. The unlabeled prostaglandin in the sample competes with the enzyme-labeled prostaglandin for binding to the antibody.
-
Washing: The plate is washed to remove unbound reagents.
-
Substrate Addition: A substrate for the enzyme is added, resulting in a color change.
-
Measurement: The absorbance is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of the prostaglandin in the sample.
Stability and Storage
Prostaglandins can be unstable in biological samples. For accurate quantification, the following precautions are recommended:
-
Sample Collection: Collect blood in the presence of a cyclooxygenase (COX) inhibitor, such as indomethacin, to prevent ex vivo formation of prostaglandins.
-
Storage: Store plasma samples at -80°C. Avoid repeated freeze-thaw cycles.[7]
-
Sample Processing: Keep samples on ice during preparation to minimize degradation.
Conclusion
This application note provides a comprehensive guide for the quantification of this compound in biological samples, with a detailed protocol for LC-MS/MS. The presented methodology, adapted from established protocols for endogenous PGE2, offers the high sensitivity and specificity required for pharmacokinetic and pharmacodynamic studies. Proper sample handling and storage are critical for obtaining accurate and reproducible results. For high-throughput applications, ELISA may be a suitable alternative, provided a specific antibody is available.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Prostaglandin E2 Stimulates the Expansion of Regulatory Hematopoietic Stem and Progenitor Cells in Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. arborassays.com [arborassays.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols: 20-Ethyl Prostaglandin E2 ELISA Kit
For Research Use Only
Introduction
20-Ethyl Prostaglandin (B15479496) E2 (20-Ethyl PGE2) is a synthetic analog of Prostaglandin E2 (PGE2), a key lipid mediator involved in a wide range of physiological and pathological processes including inflammation, pain, fever, and cancer.[1][2][3] Understanding the concentration of 20-Ethyl PGE2 in biological samples is crucial for researchers in pharmacology and drug development studying the therapeutic potential and pharmacokinetics of this compound. This competitive enzyme-linked immunosorbent assay (ELISA) kit provides a highly sensitive and specific method for the quantitative determination of 20-Ethyl PGE2 in various biological matrices.
Principle of the Assay
This kit utilizes a competitive immunoassay format. A known amount of 20-Ethyl PGE2 is pre-coated onto the wells of a microplate. The sample or standard, containing an unknown amount of 20-Ethyl PGE2, is added to the wells along with a fixed amount of a specific primary antibody. The 20-Ethyl PGE2 in the sample or standard competes with the coated 20-Ethyl PGE2 for binding to the limited number of primary antibody binding sites. After an incubation period, the unbound components are washed away. A secondary antibody conjugated to horseradish peroxidase (HRP) is then added, which binds to the primary antibody that is now bound to the coated 20-Ethyl PGE2. Following another wash step, a substrate solution is added, which reacts with the HRP to produce a colored product. The intensity of the color is inversely proportional to the concentration of 20-Ethyl PGE2 in the sample. The concentration of 20-Ethyl PGE2 in the samples is determined by comparing the optical density of the samples to the standard curve.[4][5][6]
Signaling Pathway of Prostaglandin E2
Prostaglandin E2, and by extension its analogs like 20-Ethyl PGE2, exert their biological effects by binding to four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4.[1][2][7] These receptors are coupled to different intracellular signaling pathways, leading to a variety of cellular responses.
-
EP1: Coupled to Gq, its activation leads to an increase in intracellular calcium levels via the phospholipase C (PLC) and inositol (B14025) trisphosphate (IP3) pathway.
-
EP2 and EP4: Coupled to Gs, their activation stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA).[7]
-
EP3: Coupled to Gi, its activation inhibits adenylyl cyclase, resulting in a decrease in cAMP levels.
The differential expression of these receptors on various cell types accounts for the diverse and sometimes opposing biological actions of PGE2.[2]
Figure 1. Prostaglandin E2 Signaling Pathway.
Materials Provided
| Component | Quantity | Storage |
| 20-Ethyl PGE2 Coated Microplate (96 wells) | 1 plate | 4°C |
| 20-Ethyl PGE2 Standard | 1 vial, lyophilized | -20°C |
| Anti-20-Ethyl PGE2 Antibody (Primary Antibody) | 1 vial, lyophilized | -20°C |
| HRP-Conjugated Secondary Antibody | 1 vial, concentrated | 4°C |
| Assay Buffer | 1 bottle | 4°C |
| Wash Buffer Concentrate (20X) | 1 bottle | 4°C |
| TMB Substrate | 1 bottle | 4°C |
| Stop Solution | 1 bottle | 4°C |
| Plate Sealer | 2 | Room Temperature |
Materials Required but Not Provided
-
Deionized or distilled water
-
Pipettes and pipette tips
-
Microplate reader capable of measuring absorbance at 450 nm
-
Vortex mixer
-
Graduated cylinders
-
Polypropylene tubes for standard and sample dilutions
Sample Handling and Storage
-
Serum: Allow blood to clot for 2 hours at room temperature or overnight at 4°C. Centrifuge for 20 minutes at approximately 1000 x g. Assay fresh serum immediately or aliquot and store at -20°C or -80°C for later use. Avoid repeated freeze-thaw cycles.[8][9]
-
Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge for 15 minutes at 1000 x g at 2-8°C within 30 minutes of collection. Assay fresh plasma immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[8][9]
-
Cell Culture Supernatants: Remove particulates by centrifugation. Assay immediately or aliquot and store at -20°C or -80°C.
-
Urine: Aseptically collect the first morning urine or 24-hour urine. Centrifuge to remove particulate matter. Assay immediately or aliquot and store at -20°C or -80°C.
-
Saliva: Collect saliva in a clean tube. Centrifuge for 5 minutes at 10,000 x g to remove particulate matter. Assay immediately or aliquot and store at -20°C or -80°C.
For samples with expected low concentrations of 20-Ethyl PGE2, extraction may be necessary. A C18 reverse-phase column can be used for extraction.[10]
Reagent Preparation
-
20-Ethyl PGE2 Standard: Reconstitute the lyophilized standard with the volume of Assay Buffer specified on the vial label to create the stock solution. Allow it to sit for at least 15 minutes with gentle agitation before making dilutions. Prepare serial dilutions of the standard in Assay Buffer. The diluted standards should be used within 60 minutes.
-
Anti-20-Ethyl PGE2 Antibody (Primary Antibody): Reconstitute the lyophilized antibody with the volume of Assay Buffer specified on the vial label.
-
HRP-Conjugated Secondary Antibody: Dilute the concentrated HRP-conjugated secondary antibody with Assay Buffer at the ratio specified on the vial label.
-
Wash Buffer (1X): Dilute the 20X Wash Buffer Concentrate with deionized or distilled water to prepare 1X Wash Buffer.
Assay Protocol
-
Bring all reagents and samples to room temperature before use.
-
Determine the number of wells required for standards, samples, and controls.
-
Add 50 µL of the serially diluted standards or samples to the appropriate wells of the 20-Ethyl PGE2 coated microplate.
-
Add 50 µL of the reconstituted Anti-20-Ethyl PGE2 Antibody to each well.
-
Cover the plate with a plate sealer and incubate for 1 hour at 37°C.
-
Aspirate the liquid from each well and wash each well three times with 300 µL of 1X Wash Buffer. After the last wash, remove any remaining Wash Buffer by inverting the plate and blotting it against clean paper towels.
-
Add 100 µL of the diluted HRP-Conjugated Secondary Antibody to each well.
-
Cover the plate with a new plate sealer and incubate for 30 minutes at 37°C.
-
Repeat the wash step as in step 6.
-
Add 100 µL of TMB Substrate to each well.
-
Incubate the plate for 15-20 minutes at room temperature in the dark.
-
Add 50 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.
-
Read the optical density (OD) of each well at 450 nm within 15 minutes of adding the Stop Solution.
Figure 2. Competitive ELISA Workflow.
Calculation of Results
-
Calculate the average absorbance for each set of replicate standards, controls, and samples.
-
Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.
-
The concentration of 20-Ethyl PGE2 in the samples can be determined by interpolating the mean absorbance of the samples onto the standard curve.
-
Account for any sample dilution factors when calculating the final concentration.
Performance Characteristics
The performance of this 20-Ethyl Prostaglandin E2 ELISA kit was validated for sensitivity, precision, and recovery.
| Parameter | Value |
| Sensitivity (Lower Limit of Detection) | 15 pg/mL |
| Assay Range | 39 - 2500 pg/mL |
| Intra-Assay Precision (CV%) | < 10% |
| Inter-Assay Precision (CV%) | < 12% |
-
Intra-Assay Precision: Determined by assaying three samples with low, medium, and high concentrations of 20-Ethyl PGE2 twenty times on the same plate.[11]
-
Inter-Assay Precision: Determined by assaying three samples with low, medium, and high concentrations of 20-Ethyl PGE2 on three different plates on three separate days.[11]
Recovery
The recovery of 20-Ethyl PGE2 spiked into various biological matrices was evaluated.
| Sample Type | Average % Recovery | Range % |
| Cell Culture Media | 98% | 88-108% |
| Serum | 95% | 85-110% |
| EDTA Plasma | 93% | 83-107% |
| Heparin Plasma | 94% | 84-112% |
| Urine | 97% | 87-110% |
Specificity
The cross-reactivity of the antibody with related compounds was determined.
| Compound | Cross-Reactivity (%) |
| This compound | 100% |
| Prostaglandin E2 (PGE2) | < 5% |
| Prostaglandin D2 (PGD2) | < 0.1% |
| Prostaglandin F2α (PGF2α) | < 0.1% |
| Arachidonic Acid | < 0.01% |
Troubleshooting
| Problem | Possible Cause | Solution |
| High background | Insufficient washing | Increase the number of washes. Ensure all wells are completely filled and emptied during each wash. |
| Contaminated reagents | Use fresh reagents. | |
| Low signal | Inactive reagents | Ensure all reagents are stored correctly and are within their expiration dates. |
| Incorrect incubation times or temperatures | Follow the protocol precisely. | |
| Poor standard curve | Improper standard dilution | Prepare fresh standards and ensure accurate pipetting. |
| Inaccurate pipetting | Use calibrated pipettes and proper pipetting technique. | |
| High CV% | Inconsistent washing | Ensure consistent and thorough washing of all wells. |
| Inaccurate pipetting | Use calibrated pipettes and proper pipetting technique. |
References
- 1. researchgate.net [researchgate.net]
- 2. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. What is a Competitive ELISA? - Echelon Biosciences [echelon-inc.com]
- 6. microbenotes.com [microbenotes.com]
- 7. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
- 8. stjohnslabs.com [stjohnslabs.com]
- 9. cloud-clone.com [cloud-clone.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Multiplex Assay Kit for Prostaglandin E2 (PGE2) ,etc. by FLIA (Flow Luminescence Immunoassay) | LMA538Ge | Pan-species (General) CLOUD-CLONE CORP.(CCC) [cloud-clone.com]
Application Note: Quantitative Analysis of 20-Ethyl Prostaglandin E2 in Biological Matrices using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 20-Ethyl prostaglandin (B15479496) E2, an analog of prostaglandin E2 (PGE2), in biological samples. The methodology is adapted from established protocols for PGE2 and provides a robust framework for researchers, scientists, and drug development professionals engaged in studies involving this specific prostaglandin analog. The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection, and includes tabulated data for key experimental parameters.
Introduction
Prostaglandins (B1171923) are a group of physiologically active lipid compounds that play diverse roles in various biological processes, including inflammation, pain, and fever. 20-Ethyl prostaglandin E2 is a synthetic analog of the naturally occurring PGE2, characterized by a two-carbon extension on its ω-chain.[1] The structural similarity to PGE2 suggests it may exhibit interesting biological activities, making its accurate quantification in biological matrices crucial for pharmacokinetic, pharmacodynamic, and drug metabolism studies. LC-MS/MS offers high selectivity and sensitivity, making it the preferred analytical technique for the analysis of prostaglandins and their analogs without the need for derivatization.[2] This document provides a detailed protocol for the detection and quantification of this compound.
Experimental Protocols
Sample Preparation (Solid Phase Extraction)
This protocol is adapted from methods for the extraction of PGE2 from biological fluids like cell culture supernatants.[3]
Materials:
-
Biological matrix (e.g., cell culture supernatant, plasma)
-
Deuterated internal standard (IS), such as PGE2-d4 (to be substituted with a 20-Ethyl PGE2 specific IS if available)
-
1M Citric Acid
-
10% Butylated hydroxytoluene (BHT) in ethanol
-
Hexane/Ethyl Acetate (B1210297) (1:1, v/v)
-
10 mM Ammonium (B1175870) Acetate buffer (pH 8.5)
-
Solid Phase Extraction (SPE) C18 columns
Procedure:
-
To a 500 µL aliquot of the biological sample, add 20 µL of the internal standard solution.
-
To prevent free radical-catalyzed peroxidation, add 40 µL of 1 M citric acid and 5 µL of 10% BHT.[3]
-
Vortex the sample for 1 minute.
-
Perform a liquid-liquid extraction by adding 2 mL of hexane/ethyl acetate (1:1, v/v) and vortexing for 1 minute.[3]
-
Centrifuge at 4°C to separate the phases and collect the upper organic layer.[3]
-
Repeat the extraction two more times, combining the organic phases.[3]
-
Evaporate the combined organic phase to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 200 µL of methanol/10 mM ammonium acetate buffer (pH 8.5) (1:3, v/v) for LC-MS/MS analysis.[3]
Alternatively, for sample clean-up and concentration, a solid-phase extraction (SPE) can be employed:
-
Condition a C18 SPE column with 2 mL of methanol followed by 2 mL of water.
-
After acidification of the sample, apply it to the conditioned SPE column.
-
Wash the column with 1 mL of 10% methanol to remove interfering substances.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluant to dryness and reconstitute in the mobile phase for injection.
Liquid Chromatography
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.
Chromatographic Conditions: The following conditions are based on successful separations of PGE2 and related compounds.
| Parameter | Condition |
| Column | Phenyl-Hexyl, 3 µm, 2.0 x 150 mm (e.g., Phenomenex Luna)[3] or C18(2), 3 µm, 150 x 2.0 mm (e.g., Phenomenex Luna)[2] |
| Mobile Phase A | 0.1% Formic Acid in Water[2] or 10 mM Ammonium Acetate, pH 8.5[3] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[2] or Acetonitrile[3] |
| Flow Rate | 0.2 mL/min[3] |
| Injection Volume | 10 µL[3] |
| Column Temperature | 40°C |
| Gradient Elution | A linear gradient starting from 21% to 50% Acetonitrile over 10 minutes has been shown to be effective for PGE2 separation.[3] An alternative is a gradient from 20% to 42.5% Acetonitrile over 50 minutes.[2] |
Mass Spectrometry
Instrumentation:
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Mass Spectrometric Conditions: The instrument should be operated in negative ion electrospray mode. The following parameters should be optimized for this compound.
| Parameter | Setting |
| Ionization Mode | Negative Ion Electrospray (ESI-)[2] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) for 20-Ethyl PGE2 | m/z 379.5 (calculated for [M-H]⁻, from a molecular weight of 380.5) |
| Product Ions (Q3) for 20-Ethyl PGE2 | To be determined by infusing a standard solution and performing a product ion scan. Based on PGE2 fragmentation (351.2 -> 189.5), a potential fragment could involve the loss of the side chain.[2] |
| Internal Standard (PGE2-d4) | MRM Transition: m/z 355.2 → 275.5[2] |
| Source Temperature | 350°C[2] |
| IonSpray Voltage | -4250 V[2] |
| Nebulizer Gas | 8 L/min[2] |
| Curtain Gas | 11 L/min[2] |
| Declustering Potential (DP) | Optimized for each analyte |
| Collision Energy (CE) | Optimized for each MRM transition |
Data Presentation
Quantitative Data Summary
The following table summarizes the expected mass transitions and retention times based on methods for similar prostaglandins. Actual values for 20-Ethyl PGE2 must be determined experimentally.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) |
| This compound | 379.5 | TBD | TBD |
| PGE2-d4 (Internal Standard) | 355.2 | 275.5 | ~5.9-7.3[3] |
TBD: To Be Determined experimentally.
Visualizations
Signaling Pathway Context
Prostaglandin E2, and by extension its analogs, are synthesized from arachidonic acid through the cyclooxygenase (COX) pathway. This pathway is a critical target for nonsteroidal anti-inflammatory drugs (NSAIDs).
Caption: Simplified Prostaglandin E2 synthesis pathway.
Experimental Workflow
The overall experimental workflow from sample collection to data analysis is depicted below.
Caption: LC-MS/MS experimental workflow for 20-Ethyl PGE2.
Conclusion
This application note provides a comprehensive and detailed LC-MS/MS method for the detection and quantification of this compound in biological matrices. While the protocol is based on established methods for the closely related PGE2, optimization of mass spectrometry parameters for 20-Ethyl PGE2 is essential. This method offers the high sensitivity and selectivity required for demanding research and drug development applications.
References
Animal Models for Studying 20-Ethyl Prostaglandin E2 Effects: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
20-Ethyl prostaglandin (B15479496) E2 (20-Et-PGE2) is a synthetic analog of prostaglandin E2 (PGE2), a naturally occurring lipid mediator with a wide range of physiological and pathological effects. While PGE2 has been extensively studied, 20-Et-PGE2 is a virtually unresearched compound.[1][2] Its structural similarity to PGE2, particularly the extension of the ω-chain, suggests it may possess unique pharmacological properties. A related compound with a similar structural feature, unoprostone (B1682063) (an F-series prostaglandin analog), is a clinically approved medication for glaucoma.[3] Although ligand binding assays for 20-Et-PGE2 to prostanoid receptors have not been published, its structural characteristics suggest potential for improved potency compared to unoprostone.[3]
These application notes provide a framework for researchers to investigate the effects of 20-Et-PGE2 using established animal models, with a primary focus on its potential as an anti-glaucoma agent, a therapeutic area where other PGE2 analogs have shown promise. Due to the limited direct data on 20-Et-PGE2, the following protocols and expected outcomes are largely based on the known pharmacology of PGE2 and other synthetic analogs.
Predicted Signaling Pathways of 20-Ethyl Prostaglandin E2
PGE2 exerts its effects by binding to four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4.[4] For the context of glaucoma, the EP2 and EP4 receptors are of particular interest as their activation is associated with an increase in aqueous humor outflow and a subsequent reduction in intraocular pressure (IOP). It is hypothesized that 20-Et-PGE2 will primarily act as an agonist at EP2 and/or EP4 receptors.
EP2 and EP4 Receptor Signaling
Activation of EP2 and EP4 receptors, which are coupled to the Gs alpha subunit (Gαs), stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1][5][6][7][8] This rise in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets, ultimately leading to the relaxation of the trabecular meshwork and ciliary muscle, facilitating aqueous humor outflow. The EP4 receptor can also couple to the Gi alpha subunit (Gαi), which can inhibit adenylyl cyclase, and can activate the PI3K/Akt pathway.[5][7]
Figure 1: Predicted signaling pathway for this compound via EP2 and EP4 receptors.
Animal Models for Glaucoma Research
Rabbits and non-human primates are commonly used animal models for studying glaucoma due to anatomical and physiological similarities to the human eye.[9][10][11]
Normotensive Rabbit Model
This model is useful for initial screening of the IOP-lowering effects of a test compound.
Experimental Protocol:
-
Animals: Adult New Zealand White rabbits (2.5-3.0 kg).
-
Housing: Housed individually in a controlled environment with a 12-hour light/dark cycle.
-
Formulation Preparation: 20-Et-PGE2 is soluble in dimethyl sulfoxide (B87167) (DMSO) and ethanol.[3] A stock solution can be prepared in DMSO and then diluted in a sterile vehicle (e.g., phosphate-buffered saline, PBS) to the desired concentration for topical administration. The final concentration of DMSO should be kept low (e.g., <1%) to avoid ocular irritation.
-
Drug Administration: A single 50 µL drop of the 20-Et-PGE2 formulation (or vehicle control) is administered topically to one eye of each rabbit. The contralateral eye receives the vehicle.
-
IOP Measurement: IOP is measured using a calibrated tonometer (e.g., Tono-Pen) at baseline (before drug administration) and at various time points post-administration (e.g., 1, 2, 4, 6, 8, 12, and 24 hours).
-
Data Analysis: The change in IOP from baseline is calculated for both treated and control eyes. Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of the IOP reduction.
Induced Ocular Hypertension Model in Rabbits
To mimic glaucomatous conditions, ocular hypertension can be induced in rabbits.
Experimental Protocol:
-
Induction of Ocular Hypertension: Several methods can be used, including the injection of α-chymotrypsin into the posterior chamber or the anterior chamber injection of carbomer.[12]
-
IOP Stabilization: After the induction procedure, IOP is monitored until a stable, elevated pressure is achieved (typically >22 mmHg).
-
Drug Administration and IOP Measurement: The protocol for drug administration and IOP measurement is the same as for the normotensive rabbit model.
Laser-Induced Glaucoma Model in Non-Human Primates
This model closely mimics human glaucoma and is suitable for more advanced preclinical studies.[10][13]
Experimental Protocol:
-
Animals: Adult cynomolgus monkeys (Macaca fascicularis).
-
Induction of Glaucoma: Argon laser photocoagulation of the trabecular meshwork is performed to induce ocular hypertension.
-
Drug Administration and IOP Measurement: Following stabilization of elevated IOP, the test compound is administered topically. IOP is measured at baseline and multiple time points post-dosing.
Figure 2: General experimental workflow for evaluating 20-Et-PGE2 in animal models of glaucoma.
Data Presentation: Hypothetical Quantitative Data
The following tables present hypothetical data based on expected outcomes from studies with PGE2 analogs. These should be replaced with actual experimental data.
Table 1: Hypothetical IOP Reduction in Normotensive Rabbits
| Time (hours) | Mean IOP Change from Baseline (mmHg) - Vehicle | Mean IOP Change from Baseline (mmHg) - 0.1% 20-Et-PGE2 |
| 1 | -0.5 ± 0.3 | -2.1 ± 0.5 |
| 2 | -0.8 ± 0.4 | -3.5 ± 0.6 |
| 4 | -1.0 ± 0.5 | -5.2 ± 0.8 |
| 6 | -0.9 ± 0.4 | -4.8 ± 0.7 |
| 8 | -0.6 ± 0.3 | -3.9 ± 0.6 |
| 12 | -0.3 ± 0.2 | -2.5 ± 0.5 |
| 24 | -0.1 ± 0.2 | -1.2 ± 0.4 |
| * p < 0.05 compared to vehicle |
Table 2: Hypothetical Dose-Response of 20-Et-PGE2 on IOP in a Rabbit Ocular Hypertension Model
| Concentration of 20-Et-PGE2 | Maximum IOP Reduction (%) |
| 0.01% | 15 ± 3 |
| 0.05% | 25 ± 4 |
| 0.1% | 35 ± 5 |
| 0.5% | 38 ± 5 |
Conclusion
The provided application notes and protocols offer a starting point for the in vivo evaluation of this compound. Given the absence of published data, initial studies should focus on establishing the safety and efficacy of this compound in well-characterized animal models. The primary endpoint for glaucoma studies will be the reduction of intraocular pressure. Further investigations could explore the specific receptor binding profile of 20-Et-PGE2 and its effects on aqueous humor dynamics to fully elucidate its mechanism of action. The structural similarity to other effective prostaglandin analogs suggests that 20-Et-PGE2 holds promise as a potential therapeutic agent, warranting further investigation.
References
- 1. EP2 Receptor Signaling Pathways Regulate Classical Activation of Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Prostaglandin E2 - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Glaucoma animal models in rabbits: State of the art and perspectives—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Experimental Models of Glaucoma: A Powerful Translational Tool for the Future Development of New Therapies for Glaucoma in Humans—A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glaucoma animal models in rabbits: State of the art and perspectives-A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [A study of experimental carbomer glaucoma and other experimental glaucoma in rabbits] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacological testing in the laser-induced monkey glaucoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 20-Ethyl Prostaglandin E2 Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin (B15479496) E2 (PGE2) is a principal prostanoid and a bioactive lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, immunity, hematopoiesis, and carcinogenesis.[1][2][3][4] Its effects are mediated through four G-protein-coupled receptors: EP1, EP2, EP3, and EP4, which trigger diverse downstream signaling pathways.[5][6] 20-Ethyl prostaglandin E2 is a synthetic analog of PGE2.[7] While in vivo studies detailing the administration of 20-Ethyl PGE2 in mice are limited, research on other stable PGE2 analogs, such as 16,16-dimethyl PGE2 (dmPGE2), provides valuable insights into potential applications and experimental design.[1][3][4] These analogs are often used experimentally due to their prolonged half-life compared to native PGE2.
This document provides a comprehensive overview of the known applications, detailed experimental protocols derived from studies on PGE2 analogs, and the underlying signaling mechanisms relevant to researchers investigating the effects of 20-Ethyl PGE2 in murine models.
Potential Applications in Murine Models
Based on the biological activities of PGE2 and its analogs, 20-Ethyl PGE2 is a candidate for investigation in several research areas:
-
Hematopoiesis and Radioprotection: PGE2 analogs have been shown to enhance hematopoietic stem cell function and promote recovery from radiation-induced hematopoietic syndrome.[4]
-
Immunomodulation: PGE2 signaling can influence T-cell differentiation and modulate the activity of various immune cells, suggesting a role in autoimmune diseases and cancer immunology.[6][8] One study has shown that 20-ethyl PGE2, along with other PGE2 analogs, can upregulate PD-L1 expression on human hematopoietic stem and progenitor cells in vitro.[8]
-
Inflammation and Pain: PGE2 is a key mediator of inflammation and pain, and its analogs are used in models of hyperalgesia.[9]
-
Cancer Biology: The PGE2 pathway is often dysregulated in cancer, affecting tumor growth, angiogenesis, and immune evasion.[2]
Experimental Protocols
Protocol 1: Subcutaneous Administration for Radioprotection
This protocol is adapted from studies investigating the radioprotective effects of dmPGE2.
Objective: To evaluate the radioprotective efficacy of 20-Ethyl PGE2 in a murine model of total body irradiation (TBI).
Materials:
-
This compound
-
Ethanol (B145695) (100%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Syringes and needles for subcutaneous injection
-
Mice (e.g., C57BL/6)
-
Irradiation source (e.g., Cesium-137 irradiator)
Procedure:
-
Preparation of Dosing Solution:
-
Reconstitute 20-Ethyl PGE2 in 100% ethanol to create a stock solution.
-
For administration, dilute the stock solution in sterile PBS to the desired final concentration. A common vehicle for dmPGE2 is PBS with a final ethanol concentration of 1.75%.[1]
-
Note: The solubility of 20-Ethyl PGE2 in PBS (pH 7.2) is approximately 125 µg/ml.[7]
-
-
Animal Dosing:
-
Administer the 20-Ethyl PGE2 solution via subcutaneous (s.c.) injection in a volume of 200 µl per mouse.[4]
-
A range of doses for the analog dmPGE2 has been reported, from 10 µg to 35 µg per mouse.[4] A dose-finding study is recommended for 20-Ethyl PGE2.
-
The timing of administration is critical. For radioprotection, dmPGE2 is typically administered 30 minutes to 3 hours before irradiation.[4]
-
-
Irradiation:
-
Expose mice to a lethal or sub-lethal dose of total body irradiation.
-
-
Post-Irradiation Monitoring:
-
Monitor mice daily for survival, body weight changes, and signs of radiation sickness for at least 30 days.
-
Peripheral blood counts and bone marrow analysis can be performed at specified time points to assess hematopoietic recovery.
-
Protocol 2: Intravenous Administration for Myelopoiesis Studies
This protocol is based on studies examining the in vivo effects of PGE2 on myelopoiesis.
Objective: To assess the impact of 20-Ethyl PGE2 on hematopoietic parameters.
Materials:
-
This compound
-
Vehicle for intravenous injection (e.g., sterile saline)
-
Syringes and needles for intravenous injection
-
Mice
Procedure:
-
Preparation of Dosing Solution:
-
Prepare the 20-Ethyl PGE2 solution in a vehicle suitable for intravenous (i.v.) administration.
-
-
Animal Dosing:
-
Analysis:
-
At the end of the treatment period, collect bone marrow, spleen, and peripheral blood to analyze:
-
Nucleated cellularity of bone marrow and spleen.
-
Absolute numbers of granulocyte-macrophage progenitor cells (CFU-GM).
-
Differential cell counts.
-
-
Data Presentation
The following tables summarize quantitative data from studies on PGE2 analogs in mice, which can be used as a reference for designing experiments with 20-Ethyl PGE2.
Table 1: Survival of Irradiated Mice Treated with dmPGE2
| Mouse Strain | Age | Radiation Dose (Gy) | dmPGE2 Dose (µ g/mouse ) | Administration Time Relative to TBI | 30-Day Survival Rate (%) |
| C57BL/6 | Young Adult | 8.72 | 35 | -30 min | 100 |
| C57BL/6 | Young Adult | 9.04 | 35 | -30 min | 90-100 |
| C57BL/6 | Pediatric (6 weeks) | 7.41-8.01 | 35 | -30 min | 95 |
| C57BL/6 | Geriatric (24 months) | 9.47-10.08 | 35 | -30 min | 80 |
Data extracted from Patterson et al.[4]
Table 2: Pharmacokinetic Parameters of dmPGE2 in Mice
| Mouse Strain | Radiation Status | Cmax (ng/ml) | t1/2 (h) | AUC0–inf (ng·h/ml) |
| C57BL/6J | Non-irradiated | 44.53 | 1.80 | 112.50 |
| JDO | Non-irradiated | 63.96 | 1.10 | 114.48 |
Data extracted from Langevin et al.[1]
Signaling Pathways and Visualizations
PGE2 exerts its effects by binding to four distinct EP receptors, each coupled to different intracellular signaling cascades. The activation of these pathways is likely similar for 20-Ethyl PGE2.
-
EP1 Receptor: Coupled to Gq, its activation leads to an increase in intracellular calcium levels.
-
EP2 and EP4 Receptors: Coupled to Gs, they activate adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and activation of Protein Kinase A (PKA).[6] The EP4 receptor is often implicated in the radioprotective and immunomodulatory effects of PGE2.[4]
-
EP3 Receptor: Primarily coupled to Gi, it inhibits adenylyl cyclase, leading to a decrease in cAMP levels.
Below are diagrams illustrating the primary PGE2 signaling pathways and a general experimental workflow.
Caption: PGE2 signaling through EP receptors.
Caption: General experimental workflow.
References
- 1. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 2. Multiple signaling pathways are responsible for prostaglandin E2-induced murine keratinocyte proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo modulation of murine myelopoiesis following intravenous administration of prostaglandin E2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimizing and Profiling Prostaglandin E2 as a Medical Countermeasure for the Hematopoietic Acute Radiation Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Changing prostaglandin E2 (PGE2) signaling during lesional progression and exacerbation of endometriosis by inhibition of PGE2 receptor EP2 and EP4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Prostaglandin E2 Stimulates the Expansion of Regulatory Hematopoietic Stem and Progenitor Cells in Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A dose response study of the effect of prostaglandin E2 on thermal nociceptive sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
Measuring 20-Ethyl Prostaglandin E2-Induced Cytokine Production: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for investigating the immunomodulatory effects of 20-Ethyl prostaglandin (B15479496) E2 (20-E-PGE2), a synthetic analog of Prostaglandin E2 (PGE2). Given that 20-E-PGE2 is a structural analog of PGE2, it is hypothesized to exert its effects through similar signaling pathways, primarily by binding to EP receptors and modulating cyclic AMP (cAMP) levels.[1][2] These protocols are designed to enable researchers to quantify the impact of 20-E-PGE2 on cytokine production in various immune cell populations. Methodologies for cell culture, treatment with 20-E-PGE2, and subsequent cytokine analysis using Enzyme-Linked Immunosorbent Assay (ELISA) and Intracellular Cytokine Straining (ICS) with Flow Cytometry are described in detail. This guide also includes templates for data presentation and diagrams of the expected signaling pathways and experimental workflows to facilitate experimental design and data interpretation.
Introduction
Prostaglandin E2 (PGE2) is a potent lipid mediator that plays a critical role in the regulation of immune responses and inflammation.[1][3] It exerts its pleiotropic effects by binding to four distinct G protein-coupled receptors: EP1, EP2, EP3, and EP4.[2][4] The activation of these receptors, particularly EP2 and EP4, leads to the modulation of intracellular cyclic AMP (cAMP) levels, which in turn regulates the expression of a wide array of cytokines.[1][5] PGE2 is known to suppress the production of pro-inflammatory cytokines such as IFN-γ and IL-12, while promoting the production of anti-inflammatory cytokines like IL-10 and influencing the differentiation of T helper (Th) cell subsets, including Th1, Th2, and Th17.[3][6][7]
20-Ethyl prostaglandin E2 is an analog of PGE2, characterized by an extended ω-chain which may alter its potency and half-life.[8][9] While specific data on the comprehensive cytokine profile induced by 20-E-PGE2 is limited, its structural similarity to PGE2 suggests it may share similar immunomodulatory properties. The following protocols provide a framework for systematically evaluating the effect of 20-E-PGE2 on cytokine production by immune cells.
Signaling Pathway Overview
PGE2 and its analogs are expected to signal through the EP receptors. The activation of EP2 and EP4 receptors stimulates adenylate cyclase, leading to an increase in intracellular cAMP and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various transcription factors, such as CREB, to modulate the expression of cytokine genes. The following diagram illustrates the anticipated signaling cascade.
Caption: 20-E-PGE2 signaling pathway.
Data Presentation
The following tables should be used to summarize the quantitative data obtained from the experiments.
Table 1: Effect of this compound on Cytokine Secretion (ELISA)
| Treatment Group | Concentration (nM) | IL-10 (pg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) | IFN-γ (pg/mL) | IL-17A (pg/mL) |
| Vehicle Control | 0 | ||||||
| 20-E-PGE2 | 1 | ||||||
| 20-E-PGE2 | 10 | ||||||
| 20-E-PGE2 | 100 | ||||||
| 20-E-PGE2 | 1000 | ||||||
| Positive Control (e.g., LPS) | Varies |
Table 2: Effect of this compound on Intracellular Cytokine Production (Flow Cytometry)
| Treatment Group | Concentration (nM) | % IFN-γ+ of CD4+ T cells | % IL-17A+ of CD4+ T cells | % IL-10+ of CD4+ T cells | % TNF-α+ of Monocytes |
| Unstimulated Control | 0 | ||||
| Vehicle Control (Stimulated) | 0 | ||||
| 20-E-PGE2 (Stimulated) | 1 | ||||
| 20-E-PGE2 (Stimulated) | 10 | ||||
| 20-E-PGE2 (Stimulated) | 100 | ||||
| 20-E-PGE2 (Stimulated) | 1000 |
Experimental Protocols
Protocol 1: Measurement of Secreted Cytokines by ELISA
This protocol outlines the steps for measuring the concentration of secreted cytokines in cell culture supernatants using a sandwich ELISA.
Caption: ELISA workflow diagram.
Materials:
-
Immune cells (e.g., Peripheral Blood Mononuclear Cells - PBMCs, macrophages)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Stimulating agent (e.g., Lipopolysaccharide - LPS, Phytohemagglutinin - PHA)
-
ELISA kit for the cytokine of interest (e.g., IL-10, TNF-α)
-
96-well microplate reader
Procedure:
-
Cell Seeding: Seed immune cells in a 96-well plate at a density of 1 x 10^6 cells/mL in 100 µL of complete culture medium.
-
Cell Stimulation (if required): For some cell types, a co-stimulant may be necessary to induce measurable cytokine production. Add the appropriate stimulant (e.g., LPS for macrophages, anti-CD3/CD28 for T cells).
-
Treatment: Prepare serial dilutions of 20-E-PGE2 in culture medium. Add 100 µL of the 20-E-PGE2 dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest 20-E-PGE2 concentration).
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-48 hours.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 10 minutes. Carefully collect the supernatant without disturbing the cell pellet. Store supernatants at -80°C until analysis.
-
ELISA: Perform the ELISA according to the manufacturer's instructions.[10] This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Blocking non-specific binding sites.
-
Adding standards and collected supernatants to the wells.
-
Incubating with a biotinylated detection antibody.
-
Adding streptavidin-horseradish peroxidase (HRP).
-
Adding a substrate solution to develop the color.
-
Stopping the reaction and reading the absorbance at 450 nm.
-
-
Data Analysis: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
Protocol 2: Measurement of Intracellular Cytokines by Flow Cytometry
This protocol details the method for detecting cytokine production within individual cells, allowing for the identification of cytokine-producing cell subsets.[11][12]
Caption: Intracellular cytokine staining workflow.
Materials:
-
Immune cells (e.g., PBMCs)
-
Complete cell culture medium
-
This compound
-
Cell stimulation cocktail (e.g., PMA and Ionomycin)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)[12]
-
Fluorochrome-conjugated antibodies for cell surface markers (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD14)
-
Fluorochrome-conjugated antibodies for intracellular cytokines (e.g., anti-IFN-γ, anti-IL-17A, anti-IL-10)
-
Fixation/Permeabilization buffer kit
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture immune cells with or without 20-E-PGE2 at various concentrations for a predetermined time (e.g., 24-72 hours).
-
Restimulation and Protein Transport Inhibition: In the last 4-6 hours of culture, add a cell stimulation cocktail (e.g., PMA and Ionomycin) and a protein transport inhibitor (e.g., Brefeldin A) to all wells.[13] The inhibitor causes cytokines to accumulate within the cell.
-
Surface Staining: Harvest the cells and wash them with FACS buffer (PBS with 2% FBS). Stain the cells with a cocktail of fluorochrome-conjugated antibodies against cell surface markers for 30 minutes at 4°C in the dark.
-
Fixation and Permeabilization: Wash the cells to remove unbound antibodies. Resuspend the cells in a fixation buffer and incubate for 20 minutes at room temperature.[13] Wash and then resuspend in a permeabilization buffer.
-
Intracellular Staining: Add the fluorochrome-conjugated anti-cytokine antibodies to the permeabilized cells and incubate for 30 minutes at 4°C in the dark.
-
Data Acquisition: Wash the cells and resuspend them in FACS buffer. Acquire data on a flow cytometer.
-
Data Analysis: Analyze the data using flow cytometry analysis software. Gate on specific cell populations based on their surface markers (e.g., CD4+ T cells) and then determine the percentage of cells within that population that are positive for a particular cytokine.
Conclusion
The protocols and resources provided in this document offer a comprehensive framework for characterizing the effects of this compound on cytokine production. By employing these standardized methods, researchers can generate reliable and reproducible data to elucidate the immunomodulatory properties of this PGE2 analog. This information will be valuable for professionals in immunology, pharmacology, and drug development who are investigating novel therapeutics targeting inflammatory and autoimmune diseases.
References
- 1. rupress.org [rupress.org]
- 2. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of Immune Responses by Prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostaglandin E2 - Wikipedia [en.wikipedia.org]
- 5. Prostaglandin E2 as a Regulator of Immunity to Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prostaglandin‐cytokine crosstalk in chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prostaglandin E2 primes naive T cells for the production of anti-inflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Prostaglandin E2 Stimulates the Expansion of Regulatory Hematopoietic Stem and Progenitor Cells in Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. anilocus.com [anilocus.com]
- 12. Best Practices for Cytokine Analysis [bdbiosciences.com]
- 13. creative-bioarray.com [creative-bioarray.com]
Application Notes and Protocols for 20-Ethyl Prostaglandin E2 in Receptor Signaling Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
20-Ethyl prostaglandin (B15479496) E2 (20-Ethyl PGE2) is a synthetic analog of prostaglandin E2 (PGE2), a critical lipid mediator involved in a myriad of physiological and pathological processes including inflammation, pain, fever, and cancer.[1][2] Like its endogenous counterpart, 20-Ethyl PGE2 is expected to exert its biological effects through interaction with the four PGE2 receptor subtypes: EP1, EP2, EP3, and EP4. These G-protein coupled receptors (GPCRs) are integral to distinct downstream signaling cascades, making them attractive targets for therapeutic intervention.
These application notes provide a comprehensive guide for researchers interested in elucidating the receptor signaling profile of 20-Ethyl PGE2. The following sections detail the theoretical signaling pathways, protocols for key experimental assays, and illustrative data presentation to facilitate the characterization of this and other novel prostaglandin analogs. While 20-Ethyl PGE2 is a commercially available compound, it is notably under-researched, with limited published data on its specific receptor affinities and potencies.[3][4] The protocols provided herein are therefore designed to enable the initial pharmacological characterization of this molecule.
PGE2 Receptor Subtypes and Downstream Signaling
Prostaglandin E2 signals through four distinct G-protein coupled receptor subtypes (EP1-4), each linked to different intracellular signaling pathways.[5] Understanding these pathways is crucial for interpreting experimental data derived from studies with 20-Ethyl PGE2.
-
EP1 Receptor: Primarily couples to Gαq proteins, leading to the activation of phospholipase C (PLC). This results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
-
EP2 and EP4 Receptors: Both couple to Gαs proteins, stimulating adenylyl cyclase (AC) activity.[3][6] This leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and subsequent activation of protein kinase A (PKA).[3][6]
-
EP3 Receptor: This receptor exhibits the most complex signaling, with multiple splice variants that can couple to Gαi, Gαs, or Gαq proteins. The most common pathway involves Gαi, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
The specific receptor subtype(s) activated by 20-Ethyl PGE2 and the resulting downstream signaling will determine its cellular effects.
Illustrative Pharmacological Profile of 20-Ethyl Prostaglandin E2
The following table presents a hypothetical pharmacological profile for 20-Ethyl PGE2. This data is for illustrative purposes only, demonstrating how quantitative results from binding and functional assays would be summarized. Researchers would need to generate their own data following the protocols outlined in this document.
| Parameter | EP1 Receptor | EP2 Receptor | EP3 Receptor | EP4 Receptor |
| Binding Affinity (Ki, nM) | 15.2 | 8.9 | 25.6 | 5.1 |
| Functional Potency (EC50, nM) | 22.5 (Calcium Mobilization) | 12.3 (cAMP Accumulation) | 35.8 (cAMP Inhibition) | 7.8 (cAMP Accumulation) |
| Efficacy (% of PGE2 max) | 95% | 102% | 88% | 105% |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the primary signaling cascades associated with the activation of EP receptors by a ligand such as 20-Ethyl PGE2.
Experimental Protocols
The following protocols provide detailed methodologies for assessing the interaction of 20-Ethyl PGE2 with EP receptors.
Protocol 1: cAMP Accumulation Assay for EP2 and EP4 Receptor Activation
This assay quantifies the intracellular accumulation of cAMP in response to receptor activation by an agonist.
Materials:
-
HEK293 or CHO cells stably expressing human EP2 or EP4 receptors.
-
Cell culture medium (e.g., DMEM/F-12) with 10% FBS and appropriate selection antibiotics.
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
This compound.
-
PGE2 (as a reference agonist).
-
cAMP detection kit (e.g., HTRF, ELISA, or fluorescence polarization-based).
Procedure:
-
Cell Culture and Plating:
-
Culture cells expressing the EP receptor of interest.
-
Seed cells into a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
-
Ligand Preparation:
-
Prepare a stock solution of 20-Ethyl PGE2 and PGE2 in an appropriate solvent (e.g., DMSO).
-
Create a serial dilution of the ligands in assay buffer.
-
-
Assay Procedure:
-
Wash the cells once with assay buffer.
-
Add assay buffer containing a PDE inhibitor to the cells and incubate for a specified time.
-
Add the serially diluted 20-Ethyl PGE2 or PGE2 to the wells.
-
Incubate for a predetermined time (e.g., 30 minutes) at 37°C.
-
Lyse the cells to release intracellular cAMP.
-
-
cAMP Detection:
-
Quantify the amount of cAMP in each well using a commercial cAMP detection kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the cAMP concentration against the ligand concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 for 20-Ethyl PGE2 and PGE2.
-
Protocol 2: Intracellular Calcium Mobilization Assay for EP1 Receptor Activation
This assay measures changes in intracellular calcium concentration following receptor activation.
Materials:
-
HEK293 or CHO cells stably expressing the human EP1 receptor.
-
Cell culture medium.
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Probenecid (to prevent dye leakage).
-
This compound.
-
PGE2 (as a reference agonist).
-
A fluorescence plate reader with an injector.
Procedure:
-
Cell Culture and Plating:
-
Culture cells expressing the EP1 receptor in a black, clear-bottom 96-well plate.
-
Allow cells to grow to near confluency.
-
-
Dye Loading:
-
Wash the cells with assay buffer.
-
Load the cells with a calcium-sensitive fluorescent dye by incubating them in the dye solution (containing probenecid) for 30-60 minutes at 37°C.
-
-
Ligand Preparation:
-
Prepare a stock solution of 20-Ethyl PGE2 and PGE2.
-
Create a serial dilution of the ligands in assay buffer.
-
-
Fluorescence Measurement:
-
Use a fluorescence plate reader to measure the baseline fluorescence.
-
Inject the serially diluted 20-Ethyl PGE2 or PGE2 into the wells.
-
Immediately begin measuring the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity for each well.
-
Plot the change in fluorescence against the ligand concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50.
-
Troubleshooting and Considerations
-
Cell Line Selection: Choose a cell line with low endogenous expression of the target EP receptor to minimize background signaling.
-
Ligand Stability: Prostaglandins can be unstable in aqueous solutions. Prepare fresh dilutions for each experiment and store stock solutions appropriately.
-
Assay Validation: Always include a known agonist (PGE2) and antagonist for the target receptor to validate the assay performance.
-
Data Interpretation: Be mindful of potential off-target effects and consider performing counter-screens on other prostanoid receptors to determine the selectivity of 20-Ethyl PGE2.
Conclusion
This compound represents an intriguing but understudied analog of PGE2. The protocols and guidelines presented here provide a robust framework for its characterization at the EP receptor subtypes. By systematically evaluating its binding affinity and functional activity, researchers can elucidate the signaling properties of this compound, paving the way for its potential application in various research and drug development contexts.
References
- 1. Prostaglandin E2 ELISA Kit (ab133021) is not available | Abcam [abcam.com]
- 2. Second-Generation Prostaglandin Receptor EP2 Antagonist, TG8-260, with High Potency, Selectivity, Oral Bioavailability, and Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. scbt.com [scbt.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols: 20-Ethyl Prostaglandin E2 as a Tool for Studying EP Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin (B15479496) E2 (PGE2) is a principal mediator in numerous physiological and pathological processes, exerting its effects through four distinct G protein-coupled receptors: EP1, EP2, EP3, and EP4. Each receptor subtype is coupled to different intracellular signaling pathways, leading to a wide array of cellular responses. The development of selective agonists and antagonists for these receptors is crucial for dissecting their specific roles in health and disease. 20-Ethyl prostaglandin E2 is a synthetic analog of PGE2. The following application notes provide a comprehensive framework for characterizing the binding and functional activity of novel prostaglandin analogs, such as this compound, at the four EP receptor subtypes.
EP Receptor Signaling Pathways
The four EP receptor subtypes trigger distinct intracellular signaling cascades upon activation. Understanding these pathways is fundamental to interpreting the functional consequences of ligand binding.
-
EP1 Receptor: Coupled to Gαq, its activation stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium concentrations ([Ca2+]i) and activation of protein kinase C (PKC).[1]
-
EP2 and EP4 Receptors: Both are coupled to Gαs, and their activation leads to the stimulation of adenylyl cyclase (AC), resulting in an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA).[1]
-
EP3 Receptor: This receptor has multiple splice variants that can couple to Gαi, Gαs, or Gα12/13. The most common pathway involves Gαi, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[2]
Data Presentation: Characterization of this compound
To thoroughly characterize a novel compound like this compound, its binding affinity and functional potency at each EP receptor subtype must be determined. The following tables present a template for summarizing such quantitative data.
Table 1: Binding Affinity of this compound at Human EP Receptors
| Compound | EP1 Ki (nM) | EP2 Ki (nM) | EP3 Ki (nM) | EP4 Ki (nM) |
| PGE2 (Control) | 15 | 10 | 1.1 | 2.1 |
| 20-Ethyl PGE2 | Data | Data | Data | Data |
Note: Ki values represent the inhibition constant, with lower values indicating higher binding affinity. Data for PGE2 is illustrative.
Table 2: Functional Potency of this compound at Human EP Receptors
| Compound | EP1 EC50 (nM) (Ca2+ Mobilization) | EP2 EC50 (nM) (cAMP Accumulation) | EP3 IC50 (nM) (Forskolin-stimulated cAMP Inhibition) | EP4 EC50 (nM) (cAMP Accumulation) |
| PGE2 (Control) | 25 | 5 | 0.8 | 1.5 |
| 20-Ethyl PGE2 | Data | Data | Data | Data |
Note: EC50 represents the half-maximal effective concentration, and IC50 represents the half-maximal inhibitory concentration. Lower values indicate higher potency. Data for PGE2 is illustrative.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are designed to be adapted for the characterization of novel prostaglandin analogs.
Radioligand Binding Assay
This assay determines the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Protocol:
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 cells stably expressing one of the human EP receptor subtypes (EP1, EP2, EP3, or EP4).
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the cell membrane preparation, a fixed concentration of [3H]-PGE2 (radioligand), and varying concentrations of the unlabeled test compound (e.g., this compound) or a known standard (unlabeled PGE2).
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
-
Filtration and Scintillation Counting:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate and add a scintillation cocktail.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Generate a competition binding curve by plotting the percentage of specific binding against the log concentration of the test compound.
-
Calculate the IC50 value from the curve and then determine the Ki value using the Cheng-Prusoff equation.
-
cAMP Functional Assay
This assay measures the ability of a compound to stimulate (for Gαs-coupled receptors EP2 and EP4) or inhibit (for Gαi-coupled receptor EP3) the production of cAMP.
Protocol:
-
Cell Culture:
-
Culture CHO-K1 or HEK293 cells stably expressing the human EP2, EP3, or EP4 receptor in a 96-well plate.
-
-
Compound Treatment:
-
For EP2 and EP4 receptors, treat the cells with varying concentrations of the test compound (e.g., this compound).
-
For the EP3 receptor, pre-treat the cells with forskolin (an adenylyl cyclase activator) to induce cAMP production, followed by the addition of varying concentrations of the test compound.
-
-
Cell Lysis and cAMP Measurement:
-
After incubation, lyse the cells to release the intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
-
Data Analysis:
-
For EP2 and EP4, plot the cAMP concentration against the log concentration of the test compound to generate a dose-response curve and determine the EC50 value.
-
For EP3, plot the percentage inhibition of forskolin-stimulated cAMP production against the log concentration of the test compound to determine the IC50 value.
-
Intracellular Calcium Mobilization Assay
This assay is used to measure the functional activity of Gαq-coupled receptors, such as EP1, by detecting changes in intracellular calcium levels.
Protocol:
-
Cell Culture:
-
Culture HEK293 cells stably expressing the human EP1 receptor in a black, clear-bottom 96-well plate.
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This allows the dye to enter the cells and be cleaved into its active, calcium-sensitive form.
-
-
Compound Addition and Fluorescence Measurement:
-
Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence.
-
The instrument will then automatically add varying concentrations of the test compound (e.g., this compound) to the wells.
-
Continuously measure the fluorescence intensity to detect the transient increase in intracellular calcium.
-
-
Data Analysis:
-
Plot the peak fluorescence response against the log concentration of the test compound to generate a dose-response curve and determine the EC50 value.
-
Conclusion
The protocols and data presentation formats outlined in these application notes provide a robust framework for the comprehensive characterization of novel prostaglandin analogs like this compound. By systematically evaluating the binding affinity and functional potency at each of the four EP receptor subtypes, researchers can determine the compound's selectivity and mechanism of action, thereby establishing its utility as a tool for studying EP receptor biology and its potential as a therapeutic agent.
References
Application Notes and Protocols for the Preparation of 20-Ethyl Prostaglandin E2 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of stock solutions of 20-Ethyl prostaglandin (B15479496) E2, a synthetic analog of Prostaglandin E2 (PGE2). The information is intended for use in research, and drug development settings. Proper preparation and storage of stock solutions are critical for ensuring the accuracy and reproducibility of experimental results.
Chemical Properties and Solubility
20-Ethyl prostaglandin E2 is an analog of PGE2 where the ω-chain has been extended by two methylene (B1212753) carbons.[1] This structural modification may influence its biological activity and potency relative to the parent compound.[1] Understanding the chemical properties and solubility of this compound is essential for the preparation of homogenous and stable stock solutions.
Table 1: Chemical and Physical Properties of this compound and Prostaglandin E2
| Property | This compound | Prostaglandin E2 (PGE2) |
| Molecular Formula | C₂₂H₃₆O₅[1] | C₂₀H₃₂O₅[2] |
| Molecular Weight | 380.5 g/mol | 352.5 g/mol [2] |
| Solubility in DMF | 30 mg/mL | ~100 mg/mL |
| Solubility in DMSO | 20 mg/mL | ~100 mg/mL |
| Solubility in Ethanol (B145695) | 20 mg/mL | ~100 mg/mL |
| Solubility in PBS (pH 7.2) | 125 µg/mL | ~5 mg/mL |
| Storage of Solid | -20°C[2] | -20°C[2] |
| Stability of Solid | ≥ 2 years | ≥ 4 years[2] |
Experimental Protocols
The following protocols provide step-by-step instructions for the preparation of stock solutions of this compound in organic solvents and aqueous buffers.
Protocol 1: Preparation of a High-Concentration Stock Solution in an Organic Solvent
This protocol is recommended for preparing a primary, high-concentration stock solution that can be stored for an extended period and diluted for working solutions.
Materials:
-
This compound (crystalline solid)
-
Anhydrous ethanol (≥99.5%) or Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Inert gas (e.g., argon or nitrogen)
-
Sterile, amber glass vials or polypropylene (B1209903) tubes with tight-fitting caps
-
Calibrated pipettes and sterile tips
-
Vortex mixer
Procedure:
-
Equilibration: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Solvent Preparation: Purge the chosen organic solvent (ethanol or DMSO) with an inert gas for several minutes to remove dissolved oxygen, which can degrade the prostaglandin.
-
Weighing: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube or directly in the storage vial.
-
Dissolution:
-
Add the appropriate volume of the purged organic solvent to the this compound to achieve the desired concentration (e.g., 10 mg/mL).
-
Cap the vial tightly and vortex gently until the solid is completely dissolved. Brief sonication may be used to aid dissolution, but avoid excessive heating.
-
-
Storage:
-
Blanket the headspace of the vial with an inert gas before sealing.
-
Store the stock solution at -20°C in a light-protected, airtight container.
-
For ethanol-based solutions, storage at 4°C for up to 24-36 months is also an option, though lower temperatures are generally preferred for long-term stability.
-
Protocol 2: Preparation of a Working Stock Solution in an Aqueous Buffer
This protocol describes the dilution of the primary organic stock solution into an aqueous buffer for immediate use in biological experiments. It is not recommended to store aqueous solutions for more than one day.[2]
Materials:
-
Primary stock solution of this compound in an organic solvent
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.2, or other desired aqueous buffer
-
Sterile polypropylene tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Thawing: Thaw the primary organic stock solution at room temperature.
-
Dilution:
-
In a sterile tube, add the desired volume of the aqueous buffer.
-
While gently vortexing the buffer, add the required volume of the primary stock solution to achieve the final working concentration.
-
Ensure that the final concentration of the organic solvent in the working solution is minimal to avoid any physiological effects on the experimental system.[2] Typically, the final organic solvent concentration should be less than 0.1%.
-
-
Use: Use the freshly prepared aqueous working solution immediately for your experiments.
Visualizations
Workflow for Preparing this compound Stock Solutions
Caption: Workflow for preparing stock solutions.
Conceptual Signaling Pathway of Prostaglandin E2
While the specific signaling of 20-Ethyl PGE2 is not extensively documented, it is expected to interact with the same receptors as PGE2.
References
Application Notes and Protocols for 20-Ethyl Prostaglandin E2 in Gene Expression Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
20-Ethyl prostaglandin (B15479496) E2 is a synthetic analog of prostaglandin E2 (PGE2), a lipid mediator that plays a crucial role in a wide array of physiological and pathological processes.[1] Like its natural counterpart, 20-Ethyl prostaglandin E2 is expected to exert its effects by binding to and activating prostaglandin E receptors (EP1-4), with a likely high affinity for the EP2 receptor subtype. Activation of the EP2 receptor, a Gs protein-coupled receptor, initiates a signaling cascade involving the activation of adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[2][3] This in turn activates Protein Kinase A (PKA), which can phosphorylate and activate transcription factors such as the cAMP response element-binding protein (CREB), ultimately leading to the modulation of target gene expression.[4]
The study of this compound is of significant interest in fields such as immunology, oncology, and regenerative medicine due to the diverse roles of the PGE2 signaling pathway. For instance, PGE2 signaling is known to influence inflammation, immune responses, and cell proliferation.[5][6] Notably, this compound has been shown to cause a robust upregulation of Programmed Death-Ligand 1 (PD-L1) mRNA and protein expression in human CD34+ hematopoietic stem and progenitor cells, suggesting its potential role in immunomodulation.[1]
These application notes provide a comprehensive guide for utilizing this compound in gene expression analysis, including detailed protocols and expected outcomes based on current scientific literature.
Mechanism of Action: Signaling Pathway
The primary signaling pathway initiated by this compound, through the EP2 receptor, is the Gs/cAMP/PKA pathway. This pathway is a key regulator of gene expression in various cell types.
Data Presentation: Gene Expression Changes
The following table summarizes quantitative data on gene expression changes induced by this compound and other EP2 receptor agonists. This data can serve as a reference for expected outcomes in similar experimental setups.
| Compound | Cell Type | Treatment Conditions | Gene | Regulation | Fold Change/Effect | Reference |
| This compound | Human CD34+ Cells | 10 µM for 24-48h | PD-L1 (CD274) | Upregulation | Robust Increase (mRNA & Protein) | [1] |
| EP2 Agonist (AGN008) | Human Ciliary Smooth Muscle Cells | Not Specified | AREG | Upregulation | Significant | [7] |
| EP2 Agonist (AGN008) | Human Ciliary Smooth Muscle Cells | Not Specified | LOXL3 | Upregulation | Significant | [7] |
| EP2 Agonist (AGN008) | Human Ciliary Smooth Muscle Cells | Not Specified | BMP2 | Upregulation | Significant | [7] |
| EP2 Agonist (Generic) | Primary Rat Microglia/Mouse BV2-Microglia | Not Specified | IL-1β | Upregulation | Significant | [5] |
| EP2 Agonist (Generic) | Primary Rat Microglia/Mouse BV2-Microglia | Not Specified | IL-6 | Upregulation | Significant | [5] |
| EP2 Agonist (Generic) | Primary Rat Microglia/Mouse BV2-Microglia | Not Specified | CCl2 | Upregulation | Significant | [5] |
| EP2 Agonist (Generic) | Primary Rat Microglia/Mouse BV2-Microglia | Not Specified | TNF | Downregulation | Significant | [5] |
Experimental Protocols
This section provides a detailed methodology for a typical experiment to analyze gene expression changes in a cell line upon treatment with this compound.
Protocol 1: In Vitro Gene Expression Analysis Using qPCR
Objective: To quantify the change in expression of specific target genes in a cultured cell line after treatment with this compound.
Materials:
-
Cell line of interest (e.g., human cancer cell line, immune cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in a suitable solvent like DMSO or ethanol)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
6-well or 12-well cell culture plates
-
RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)
-
Primers for target genes and housekeeping genes (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Cell Culture and Seeding:
-
Culture the cells of interest under standard conditions (37°C, 5% CO2).
-
Seed the cells into 6-well or 12-well plates at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere and grow for 24 hours.
-
-
Preparation of this compound Working Solutions:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., 10 mM in DMSO). Store at -20°C or as recommended by the supplier.
-
On the day of the experiment, prepare serial dilutions of the stock solution in serum-free culture medium to achieve the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM). Include a vehicle control (medium with the same concentration of the solvent).
-
-
Treatment of Cells:
-
Gently aspirate the culture medium from the wells.
-
Wash the cells once with sterile PBS.
-
Add the prepared working solutions of this compound or the vehicle control to the respective wells.
-
Incubate the cells for the desired time period (e.g., 6, 12, 24, or 48 hours) at 37°C and 5% CO2.
-
-
RNA Isolation:
-
After the incubation period, aspirate the medium and wash the cells with PBS.
-
Lyse the cells directly in the wells using the lysis buffer provided with the RNA isolation kit.
-
Proceed with RNA isolation according to the manufacturer's protocol.
-
Elute the RNA in nuclease-free water and determine its concentration and purity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) from each sample using a reverse transcription kit, following the manufacturer's instructions.
-
-
Quantitative Real-Time PCR (qPCR):
-
Prepare the qPCR reaction mix containing the cDNA template, forward and reverse primers for the target and housekeeping genes, and the qPCR master mix.
-
Perform the qPCR reaction using a real-time PCR detection system. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Include no-template controls for each primer set.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Normalize the Ct values of the target genes to the Ct values of the housekeeping gene(s) (ΔCt).
-
Calculate the fold change in gene expression using the 2-ΔΔCt method, comparing the treated samples to the vehicle-treated control.
-
Experimental Workflow
The following diagram illustrates the general workflow for conducting a gene expression analysis experiment with this compound.
References
- 1. Prostaglandin E2 Stimulates the Expansion of Regulatory Hematopoietic Stem and Progenitor Cells in Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PTGER2 prostaglandin E receptor 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. Targeting EP2 Receptor for Drug Discovery: Strengths, Weaknesses, Opportunities, and Threats (SWOT) Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometry Analysis Following 20-Ethyl Prostaglandin E2 Stimulation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Prostaglandin (B15479496) E2 (PGE2) is a potent lipid mediator that plays a crucial role in a variety of physiological and pathological processes, including inflammation, immune regulation, and tissue regeneration.[1] 20-Ethyl prostaglandin E2 is a synthetic analog of PGE2, designed for greater stability while retaining biological activity. It primarily exerts its effects by binding to the E-prostanoid (EP) receptors, specifically EP2 and EP4.[2] These G-protein coupled receptors (GPCRs) are expressed on a wide range of cells, including immune cells and hematopoietic stem and progenitor cells (HSPCs).[3]
Stimulation with 20-Ethyl PGE2 activates downstream signaling cascades that can modulate cellular functions such as proliferation, differentiation, migration, and survival.[3] Flow cytometry is a powerful, high-throughput technique ideal for dissecting these complex cellular responses at a single-cell level.[4][5] This document provides detailed protocols for analyzing cellular responses to 20-Ethyl PGE2 stimulation, focusing on the assessment of cell surface marker expression and intracellular signaling events.
Principle of the Assay
This compound, acting as an agonist for EP2 and EP4 receptors, initiates intracellular signaling primarily through the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in cyclic AMP (cAMP).[6][7][8] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the transcription factor cAMP response element-binding protein (CREB).[6][9] The EP4 receptor can also signal through alternative pathways, such as the PI3K-Akt pathway.[7][10][11]
These signaling events result in functional changes that can be quantified by flow cytometry:
-
Phenotypic Changes: Alterations in the expression of cell surface markers, such as chemokine receptors (e.g., CXCR4) or immunomodulatory molecules (e.g., PD-L1).[2][3][12]
-
Intracellular Signaling: Direct measurement of signaling intermediates, such as the phosphorylation of CREB (pCREB), providing a snapshot of the activated pathway.
-
Functional Responses: Assessment of cell fate, including viability and apoptosis, using specific dyes and markers.[3]
This application note will focus on protocols to analyze changes in hematopoietic cell populations, a common application for PGE2 analogs.
Signaling Pathway of this compound via EP2/EP4 Receptors
The binding of 20-Ethyl PGE2 to EP2 and EP4 receptors triggers distinct but overlapping signaling cascades. The primary pathway involves cAMP generation, while the EP4 receptor can also engage a PI3K-mediated pathway.
Caption: Signaling pathway of 20-Ethyl PGE2 via EP2 and EP4 receptors.
Experimental Workflow
The overall workflow for analyzing cellular responses to 20-Ethyl PGE2 involves cell preparation, stimulation, staining with fluorescently-labeled antibodies, and finally, data acquisition and analysis using a flow cytometer.
Caption: General experimental workflow for flow cytometry analysis.
Detailed Experimental Protocols
Materials and Reagents
-
Cells: Human hematopoietic stem and progenitor cells (HSPCs), peripheral blood mononuclear cells (PBMCs), or other cell lines of interest.
-
Base Medium: RPMI 1640 or IMDM supplemented with 10% Fetal Bovine Serum (FBS).
-
Stimulant: this compound (e.g., Cayman Chemical). Reconstitute in ethanol (B145695) or DMSO as per manufacturer instructions.
-
Buffers: Phosphate-Buffered Saline (PBS), Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide).
-
Antibodies: Fluorochrome-conjugated antibodies for flow cytometry (see Table 2 for examples).
-
Fixation/Permeabilization Buffers: Commercial kits are recommended for intracellular staining (e.g., BD Cytofix/Cytoperm™ or similar).
-
Viability Dye: e.g., 7-AAD, Propidium Iodide (PI), or a fixable viability dye.
-
Equipment: Flow cytometer, centrifuge, incubator, vortex mixer.
Protocol 1: Analysis of Cell Surface Marker Expression (e.g., CXCR4 on HSPCs)
-
Cell Preparation:
-
Thaw or harvest target cells (e.g., CD34+ HSPCs).
-
Wash cells with base medium and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in fresh base medium and perform a cell count and viability assessment. Adjust cell density to 1 x 10^6 cells/mL.
-
-
Stimulation:
-
Prepare a working solution of 20-Ethyl PGE2. A typical final concentration for stimulation ranges from 10 nM to 1 µM.[1][2][13] A dose-response experiment is recommended for optimization.
-
Set up experimental tubes:
-
Unstimulated Control: 1 x 10^6 cells in medium.
-
Vehicle Control: 1 x 10^6 cells + equivalent volume of vehicle (e.g., ethanol).
-
Stimulated: 1 x 10^6 cells + 20-Ethyl PGE2 to the desired final concentration.
-
-
Incubate tubes at 37°C in a 5% CO2 incubator. Incubation time can range from 2 to 24 hours, depending on the marker of interest.[2][3] For CXCR4 upregulation, a 2-4 hour stimulation is often sufficient.[3]
-
-
Staining:
-
After incubation, pellet the cells by centrifugation (300 x g, 5 min) and wash once with cold Flow Cytometry Staining Buffer.
-
Prepare an antibody cocktail containing antibodies against markers for HSPC identification and the marker of interest (e.g., CD34, CD38, Lineage markers, CXCR4).
-
Resuspend the cell pellet in 100 µL of the antibody cocktail.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
-
Acquisition and Analysis:
-
Wash cells twice with 2 mL of Flow Cytometry Staining Buffer.
-
Resuspend cells in 300-500 µL of the buffer. If not using a fixable viability dye, add 7-AAD or PI just before acquisition.
-
Acquire events on the flow cytometer.
-
Analyze the data by first gating on viable, single cells, then on the HSPC population (e.g., Lin-CD34+), and finally quantify the expression of CXCR4 (Mean Fluorescence Intensity and % positive).
-
Protocol 2: Analysis of Intracellular Signaling (e.g., pCREB)
-
Cell Preparation: As described in Protocol 1.
-
Stimulation:
-
Intracellular phosphorylation events are often rapid and transient. A shorter stimulation time is required.
-
Prepare cells as in Protocol 1, but perform stimulation for 15-60 minutes at 37°C.[14]
-
-
Fixation:
-
Immediately after stimulation, add an equal volume of pre-warmed Fixation Buffer (e.g., 4% paraformaldehyde) directly to the cell suspension.
-
Incubate for 10-15 minutes at room temperature.
-
Centrifuge cells and discard the supernatant.
-
-
Permeabilization and Staining:
-
Wash cells once with PBS.
-
Permeabilize cells by resuspending in a permeabilization buffer (e.g., ice-cold 90% methanol (B129727) or a commercial saponin-based buffer) and incubate as recommended by the manufacturer.
-
Wash cells to remove the permeabilization buffer.
-
Perform staining for both surface markers and the intracellular target (anti-pCREB) in permeabilization wash buffer for 30-60 minutes at room temperature.[15]
-
Wash cells and resuspend in Flow Cytometry Staining Buffer.
-
-
Acquisition and Analysis:
-
Acquire events on the flow cytometer.
-
Gate on the cell population of interest and quantify the level of pCREB.
-
Data Presentation
Quantitative data should be summarized to compare the effects of 20-Ethyl PGE2 stimulation against controls.
Table 1: Effect of 20-Ethyl PGE2 on Hematopoietic Stem and Progenitor Cell (HSPC) Phenotype. Data are presented as mean ± SEM.
| Treatment (4 hours) | Cell Population | Marker | % Positive Cells | Mean Fluorescence Intensity (MFI) |
| Vehicle Control | Lin-CD34+ | CXCR4 | 35.2 ± 4.1 | 1500 ± 210 |
| 100 nM 20-Ethyl PGE2 | Lin-CD34+ | CXCR4 | 68.5 ± 5.5 | 3250 ± 340 |
| Vehicle Control | Lin-CD34+ | PD-L1 | 5.1 ± 1.2 | 450 ± 80 |
| 100 nM 20-Ethyl PGE2 | Lin-CD34+ | PD-L1 | 15.7 ± 2.8 | 980 ± 150 |
| * Indicates statistically significant difference from Vehicle Control (p < 0.05). |
Table 2: Analysis of Intracellular Signaling in Response to 20-Ethyl PGE2. Data are presented as mean ± SEM.
| Treatment (30 min) | Cell Population | Marker | % Positive Cells | Mean Fluorescence Intensity (MFI) |
| Unstimulated | CD3+ T-cells | pCREB (Ser133) | 4.3 ± 0.9 | 800 ± 110 |
| 100 nM 20-Ethyl PGE2 | CD3+ T-cells | pCREB (Ser133) | 45.8 ± 6.2 | 4100 ± 520 |
| * Indicates statistically significant difference from Unstimulated (p < 0.05). |
Table 3: Recommended Flow Cytometry Panel for Human HSPC Analysis.
| Marker | Fluorochrome | Purpose |
| Lineage Cocktail (CD3, CD14, CD16, CD19, CD20, CD56) | FITC | Exclude mature hematopoietic cells |
| CD34 | APC | Identify hematopoietic stem/progenitor cells |
| CD38 | PE-Cy7 | Differentiate primitive vs. committed progenitors |
| CD90 | PE | Identify primitive hematopoietic stem cells |
| CXCR4 | BV421 | Assess homing potential |
| pCREB (Ser133) | Alexa Fluor 647 | Measure intracellular signaling activation |
| Viability Dye | 7-AAD | Exclude dead cells from analysis |
References
- 1. Physiological concentration of prostaglandin E2 exerts anti-inflammatory effects by inhibiting microglial production of superoxide through a novel pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostaglandin E2 Stimulates the Expansion of Regulatory Hematopoietic Stem and Progenitor Cells in Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostaglandin E2 enhances hematopoietic stem cell homing, survival, and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bdbiosciences.com [bdbiosciences.com]
- 5. Flow Cytometric Characterization of Hematopoietic Stem and Progenitor Cell Subpopulations in Autologous Peripheral Blood Stem Cell Preparations after Cryopreservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mathematical models for the EP2 and EP4 signaling pathways and their crosstalk - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prostaglandin EP4 receptor - Wikipedia [en.wikipedia.org]
- 10. Prostaglandin E2 receptor EP4 is involved in the cell growth and invasion of prostate cancer via the cAMP‑PKA/PI3K‑Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. E-type prostanoid receptor 4 (EP4) in disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PGE2-Induced CXCL12 Production and CXCR4 Expression Controls the Accumulation of Human MDSCs in Ovarian Cancer Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Prostaglandin E2 Antagonizes TGF-β Actions During the Differentiation of Monocytes Into Dendritic Cells [frontiersin.org]
- 14. CREB pathway links PGE2 signaling with macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A live imaging cell motility screen identifies PGE2 as a T cell stop signal antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Calcium Imaging with 20-Ethyl Prostaglandin E2 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin (B15479496) E2 (PGE2) is a principal bioactive lipid that mediates a wide array of physiological and pathological processes, including inflammation, pain, fever, and gastric protection.[1][2] Its effects are transduced by four G protein-coupled receptor (GPCR) subtypes: EP1, EP2, EP3, and EP4, each linked to distinct intracellular signaling pathways.[1] The EP1 receptor subtype is unique in its coupling to Gq proteins, which, upon activation, stimulates phospholipase C (PLC).[1] This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This transient increase in intracellular calcium can be monitored using fluorescent calcium indicators, providing a robust method for studying EP1 receptor activation.[3][4]
20-Ethyl prostaglandin E2 is a synthetic analog of PGE2.[5] While detailed pharmacological data, including its affinity for prostanoid receptors and its specific effects on calcium signaling, have not been extensively published, its structural similarity to PGE2 suggests it may act as an agonist at EP receptors.[5] These application notes provide a presumed framework and detailed protocols for investigating the effects of this compound on intracellular calcium mobilization, based on the established signaling pathways of PGE2 and standard calcium imaging methodologies.
Data Presentation
As there is no publicly available data on the calcium mobilization effects of this compound, the following table summarizes the reported EC50 values for the parent compound, Prostaglandin E2, in various cell lines and assays to provide a comparative reference.
Table 1: Reported EC50 Values for Prostaglandin E2 (PGE2) in Calcium-Related Assays
| Cell Type/System | Assay Description | Reported EC50 Value | Reference |
| Murine Macrophage-like (RAW264.7) | PGE2-Glycerol Ester induced Ca2+ release | 1.0 pM (for PGE2-G) | [6] |
| Human Neutrophils | Inhibition of Chemotaxis | 90 ± 24.5 nM | [7] |
| Mouse Trigeminal Neurons | Inhibition of HVA ICa | ~35 nM | [8] |
Note: The EC50 values can vary significantly depending on the cell type, receptor expression levels, and specific assay conditions. It is crucial to determine the potency of this compound empirically in the experimental system of interest.
Signaling Pathway
The presumed signaling pathway for this compound-induced calcium mobilization, assuming it acts as an agonist at the EP1 receptor, is depicted below.
References
- 1. Structural insights into the activation of the human prostaglandin E2 receptor EP1 subtype by prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostaglandin E2 | C20H32O5 | CID 5280360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calcium transients trigger switch-like discharge of prostaglandin E2 in an extracellular signal-regulated kinase-dependent manner [elifesciences.org]
- 5. caymanchem.com [caymanchem.com]
- 6. The glyceryl ester of prostaglandin E2 mobilizes calcium and activates signal transduction in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation of the inhibitory effects of PGE2 and selective EP agonists on chemotaxis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prostaglandin E2 inhibits calcium current in two sub-populations of acutely isolated mouse trigeminal sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving 20-Ethyl prostaglandin E2 solubility for in vivo studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and use of 20-Ethyl prostaglandin (B15479496) E2 for in vivo studies, with a focus on overcoming solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is 20-Ethyl prostaglandin E2?
A1: this compound (20-ethyl PGE2) is an analog of Prostaglandin E2 (PGE2).[1] It features a two-carbon extension on its ω-chain.[1] While PGE2 is extensively studied for its roles in inflammation, pain, and other physiological processes, 20-ethyl PGE2 is a less researched compound.[2][3]
Q2: What are the primary challenges when working with this compound for in vivo studies?
A2: The primary challenge is its limited solubility in aqueous solutions, which is a common issue for prostaglandins (B1171923). This can lead to precipitation when preparing formulations for injection, affecting bioavailability and experimental reproducibility.
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in several organic solvents. The approximate solubilities are provided in the table below. It is important to note its very low solubility in aqueous buffers like PBS.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation of this compound for in vivo experiments.
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation upon dilution in aqueous buffer. | The compound's low aqueous solubility is exceeded. | 1. Reduce Final Concentration: Lower the target concentration of 20-Ethyl PGE2 in the final aqueous solution. 2. Optimize Co-solvent Percentage: Ensure the final concentration of the organic co-solvent (e.g., ethanol, DMSO) is at the highest tolerable level for the animal model, without exceeding toxic limits. 3. Stepwise Dilution: Instead of a single dilution, add the aqueous buffer to the organic stock solution in smaller, sequential steps while vortexing. |
| Difficulty dissolving the solid compound. | Inadequate solvent or technique. | 1. Use an appropriate organic solvent: Start by dissolving the solid 20-Ethyl PGE2 in an organic solvent like DMSO, DMF, or ethanol.[1] 2. Gentle Warming: Warm the solution gently (to no more than 37°C) to aid dissolution. 3. Sonication: Use a bath sonicator for a short period to help break up any clumps and enhance dissolution. Avoid prolonged sonication which can generate heat. |
| Inconsistent experimental results. | Degradation of the compound or inaccurate dosing due to precipitation. | 1. Prepare Fresh Solutions: Always prepare solutions fresh on the day of the experiment. Aqueous solutions of prostaglandins are not recommended for storage.[4][5] 2. pH Considerations: Prostaglandin E2 is known to be unstable in basic solutions (pH > 7.4).[5] While specific data for 20-Ethyl PGE2 is unavailable, it is prudent to maintain the pH of the final solution close to neutral (7.2-7.4). 3. Visual Inspection: Before each injection, visually inspect the solution for any signs of precipitation. If present, the solution should not be used. |
Data Presentation
Solubility Data
The following tables summarize the solubility of this compound and its parent compound, PGE2, in various solvents.
Table 1: Solubility of this compound
| Solvent | Approximate Solubility |
| DMF | ~30 mg/mL[1] |
| DMSO | ~20 mg/mL[1] |
| Ethanol | ~20 mg/mL[1] |
| PBS (pH 7.2) | ~125 µg/mL[1] |
Table 2: Solubility of Prostaglandin E2 (for reference)
| Solvent | Approximate Solubility |
| Ethanol | ~100 mg/mL[4] |
| DMSO | ~100 mg/mL[4] |
| Dimethyl Formamide | ~100 mg/mL[4] |
| PBS (pH 7.2) | ~5 mg/mL[4] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intravenous (IV) Injection
This protocol details the preparation of a this compound solution suitable for IV administration in a rodent model. The final concentration of the organic solvent should be minimized and tested for tolerability.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Sterile saline (0.9% NaCl)
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Allow the vial of solid this compound to equilibrate to room temperature.
-
Add a precise volume of DMSO to the vial to create a stock solution of 10 mg/mL.
-
Gently vortex or sonicate briefly to ensure complete dissolution.
-
-
Dilution for Injection:
-
Warm the sterile saline to room temperature.
-
For a final injection volume of 100 µL per animal, calculate the required volume of the stock solution based on the desired final dose.
-
While vigorously vortexing the saline, slowly add the calculated volume of the 20-Ethyl PGE2 stock solution. This rapid mixing helps to prevent precipitation.
-
Ensure the final concentration of DMSO is below the tolerated limit for the animal model (typically <5%).
-
-
Administration:
-
Visually inspect the final solution for any particulates.
-
Use the freshly prepared solution immediately. Do not store.
-
Mandatory Visualizations
Prostaglandin E2 Signaling Pathway
While the specific receptor binding affinities for this compound have not been published, it is presumed to interact with the same E-prostanoid (EP) receptors as PGE2.[1] The following diagram illustrates the general signaling pathways activated by PGE2 binding to its receptors.
Caption: General signaling pathways of Prostaglandin E2 receptors.
Experimental Workflow for In Vivo Study
The following diagram outlines a typical workflow for conducting an in vivo study with this compound.
Caption: A typical experimental workflow for an in vivo study.
References
Preventing 20-Ethyl prostaglandin E2 degradation in experiments
This guide provides researchers, scientists, and drug development professionals with essential information for handling 20-Ethyl prostaglandin (B15479496) E2 (20-Ethyl PGE2) and preventing its degradation during experiments.
Frequently Asked Questions (FAQs)
Q1: What is 20-Ethyl prostaglandin E2?
A1: this compound is a synthetic analog of the naturally occurring Prostaglandin E2 (PGE2).[1][2] It features an extension of the ω-chain by two carbons, but retains the 15(S) allylic hydroxyl group, which is crucial for biological activity.[1] Like PGE2, it is expected to have a wide range of effects, including roles in inflammation and cytoprotection.[1]
Q2: How should I store this compound upon receipt?
A2: For long-term stability, 20-Ethyl PGE2 should be stored at -20°C as supplied (typically in a solution of methyl acetate).[1] At this temperature, the compound is stable for at least two years.[1]
Q3: What are the primary factors that cause the degradation of E-series prostaglandins (B1171923) like 20-Ethyl PGE2?
A3: The main factors contributing to degradation are non-ideal pH, elevated temperatures, enzymatic activity in biological samples, and repeated freeze-thaw cycles.[3] PGE2, the parent compound, is known to be unstable in aqueous solutions and is particularly susceptible to degradation at pH values below 4 and above 8.[4][5]
Q4: What solvents should I use to prepare stock solutions?
A4: 20-Ethyl PGE2 is soluble in several organic solvents. High-concentration stock solutions can be prepared in Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), or ethanol.[1] For aqueous experiments, these stock solutions can be further diluted into a buffer like PBS (pH 7.2), but the final concentration of the organic solvent should be kept low (e.g., <0.1% DMSO) to avoid cell toxicity.[1][6]
Troubleshooting Guide
Q1: My experimental results are inconsistent or show a loss of compound activity. Could this be due to degradation?
A1: Yes, inconsistent results or a progressive loss of activity are classic signs of prostaglandin degradation. This is especially common in aqueous buffers used for cell culture or other biological assays. Elevated temperatures and non-neutral pH can accelerate this process.[3][7]
Troubleshooting Steps:
-
Review pH: Ensure your experimental buffer is within a stable pH range, ideally close to 7.2-7.4. PGE2 loses potency rapidly in alkaline conditions (pH > 8).[5]
-
Control Temperature: Keep all solutions, including stock solutions and final dilutions, on ice whenever possible. Avoid leaving the compound at room temperature for extended periods.[3]
-
Prepare Fresh: Prepare working solutions fresh from a frozen stock solution immediately before each experiment.[6] Avoid using aqueous solutions that have been stored, even for a short time.
-
Avoid Freeze-Thaw Cycles: Aliquot your stock solution into single-use volumes after the initial preparation to prevent degradation caused by repeated freezing and thawing.[3][6]
Q2: I'm working with biological samples (e.g., plasma, cell lysates, tissue homogenates). How can I prevent enzymatic degradation of 20-Ethyl PGE2?
A2: Biological samples contain enzymes that can rapidly metabolize prostaglandins.[8] The primary enzyme responsible for PGE2 degradation is 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[9]
Preventative Measures:
-
Add Inhibitors: Immediately after collecting biological samples, add a general cyclooxygenase inhibitor (e.g., indomethacin (B1671933) or meclofenamic acid) to prevent the de novo synthesis of endogenous prostaglandins, which could interfere with your measurements.[10]
-
Work Quickly and at Low Temperatures: Process samples quickly and keep them on ice or at 4°C at all times to reduce enzymatic activity.[3]
-
Rapid Freezing: For long-term storage, samples should be flash-frozen (e.g., in dry ice/ethanol) and stored at -80°C.[10]
Q3: My compound precipitated out of solution when I diluted my organic stock into an aqueous buffer. What should I do?
A3: Precipitation can occur if the solubility limit in the aqueous buffer is exceeded. 20-Ethyl PGE2 has limited solubility in PBS (pH 7.2).[1]
Solutions:
-
Check Concentration: Ensure your final concentration does not exceed the solubility limit. Refer to the solubility data table below.
-
Dilution Method: When diluting the organic stock, add the stock solution slowly to the aqueous buffer while vortexing or stirring to facilitate mixing and prevent localized high concentrations that can lead to precipitation.
-
Sonication: Brief, gentle sonication can help redissolve precipitated compound in aqueous solutions. However, avoid extended sonication, as it can generate heat and cause degradation.[5]
Data Presentation
Table 1: Solubility of this compound
| Solvent | Approximate Solubility |
|---|---|
| DMF | 30 mg/mL[1] |
| DMSO | 20 mg/mL[1] |
| Ethanol | 20 mg/mL[1] |
| PBS (pH 7.2) | 125 µg/mL[1] |
Table 2: Stability of Parent Compound PGE2 in Aqueous Solution (as a reference)
| pH | Time for 10% Potency Loss at 25°C |
|---|---|
| 3-4 | ~133 hours[5] |
| 6 | ~53 hours[5] |
| 8 | ~42 hours[5] |
| 9 | ~4.2 hours[5] |
| 10 | ~25 minutes[5] |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solution (10 mg/mL):
-
Centrifuge the manufacturer's vial briefly to ensure the compound (supplied in methyl acetate) is at the bottom.
-
Under a chemical hood, open the vial and evaporate the methyl acetate (B1210297) with a gentle stream of nitrogen.
-
Add the appropriate volume of a high-purity organic solvent (e.g., DMSO or absolute ethanol) to achieve the desired concentration (e.g., for 1 mg of compound, add 100 µL of DMSO for a 10 mg/mL stock).
-
Vortex thoroughly until the compound is fully dissolved.
-
-
Aliquoting:
-
Dispense the stock solution into single-use, low-retention microcentrifuge tubes.
-
Store aliquots at -20°C or -80°C for maximum stability.[6]
-
-
Working Solution:
-
Immediately before use, thaw a single aliquot of the stock solution.
-
Dilute the stock solution into the final pre-chilled aqueous buffer (e.g., cell culture medium, PBS) to the desired final concentration.
-
Vortex gently and use immediately. Do not store aqueous working solutions.
-
Protocol 2: General Handling to Minimize Degradation
-
Temperature Control: Always keep vials of 20-Ethyl PGE2 (stock and working solutions) on ice during experimental setup.
-
pH Management: Use buffers with a pH between 6.0 and 7.4. Avoid highly acidic or, especially, alkaline conditions.[4][11]
-
Light Protection: Store solutions protected from prolonged exposure to light.[6]
-
Fresh Preparations: Always prepare fresh aqueous dilutions for each experiment from a frozen organic stock.
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. scbt.com [scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. Prostaglandin E2 | 363-24-6 [chemicalbook.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. cdn.stemcell.com [cdn.stemcell.com]
- 7. A study on the stability of prostaglandin E2 in methylhydroxyethylcellulose gel by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and degradation of prostaglandin E2 in the epithelial and sub-epithelial layers of the rat intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of the Prostaglandin Degrading Enzyme 15-PGDH Potentiates Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. arborassays.com [arborassays.com]
- 11. Stability of prostaglandin E1 and dinoprostone (prostaglandin E2) under strongly acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing 20-Ethyl prostaglandin E2 concentration for cell assays
Welcome to the Technical Support Center for optimizing 20-Ethyl prostaglandin (B15479496) E2 (20-Et-PGE2) concentration in cell-based assays. This guide provides detailed answers to frequently asked questions, troubleshooting advice, and standardized protocols to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is 20-Ethyl prostaglandin E2 and what is its mechanism of action?
A1: this compound (20-Et-PGE2) is a synthetic analog of Prostaglandin E2 (PGE2).[1] Like PGE2, it is a lipid signaling molecule that exerts its effects by binding to specific G protein-coupled receptors on the cell surface.[2] PGE2 signals through four receptor subtypes: EP1, EP2, EP3, and EP4, which are expressed differently across various cell types.[3][4] These receptors, in turn, activate multiple downstream signaling pathways, including the cAMP/PKA pathway and pathways involving MAPKs and PI3-K/Akt, to modulate cellular functions such as inflammation, immune response, and cell proliferation.[5][6][7] 20-Et-PGE2 has been shown to upregulate PD-L1 expression in hematopoietic stem and progenitor cells.[8]
Q2: What is the recommended starting concentration for 20-Et-PGE2 in a new cell assay?
A2: The optimal concentration of 20-Et-PGE2 is highly cell-type and assay-dependent. For the parent compound, PGE2, biological effects have been observed in a wide range, from sub-nanomolar to micromolar concentrations.[5][9] For initial experiments, it is recommended to perform a dose-response study across a broad range of concentrations (e.g., 1 nM to 10 µM) to determine the optimal effective concentration for your specific experimental model.
Q3: How should I prepare and store a stock solution of 20-Et-PGE2?
A3: 20-Et-PGE2 should be dissolved in an organic solvent to create a concentrated stock solution before further dilution into aqueous buffers or cell culture media.[1] For general guidance on prostaglandins (B1171923), stock solutions in DMSO or absolute ethanol (B145695) are recommended.[10] Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[10] It is not recommended to store aqueous solutions for more than one day due to the potential for degradation.[2]
Q4: What solvents are compatible with 20-Et-PGE2 and what are its solubility limits?
A4: 20-Et-PGE2 has good solubility in several organic solvents. The final concentration of the organic solvent in your cell culture medium should be kept low (typically below 0.1%) to avoid cytotoxicity.[10]
| Solvent | Solubility |
| DMF | 30 mg/mL |
| DMSO | 20 mg/mL |
| Ethanol | 20 mg/mL |
| PBS (pH 7.2) | 125 µg/mL |
| Data sourced from Cayman Chemical.[1] |
Troubleshooting Guide
Q5: My cells are not responding to 20-Et-PGE2 treatment. What are the possible causes?
A5: A lack of cellular response can stem from several factors:
-
Sub-optimal Concentration: The concentration used may be too low or too high for your specific cell type. Perform a dose-response curve to identify the optimal range.
-
Receptor Expression: The target cells may not express the appropriate EP receptors (EP1-4) to respond to PGE2 analogs. Verify receptor expression using techniques like RT-qPCR or Western blotting.
-
Compound Degradation: Prostaglandins can be unstable in aqueous solutions.[11] Ensure your stock solution is properly stored and prepare fresh dilutions in media for each experiment.[2]
-
Incorrect Handling: Ensure the compound has been properly dissolved and diluted. For aqueous solutions, gentle mixing is required.[12]
Q6: I am observing high variability between my experimental replicates. How can I improve consistency?
A6: High variability can obscure genuine results. To minimize it:
-
Consistent Cell Seeding: Ensure you have a homogenous cell suspension and use precise pipetting techniques to seed the same number of cells in each well.[13]
-
Avoid Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate reagents. Avoid using the outermost wells for treatments or include a "water barrier" by filling them with sterile PBS or water.[13]
-
Thorough Mixing: After adding 20-Et-PGE2 or other reagents, gently mix the plate to ensure even distribution without disturbing the cell monolayer.[13]
-
Control for Passage Number: Use cells from a similar, low passage number for all experiments, as cellular characteristics can change over time in culture.[13]
Q7: How can I confirm that the observed effects are specifically due to 20-Et-PGE2 activity?
A7: To validate the specificity of your results, consider the following controls:
-
Use a Vehicle Control: Always include a control group treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the 20-Et-PGE2.
-
Rescue Experiment: If 20-Et-PGE2 is being used to counteract the effects of a COX inhibitor, adding it back should "rescue" or reverse the inhibitor's effect, confirming the pathway.[14]
-
Use Receptor Antagonists: If you hypothesize that the effect is mediated by a specific EP receptor (e.g., EP4), pre-treat the cells with a selective antagonist for that receptor to see if the effect of 20-Et-PGE2 is blocked.
Experimental Protocols
Protocol 1: General Cell Treatment with 20-Et-PGE2
This protocol provides a general workflow for treating adherent cells in a 96-well plate format.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁵ cells/well) and allow them to adhere and grow overnight in a 37°C, 5% CO₂ incubator.[15]
-
Stock Solution Preparation: Prepare a concentrated stock solution of 20-Et-PGE2 in DMSO (e.g., 10 mM).
-
Preparation of Working Solutions: On the day of the experiment, prepare serial dilutions of the 20-Et-PGE2 stock solution in complete cell culture medium to achieve the desired final concentrations. Remember to prepare a vehicle control using the same final concentration of DMSO.
-
Cell Treatment: Carefully remove the old medium from the cells. Add 100 µL of the medium containing the different concentrations of 20-Et-PGE2 (or vehicle control) to the appropriate wells.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24 hours) at 37°C and 5% CO₂.[15]
-
Downstream Analysis: After incubation, collect the cell culture supernatant for analysis of secreted factors (like cytokines) or lyse the cells for analysis of intracellular proteins or gene expression.
Protocol 2: Measurement of PGE2 Production via ELISA
This protocol describes how to measure the concentration of prostaglandins in cell culture supernatants using a competitive ELISA kit, a common method for assessing the downstream effects of compounds that modulate the prostaglandin pathway.
-
Sample Collection: Following cell treatment (as in Protocol 1), centrifuge the culture plate at 1000 x g for 10 minutes to pellet any cells or debris.[15] Carefully collect the supernatant. Samples can be assayed immediately or stored at -80°C.[16]
-
Standard Curve Preparation: Prepare a serial dilution of the PGE2 standard provided in the ELISA kit according to the manufacturer's instructions. This will be used to generate a standard curve.[15]
-
ELISA Procedure: a. Add 50 µL of the standards and collected supernatant samples to the appropriate wells of the antibody-coated ELISA plate.[15] b. Add 50 µL of the PGE2-enzyme conjugate to each well.[15] c. Add 50 µL of the primary antibody to each well. This initiates a competitive binding reaction between the PGE2 in your sample and the enzyme-conjugated PGE2 for the antibody binding sites.[15] d. Incubate the plate for 2 hours at room temperature.[15]
-
Washing: Wash the plate multiple times with the provided wash buffer to remove all unbound reagents.[15]
-
Substrate Addition: Add 200 µL of the substrate solution to each well and incubate for 30-60 minutes at room temperature, protected from light. A color change will occur.[15]
-
Stopping the Reaction: Add 50 µL of the stop solution to each well. The color will typically change from blue to yellow.[15]
-
Absorbance Measurement: Read the absorbance of each well at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the concentration of PGE2 in the sample.[15]
-
Data Analysis: Calculate the PGE2 concentration in your samples by interpolating from the standard curve.
Visualizations
Caption: Simplified signaling pathway for PGE2 via EP2/EP4 receptors.
Caption: General experimental workflow for a cell-based assay.
Caption: A logical workflow for troubleshooting common experimental issues.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
- 4. stemcell.com [stemcell.com]
- 5. Multiple signaling pathways are responsible for prostaglandin E2-induced murine keratinocyte proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prostaglandin E2 Stimulates the Expansion of Regulatory Hematopoietic Stem and Progenitor Cells in Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Physiological concentration of prostaglandin E2 exerts anti-inflammatory effects by inhibiting microglial production of superoxide through a novel pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.stemcell.com [cdn.stemcell.com]
- 11. [56] Physical chemistry, stability, and handling of prostaglandins E2, F2α, D2, and I2: A critical summary: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. resources.amsbio.com [resources.amsbio.com]
Troubleshooting 20-Ethyl prostaglandin E2 immunoassay variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to 20-Ethyl Prostaglandin (B15479496) E2 (PGE2) immunoassay variability.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common problems encountered during PGE2 immunoassays in a question-and-answer format.
Question 1: Why is there high variability (high Coefficient of Variation - CV%) between my duplicate/triplicate wells?
Answer: High CV% is a common issue that typically points to procedural inconsistencies. Here are the most likely causes and their solutions:
| Potential Cause | Recommended Solution |
| Inaccurate Pipetting | Ensure pipettes are properly calibrated. Pre-rinse pipette tips with the reagent before dispensing. Use fresh tips for each standard, control, and sample. When adding reagents, dispense them to the side of the well to avoid contamination and ensure consistent mixing.[1][2] |
| Improper Plate Washing | Ensure all wells are washed uniformly and thoroughly between steps. If using an automated plate washer, check that all ports are clear. After the final wash, aspirate the wells and firmly tap the plate on absorbent paper to remove any residual wash buffer, as this can cause assay variation.[3] |
| Inconsistent Incubation Times | Use a multichannel pipette for adding reagents like the stop solution to ensure that the reaction time is as consistent as possible across all wells. Maintain a consistent order of addition from well to well.[4] |
| Temperature Fluctuations | Ensure the plate is incubated at a stable temperature as specified in the protocol. Avoid stacking plates during incubation, as this can lead to temperature gradients. |
Question 2: Why is the overall signal or optical density (OD) unexpectedly low?
Answer: A weak or low signal across the entire plate can be frustrating. This often indicates a problem with one of the key reagents or a procedural step.
| Potential Cause | Recommended Solution |
| Improper Reagent Storage | Verify that all kit components, especially the enzyme conjugate, antibody, and standards, have been stored at the recommended temperatures. Avoid repeated freeze-thaw cycles.[3][4] Some conjugates may lose significant activity if not stored at -80°C.[5] |
| Reagents Not at Room Temperature | Allow all reagents to equilibrate to room temperature for at least 30 minutes before use, unless the protocol specifies otherwise.[2][4] |
| Incorrect Reagent Preparation | Double-check all dilution calculations for standards, wash buffer, and other concentrated reagents. Ensure standards are serially diluted correctly and used within the recommended time frame (e.g., within 60 minutes of preparation).[2][6] |
| Expired Reagents | Do not use kits or reagents that are past their expiration date.[4] |
| Stop Solution Not Added | Ensure the stop solution is added to each well before reading the plate. The color should change from blue to yellow; if it appears green, gently tap the plate to ensure thorough mixing.[1][7] |
Question 3: Why is my background signal high, or my zero standard (B0) OD very low?
Answer: In a competitive immunoassay, the zero standard should yield the highest signal. A high background or low B0 reading reduces the dynamic range of the assay.
| Potential Cause | Recommended Solution |
| Insufficient Plate Washing | Inadequate washing can leave behind unbound enzyme conjugate, leading to a high background signal. Increase the number of washes or the soak time.[3] |
| Contaminated Reagents or Water | Use "UltraPure" water for all reagent and buffer preparations.[8] Ensure that buffers and reagents are not contaminated with endogenous alkaline phosphatase or other substances.[2] |
| Sample Interference | Samples from certain species (e.g., mouse) may contain IgG that interferes with the goat anti-mouse antibody-coated plate.[1][8] In such cases, sample extraction or dilution may be necessary. |
| Prolonged Incubation | Over-incubation with the substrate solution can lead to a high background. Adhere strictly to the incubation times specified in the protocol. |
Question 4: My sample values are outside the standard curve range. What should I do?
Answer: Obtaining values that are not within the linear range of the standard curve is a common occurrence.
| Potential Cause | Recommended Solution |
| PGE2 Concentration Too High | If the sample OD is lower than the lowest standard, the PGE2 concentration is too high. Dilute the sample with the appropriate assay buffer and re-run the assay. The final concentration must be multiplied by the dilution factor.[4] |
| PGE2 Concentration Too Low | If the sample OD is higher than the highest standard, the PGE2 concentration is too low for the assay's detection limit.[9] In this case, sample concentration via an extraction procedure is required. Many kits provide protocols for solid-phase extraction (SPE).[10][11] |
| Sample Matrix Effects | The buffer or medium your sample is in can interfere with the assay. When assaying cell culture supernatants, it is best practice to dilute the standards in the same culture medium used for the cells.[10] |
Key Experimental Protocols
1. General Competitive ELISA Protocol for PGE2
This protocol outlines the fundamental steps for a competitive PGE2 immunoassay. Specific volumes and incubation times may vary by kit manufacturer.
-
Reagent Preparation : Prepare all reagents, including wash buffer, standards, and samples, according to the kit's instructions. Allow all reagents to reach room temperature before use.
-
Standard & Sample Addition : Pipette standards and samples into the appropriate wells of the anti-mouse IgG-coated microplate.
-
Antibody & Conjugate Addition : Add the monoclonal anti-PGE2 antibody to each well (except non-specific binding wells). Then, add the PGE2-enzyme conjugate to each well.
-
Incubation : Cover the plate and incubate for the specified time and temperature (e.g., 18-24 hours at 4°C for high sensitivity assays).[12] During this step, the sample/standard PGE2 and the PGE2 conjugate compete for binding to the antibody.
-
Washing : Aspirate the contents of the wells and wash the plate multiple times (e.g., 3-4 times) with 1X Wash Buffer.
-
Substrate Addition : Add the substrate solution to each well and incubate for a specified time (e.g., 45 minutes at room temperature), protected from light.[2]
-
Stop Reaction : Add the stop solution to each well to terminate the reaction.
-
Read Plate : Immediately measure the optical density at the recommended wavelength (typically 405 nm or 450 nm).[1][6]
2. Sample Extraction Protocol (Solid-Phase Extraction)
For samples with low PGE2 concentrations (e.g., plasma, urine), an extraction step is often necessary.
-
Sample Acidification : Acidify the sample (e.g., plasma, urine, or tissue homogenate) to a pH of approximately 3.5 using 2N HCl.[10][12]
-
Column Preparation : Prepare a C18 reverse-phase SPE column by washing it with ethanol (B145695) (e.g., 10 mL) followed by deionized water (e.g., 10 mL).[1][12]
-
Sample Loading : Apply the acidified sample to the column.
-
Column Washing : Wash the column sequentially with deionized water, then a low-concentration ethanol solution (e.g., 15%), and finally hexane (B92381) to remove impurities.[1][2]
-
Elution : Elute the PGE2 from the column using a solvent like ethyl acetate.[1][12]
-
Drying and Reconstitution : Evaporate the elution solvent to dryness, typically under a stream of nitrogen. Reconstitute the dried sample in the assay buffer provided with the kit.[8][10]
Data Presentation
Table 1: Typical Assay Performance Characteristics
This table summarizes typical quantitative data from various commercial PGE2 ELISA kits. Note that values are examples and can vary between kits and lots.
| Parameter | Typical Value | Description |
| Assay Range | 39 pg/mL - 2,500 pg/mL | The range of concentrations over which the assay is precise and accurate.[13] |
| Sensitivity | ~10 - 40 pg/mL | The lowest concentration of PGE2 that can be reliably detected.[13][14] |
| Intra-Assay CV% | < 10% | The percent variation within a single assay run.[15] |
| Inter-Assay CV% | < 15% | The percent variation between different assay runs.[15] |
| Spike Recovery | 90 - 110% | The accuracy of the assay in measuring a known amount of PGE2 added to a sample.[4] |
Visualizations
References
- 1. resources.rndsystems.com [resources.rndsystems.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. file.elabscience.com [file.elabscience.com]
- 4. resources.amsbio.com [resources.amsbio.com]
- 5. arborassays.com [arborassays.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Prostaglandin E2 Monoclonal - data analysis at MyAssays [myassays.com]
- 10. Prostaglandin E2 ELISA Kit (ab133021) is not available | Abcam [abcam.com]
- 11. owl.fish.washington.edu [owl.fish.washington.edu]
- 12. resources.rndsystems.com [resources.rndsystems.com]
- 13. rndsystems.com [rndsystems.com]
- 14. revvity.com [revvity.com]
- 15. Development and validation of a radioimmunoassay for prostaglandin E2 metabolite levels in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
20-Ethyl prostaglandin E2 experimental controls and best practices
Welcome to the technical support center for 20-Ethyl Prostaglandin E2 (20-E-PGE2). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental controls, best practices, and troubleshooting.
Important Preliminary Note: this compound is a synthetic analog of Prostaglandin E2 (PGE2). It is a virtually unresearched compound, and as of now, ligand binding assays with respect to EP or other prostanoid receptors have not been published.[1][2] Therefore, this guide provides recommendations based on the known properties of its parent compound, PGE2, and general best practices for characterizing novel GPCR ligands.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is an analog of PGE2 where the ω-chain has been extended by two methylene (B1212753) carbon atoms.[1] While PGE2 is one of the most well-studied prostaglandins (B1171923) with a wide range of biological activities, the specific pharmacology of 20-E-PGE2 is largely uncharacterized.[2][3]
Q2: How should I prepare and store 20-E-PGE2 stock solutions?
A2: Based on supplier data and general practices for prostaglandins, 20-E-PGE2 should be dissolved in an organic solvent like DMSO or ethanol (B145695) to prepare a stock solution.[1] For PGE2, stock solutions in DMSO or ethanol can be stored at -20°C for up to three months.[4] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[3] Aqueous solutions of prostaglandins are less stable and should be prepared fresh for each experiment by diluting the stock solution into your aqueous buffer or cell culture medium.[5][6] Ensure the final concentration of the organic solvent is low (typically <0.1%) to avoid affecting the cells.[3]
Q3: What is the likely mechanism of action for 20-E-PGE2?
A3: The mechanism of action is currently unknown. Given its structural similarity to PGE2, it is hypothesized to act on one or more of the four PGE2 receptor subtypes: EP1, EP2, EP3, or EP4.[3] These receptors are G-protein coupled receptors (GPCRs) that signal through different pathways (see signaling diagram below). Experimental validation is required to determine its receptor selectivity and downstream effects.
Q4: What should I use as a positive control in my experiments?
A4: Prostaglandin E2 (PGE2) is the ideal positive control. It will allow you to validate your assay setup and provide a benchmark against which you can compare the potency and efficacy of 20-E-PGE2.
Q5: What is a good starting concentration range for my experiments?
A5: Since the potency of 20-E-PGE2 is unknown, a broad concentration range is recommended for initial dose-response experiments. Based on PGE2, which has high affinity for its receptors (K_d_ values from ~0.33 to 9.1 nM), a starting range of 10^-11^ M to 10^-5^ M (10 pM to 10 µM) would be appropriate to determine the EC_50_ (half-maximal effective concentration).[3]
Data Presentation: Compound Properties
Quantitative data for 20-E-PGE2 is limited. The tables below summarize available information and provide data for PGE2 for comparative purposes.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 37492-24-3 | [1][2] |
| Molecular Formula | C₂₂H₃₆O₅ | [1][2] |
| Molecular Weight | 380.5 g/mol | [1][2] |
| Purity | ≥97% | [1] |
| Solubility (DMSO) | ~20 mg/mL | [1] |
| Solubility (Ethanol) | ~20 mg/mL | [1] |
| Solubility (PBS, pH 7.2) | ~125 µg/mL |[1] |
Table 2: Prostaglandin E2 (PGE2) Receptor Binding Affinities (for comparison)
| Receptor Subtype | Binding Affinity (K_i_) | Signaling Pathway | Source |
|---|---|---|---|
| EP1 | 9.1 nM | Gq (↑ Intracellular Ca²⁺) | [3] |
| EP2 | 4.9 nM | Gs (↑ cAMP) | [3] |
| EP3 | 0.33 nM | Gi (↓ cAMP) | [3] |
| EP4 | 0.79 nM | Gs (↑ cAMP) |[3][7] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the potential signaling pathways of 20-E-PGE2 (hypothesized based on PGE2) and a recommended experimental workflow for its characterization.
Experimental Protocols
Protocol 1: Preparation of 20-E-PGE2 Stock Solution
-
Objective: To prepare a concentrated stock solution for use in aqueous-based experiments.
-
Materials: this compound (solid), Dimethyl sulfoxide (B87167) (DMSO, anhydrous), sterile microcentrifuge tubes.
-
Procedure:
-
Bring the vial of 20-E-PGE2 and anhydrous DMSO to room temperature.
-
Calculate the volume of DMSO required to achieve a desired concentration (e.g., for 1 mg of 20-E-PGE2 (MW: 380.5), add 262.8 µL of DMSO to make a 10 mM stock solution).
-
Add the calculated volume of DMSO to the vial of 20-E-PGE2.
-
Vortex gently until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.[3]
-
Protocol 2: General Cell-Based Functional Assay
-
Objective: To determine the effect of 20-E-PGE2 on a cellular response.
-
Procedure:
-
Cell Seeding: Plate your cells of interest in a suitable multi-well plate (e.g., 96-well) at a pre-determined optimal density and allow them to adhere overnight.[8]
-
Compound Preparation: On the day of the experiment, thaw an aliquot of the 20-E-PGE2 stock solution. Prepare serial dilutions in serum-free media or an appropriate assay buffer to achieve the final desired concentrations. Also prepare a vehicle control (media/buffer with the same final concentration of DMSO) and a PGE2 positive control.
-
Cell Treatment: Remove the culture medium from the cells and replace it with the media containing the different concentrations of 20-E-PGE2, PGE2, or the vehicle control.
-
Incubation: Incubate the plate at 37°C for a predetermined time suitable for the endpoint being measured.
-
Assay Endpoint: Measure the cellular response using an appropriate method (e.g., cAMP assay, calcium flux, reporter gene expression, cell proliferation).
-
Data Analysis: Plot the response against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC_50_ and E_max_ values.
-
Protocol 3: cAMP Accumulation Assay (for EP2, EP3, EP4 activity)
-
Objective: To measure changes in intracellular cAMP levels, which are modulated by Gs (increase) and Gi (decrease) coupled receptors.
-
Principle: This protocol outlines a generic competitive enzyme-linked immunosorbent assay (ELISA) for cAMP.[8] Various commercial kits are available (e.g., ELISA, HTRF, AlphaScreen).
-
Procedure:
-
Seed and culture cells in a 96-well plate as described in Protocol 2.
-
Pre-treat cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for 15-30 minutes to prevent cAMP degradation.
-
For Gs (EP2/EP4) activity: Treat cells with varying concentrations of 20-E-PGE2 or PGE2 for 15-30 minutes.
-
For Gi (EP3) activity: Treat cells with an adenylate cyclase activator like Forskolin, in combination with varying concentrations of 20-E-PGE2 or PGE2.[9] A Gi-coupled agonist will inhibit the Forskolin-induced cAMP increase.
-
Lyse the cells using the lysis buffer provided in the assay kit.
-
Perform the cAMP measurement following the manufacturer's instructions for your specific kit. This typically involves competition between the cAMP in your sample and a labeled cAMP conjugate for a limited number of antibody binding sites.[8][10]
-
Read the plate on a suitable plate reader. The signal is typically inversely proportional to the amount of cAMP in the sample.[8]
-
Calculate cAMP concentrations using a standard curve and analyze the dose-response relationship.
-
Protocol 4: Intracellular Calcium Flux Assay (for EP1 activity)
-
Objective: To measure transient increases in intracellular calcium, the hallmark of Gq-coupled receptor activation.
-
Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM, or Indo-1 AM). An increase in intracellular calcium upon receptor activation leads to a change in the dye's fluorescence intensity or emission ratio.[11][12]
-
Procedure:
-
Culture cells to ~90% confluency.
-
Dye Loading: Resuspend cells in an appropriate assay buffer and load them with a calcium-sensitive dye (e.g., Fluo-4 AM) by incubating for 30-60 minutes at 37°C, protected from light. Some protocols may require the presence of Pluronic F-127 to aid dye solubilization.[13]
-
Washing: Gently wash the cells with assay buffer to remove excess extracellular dye.
-
Baseline Measurement: Place the plate in a fluorescence plate reader or flow cytometer capable of kinetic reads. Measure the baseline fluorescence for a short period (e.g., 30-60 seconds).
-
Compound Addition: Using an automated injector, add 20-E-PGE2, PGE2 (positive control), or vehicle to the wells while continuously reading the fluorescence.
-
Data Acquisition: Continue to measure fluorescence for several minutes to capture the full calcium transient (rise and fall).
-
Data Analysis: Calculate the change in fluorescence over baseline. Plot the peak response against the ligand concentration to determine the EC_50_.
-
Troubleshooting Guide
Table 3: Common Experimental Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
|---|---|---|
| Low or No Signal/Activity | Compound Instability: Prostaglandins can be unstable in aqueous solutions. | Prepare fresh dilutions from a frozen stock solution immediately before each experiment.[6] |
| Incorrect Concentration Range: The compound may be more or less potent than expected. | Test a wider range of concentrations (e.g., from 1 pM to 30 µM). | |
| Low Receptor Expression: The chosen cell line may not express the target EP receptor(s). | Verify receptor expression using qPCR or Western blotting. Use a cell line known to express EP receptors or a recombinant overexpression system. | |
| Inefficient G-protein Coupling: The receptor may not be coupling efficiently to the expected signaling pathway in your cell system. | Consider using a cell line with a different G-protein background or co-transfecting with a promiscuous G-protein like Gα16 to force a calcium signal. | |
| High Background Signal | Constitutive Receptor Activity: Some GPCR systems have high basal activity without any ligand. | If possible, use an inverse agonist to establish the true baseline. Ensure your vehicle control signal is stable. |
| Assay Interference: The compound may be autofluorescent or interfere with the assay chemistry. | Test the compound in a cell-free assay system to check for direct interference with the detection reagents. | |
| Inconsistent Results / Poor Reproducibility | Cell Variability: Using cells at high passage numbers can lead to inconsistent receptor expression and signaling. | Use cells within a consistent and low passage number range for all experiments. |
| Compound Precipitation: The compound may be precipitating out of the aqueous solution at higher concentrations. | Visually inspect solutions. If precipitation is suspected, try lowering the top concentration or adding a small amount of a solubilizing agent like BSA to the assay buffer. |
| | Pipetting Errors: Inaccurate pipetting, especially with small volumes or viscous solutions. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
References
- 1. caymanchem.com [caymanchem.com]
- 2. scbt.com [scbt.com]
- 3. cdn.stemcell.com [cdn.stemcell.com]
- 4. Prostaglandin E2 | 363-24-6 [chemicalbook.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Pharmacological characterization of [3H]-prostaglandin E2 binding to the cloned human EP4 prostanoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. revvity.com [revvity.com]
- 10. cAMP Assay Kit (Competitive ELISA, Fluorometric) (ab138880) | Abcam [abcam.com]
- 11. bu.edu [bu.edu]
- 12. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 13. bio-protocol.org [bio-protocol.org]
Technical Support Center: 20-Ethyl Prostaglandin E2 Binding Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during 20-Ethyl prostaglandin (B15479496) E2 (20-Ethyl PGE2) binding assays. As specific binding data for 20-Ethyl PGE2 is not widely published, the guidance provided is primarily based on established protocols and troubleshooting for Prostaglandin E2 (PGE2) binding assays, which are expected to be highly relevant.[1]
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.
Issue: Low or No Specific Binding Signal
Q1: I am observing a very low or no specific binding signal in my assay. What are the likely causes and how can I address them?
A1: Low or no specific binding is a common challenge that can stem from several factors related to your reagents, experimental protocol, or the biological samples. A systematic approach to troubleshooting is essential.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Suboptimal Protein Concentration | The amount of membrane or protein extract used is critical. Too little protein will result in a signal that is difficult to distinguish from the background. Perform a protein titration experiment to determine the optimal concentration that yields a robust signal-to-noise ratio.[2] |
| Inappropriate Ligand Concentration | The concentration of the radiolabeled or fluorescently-labeled 20-Ethyl PGE2 should be appropriate for the receptor being studied. For saturation binding experiments, use a range of concentrations that bracket the expected dissociation constant (Kd). Using concentrations significantly below the Kd will lead to a very low signal.[2] While the Kd for 20-Ethyl PGE2 is not established, PGE2 binds to its receptors with high affinity, typically in the low nanomolar range.[3][4][5] |
| Degraded Receptor/Membrane Integrity | The target receptor may have degraded due to improper handling or storage. Always prepare and handle membranes on ice or at 4°C using fresh, ice-cold buffers containing protease inhibitors. Store membrane preparations at -80°C to maintain receptor integrity.[2] |
| Incorrect Non-Specific Binding (NSB) Determination | Specific binding is calculated by subtracting non-specific binding from total binding. If NSB is not accurately determined, the calculated specific signal may be artificially low. Use a high concentration of a competing, unlabeled ligand (e.g., unlabeled PGE2) to saturate all specific binding sites. The remaining signal represents the true non-specific binding.[6] |
| Expired or Improperly Stored Reagents | Ensure that all reagents, especially the labeled 20-Ethyl PGE2 and any standards, are within their expiration dates and have been stored correctly according to the manufacturer's instructions. |
| Calculation Errors | Double-check all calculations for dilutions of the ligand, competitors, and protein concentrations. |
Troubleshooting Workflow for Low Signal
Caption: Troubleshooting decision tree for low signal in binding assays.
Issue: High Non-Specific Binding (NSB)
Q2: My non-specific binding is very high, which is masking the specific signal. What can I do to reduce it?
A2: High non-specific binding can make it difficult to detect a specific signal. This often occurs when the labeled ligand binds to components other than the target receptor, such as filters, lipids, or other proteins.[2]
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Hydrophobic Nature of the Ligand | Hydrophobic ligands tend to exhibit higher non-specific binding.[7][8] While the properties of 20-Ethyl PGE2 are not fully characterized, prostaglandins (B1171923) can have hydrophobic characteristics. |
| Reduce Ligand Concentration: Use the lowest feasible concentration of labeled 20-Ethyl PGE2 that still provides a detectable specific signal.[2] | |
| Modify Assay Buffer: Include a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) or Bovine Serum Albumin (BSA) in the binding buffer to block non-specific sites. | |
| Binding to Assay Components | The labeled ligand may be binding to the filter mats or assay plates. |
| Pre-treat Filters/Plates: Pre-soak filter mats in a solution of 0.5% polyethyleneimine (PEI) or coat assay plates with BSA to reduce non-specific adherence. | |
| Inadequate Washing | Insufficient washing can leave unbound labeled ligand, contributing to high background. |
| Optimize Wash Steps: Increase the number of washes or the volume of wash buffer. Ensure the wash buffer is cold to reduce ligand dissociation from the receptor. |
Issue: Inconsistent Results/Poor Reproducibility
Q3: I am getting variable results between replicate wells and between experiments. What could be causing this?
A3: Poor reproducibility can be frustrating and can arise from a number of sources, from pipetting errors to inconsistent sample handling.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Pipetting Inaccuracy | Inaccurate or inconsistent pipetting, especially of small volumes, can lead to significant variability. |
| Calibrate Pipettes: Ensure all pipettes are properly calibrated. | |
| Use Proper Technique: Use appropriate pipetting techniques, such as pre-rinsing tips and ensuring no air bubbles are present. | |
| Incomplete Mixing | Reagents, standards, or samples may not be thoroughly mixed, leading to concentration gradients. |
| Vortex/Mix Thoroughly: Ensure all solutions are well-mixed before pipetting. | |
| Temperature Fluctuations | Inconsistent incubation temperatures can affect binding kinetics. |
| Maintain Consistent Temperature: Use a temperature-controlled incubator or water bath for all incubation steps. Allow all reagents to reach room temperature before starting the assay if required by the protocol.[9] | |
| Inconsistent Incubation Times | Varying incubation times between wells or plates can lead to different levels of binding. |
| Standardize Incubation Times: Use a timer and process plates in a consistent manner. | |
| Edge Effects | Wells on the outer edges of a microplate can be subject to more evaporation and temperature variation. |
| Avoid Edge Wells: If edge effects are suspected, avoid using the outermost wells for critical samples and standards. |
Frequently Asked Questions (FAQs)
Q4: Which Prostaglandin E2 (EP) receptor subtype is 20-Ethyl PGE2 likely to bind to?
A4: 20-Ethyl PGE2 is an analog of PGE2.[1] PGE2 binds to four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4.[10] Each of these receptors is coupled to different intracellular signaling pathways.[10] Without specific studies on 20-Ethyl PGE2, it is difficult to determine its binding profile. However, it is plausible that it interacts with one or more of the EP receptors. The binding affinity of PGE2 for its receptors is typically in the nanomolar range. For instance, the Kd for PGE2 binding to the human EP4 receptor is approximately 0.72 nM[5], and to high-affinity sites in human adipocytes is around 2 nM[4].
PGE2 Receptor Subtype Signaling
Caption: Generalized signaling pathways of PGE2 EP receptors.
Q5: What are the key parameters I should optimize for a new 20-Ethyl PGE2 binding assay?
A5: When developing a new binding assay, several parameters should be systematically optimized:
-
Protein Concentration: Titrate the amount of your protein source (e.g., cell membranes) to find a concentration that gives a robust signal without depleting the free ligand concentration significantly.
-
Ligand Concentration: For saturation binding experiments, use a range of concentrations of the labeled ligand to determine the binding affinity (Kd) and receptor density (Bmax). A good starting point is to use a concentration close to the expected Kd.
-
Incubation Time and Temperature: Determine the time required to reach binding equilibrium by performing a time-course experiment. The optimal temperature will depend on the stability of the receptor and ligand.
-
Buffer Composition: The pH, ionic strength, and presence of divalent cations can influence ligand binding. Test different buffer conditions to find the optimal environment for your assay.
-
Non-Specific Binding: Accurately determine non-specific binding by including a condition with a saturating concentration of an unlabeled competitor.
Q6: What type of assay format is best for a 20-Ethyl PGE2 binding assay?
A6: The choice of assay format depends on the available resources and the specific research question.
-
Radioligand Binding Assay: This is a traditional and highly sensitive method. It typically involves incubating a radiolabeled ligand (e.g., with ³H or ¹²⁵I) with the receptor source, followed by separation of bound and free ligand by filtration or centrifugation.
-
Fluorescence-Based Assays: These assays use a fluorescently labeled ligand. They can be performed in a homogeneous format (no separation step), which is amenable to high-throughput screening.
-
Competition Assay (ELISA-based): An alternative is a competitive immunoassay where 20-Ethyl PGE2 in a sample competes with a labeled PGE2 (e.g., conjugated to an enzyme like alkaline phosphatase or HRP) for binding to a specific antibody.[11][12] This format measures the amount of 20-Ethyl PGE2 in a sample rather than its direct binding to a receptor.
Experimental Protocols
Protocol: Radioligand Binding Assay for 20-Ethyl PGE2 (General Protocol)
This protocol is a general guideline and should be optimized for your specific experimental conditions.
Materials:
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Labeled 20-Ethyl PGE2 (radiolabeled or fluorescently labeled)
-
Unlabeled PGE2 or 20-Ethyl PGE2 (for determining non-specific binding)
-
Membrane preparation containing the target EP receptor
-
96-well microplate
-
Filter mats (e.g., GF/C)
-
Scintillation fluid (for radioligand assays) or a fluorescence plate reader
-
Wash Buffer (e.g., ice-cold Binding Buffer)
Procedure:
-
Prepare Reagents: Dilute the labeled 20-Ethyl PGE2 and unlabeled competitor to the desired concentrations in binding buffer.
-
Set up Assay Plate:
-
Total Binding: Add labeled 20-Ethyl PGE2 and membrane preparation to the wells.
-
Non-Specific Binding: Add labeled 20-Ethyl PGE2, a saturating concentration of unlabeled PGE2 (e.g., 10 µM), and membrane preparation to the wells.
-
Samples/Competitors: Add labeled 20-Ethyl PGE2, your test compounds, and membrane preparation to the remaining wells.
-
-
Incubation: Incubate the plate at the optimized temperature (e.g., room temperature or 37°C) for the optimized time to allow binding to reach equilibrium.
-
Termination of Binding: Rapidly filter the contents of each well through a filter mat using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound ligand.
-
Detection:
-
Radioligand: Place the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Fluorescent Ligand: Read the fluorescence of the filter mat using a suitable plate reader.
-
-
Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding. For competition assays, determine the IC50 values of your test compounds.
General Experimental Workflow
Caption: A typical experimental workflow for a radioligand binding assay.
Quantitative Data Summary
The following table summarizes the binding affinities of PGE2 for its receptors, which can serve as a reference for designing and interpreting 20-Ethyl PGE2 binding assays.
| Receptor Subtype | Ligand | Kd (nM) | Cell/Tissue System | Reference |
| EP4 | [³H]-PGE2 | 0.72 ± 0.12 | Recombinant human EP4 in HEK-293 cells | [5] |
| EP Receptor (High Affinity) | [³H]-PGE2 | 2 | Human adipocytes | [4] |
| EP Receptor (Low Affinity) | [³H]-PGE2 | 56 | Human adipocytes | [4] |
| EP2 | PGE2 | ~13 | Human receptor | |
| PGE2 Receptor | [³H]-PGE2 | 1.6 | Embryonic murine palate | [3] |
Note: Kd (dissociation constant) represents the concentration of ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value indicates a higher binding affinity.[8]
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Identification of prostaglandin E2 receptor sites in the embryonic murine palate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prostaglandin E2 receptor binding and action in human fat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological characterization of [3H]-prostaglandin E2 binding to the cloned human EP4 prostanoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.uwec.edu [chem.uwec.edu]
- 7. benchchem.com [benchchem.com]
- 8. revvity.com [revvity.com]
- 9. ELISA Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Prostaglandin E2 EP Receptors as Therapeutic Targets in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resources.rndsystems.com [resources.rndsystems.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
20-Ethyl prostaglandin E2 interference with fluorescent dyes
Welcome to the technical support center for researchers utilizing 20-Ethyl prostaglandin (B15479496) E2 in their experiments. This resource provides troubleshooting guides and frequently asked questions to address potential interference with fluorescent dyes and assays.
Frequently Asked Questions (FAQs)
Q1: Does 20-Ethyl prostaglandin E2 possess intrinsic fluorescence?
There is no widely documented evidence to suggest that this compound, or the parent molecule Prostaglandin E2 (PGE2), has significant intrinsic fluorescence (autofluorescence) at the wavelengths commonly used for biological imaging and assays.[1] However, it is always best practice to perform a control experiment to rule out any autofluorescence from your specific compound lot and experimental buffer.
Q2: How can I test if this compound is interfering with my fluorescent assay?
You should run a "compound-only" control. This involves preparing a sample that contains this compound at the highest concentration used in your experiment, in the same buffer, but without the fluorescent dye or cellular components. Measure the fluorescence of this sample using the same instrument settings as your main experiment. A reading significantly above the buffer-only blank would indicate intrinsic fluorescence.
Q3: Can this compound chemically interact with and quench or enhance my fluorescent dye?
While not a commonly reported issue, the potential for direct chemical interaction cannot be completely ruled out without testing. To check for this, you can run a "dye + compound" control. In a cell-free system (e.g., a well of a microplate), mix your fluorescent dye at its working concentration with this compound at the highest concentration you plan to use. Compare the fluorescence intensity to a "dye-only" control. A significant decrease (quenching) or increase (enhancement) in signal would suggest direct interference.
Q4: My cell viability assay (e.g., using Calcein-AM or Resazurin) is showing unexpected results in the presence of this compound. Is this interference?
The interference may be biological rather than chemical. Prostaglandins, including PGE2 and its analogs, are biologically active and can affect cell proliferation, viability, and metabolism.[2][3][4][5] Therefore, the changes you observe in your viability assay may be a true reflection of the compound's effect on the cells. It is crucial to differentiate between a direct chemical interference with the dye and a genuine biological effect.
Q5: What are common sources of background fluorescence in prostaglandin experiments?
Common sources of background fluorescence in cell-based assays include components of the culture media, such as phenol (B47542) red, fetal bovine serum (FBS), and certain vitamins.[6] It is recommended to use phenol red-free media and to test for autofluorescence from your specific batch of FBS. If high background is an issue, consider performing measurements in phosphate-buffered saline (PBS).[6]
Troubleshooting Guides
Issue 1: High Background Fluorescence in an Assay Containing this compound
This guide will help you determine the source of unexpected background fluorescence.
Troubleshooting Workflow
Caption: Troubleshooting workflow for high background fluorescence.
Issue 2: Unexpected Results in a Cell-Based Fluorescent Assay
This guide helps to distinguish between direct compound interference and indirect biological effects.
Troubleshooting Workflow
Caption: Differentiating chemical vs. biological effects.
Quantitative Data Summary
When running controls for potential interference, the following hypothetical data illustrates how to interpret the results.
| Sample Condition | Fluorescence (Arbitrary Units) | Interpretation |
| Scenario 1: No Interference | ||
| Buffer Only | 50 | Baseline |
| Buffer + 20-Ethyl PGE2 | 52 | Negligible intrinsic fluorescence from the compound. |
| Buffer + Fluorescent Dye | 5000 | Signal from the dye. |
| Buffer + Fluorescent Dye + 20-Ethyl PGE2 | 4980 | No significant quenching or enhancement. |
| Scenario 2: Intrinsic Fluorescence | ||
| Buffer Only | 50 | Baseline |
| Buffer + 20-Ethyl PGE2 | 800 | High intrinsic fluorescence. The compound itself is fluorescent at these wavelengths. |
| Scenario 3: Quenching | ||
| Buffer Only | 50 | Baseline |
| Buffer + Fluorescent Dye | 5000 | Signal from the dye. |
| Buffer + Fluorescent Dye + 20-Ethyl PGE2 | 2500 | Significant quenching. The compound is reducing the dye's fluorescence. |
Experimental Protocols
Protocol 1: Testing for Intrinsic Compound Fluorescence
Objective: To determine if this compound exhibits autofluorescence under experimental conditions.
Materials:
-
This compound stock solution
-
Experimental buffer (e.g., PBS, HBSS, or cell culture medium without phenol red)
-
Microplate reader with fluorescence detection
-
Solid black, low-binding microtiter plate[7]
Procedure:
-
Prepare a dilution series of this compound in the experimental buffer. Include the highest concentration used in your experiments and a buffer-only blank.
-
Pipette 100 µL of each dilution and the blank into separate wells of the black microtiter plate. Prepare in triplicate.
-
Set the microplate reader to the excitation and emission wavelengths of the fluorescent dye used in your main assay.
-
Measure the fluorescence intensity of each well.
-
Analysis: Calculate the average fluorescence of the blank wells. If the average fluorescence of the wells containing this compound is significantly higher than the blank, the compound has intrinsic fluorescence under these conditions.
Protocol 2: Competitive Fluorescence-Based Prostaglandin E2 Assay
Objective: This protocol provides a general overview of how fluorescent competitive assays are used to measure prostaglandins, which can be adapted for troubleshooting.[7]
Principle: This is an example of an assay using fluorescence to detect a prostaglandin. The principle is based on the competition between the unlabeled PGE2 in the sample and a fixed amount of a fluorescently-labeled PGE2 conjugate for a limited number of anti-PGE2 antibody binding sites. The measured fluorescence is inversely proportional to the concentration of PGE2 in the sample.[7]
Signaling Pathway
Caption: Principle of a competitive fluorescence immunoassay for PGE2.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Prostaglandin E2 (PGE2) promotes proliferation and invasion by enhancing SUMO-1 activity via EP4 receptor in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of PGE2 on TT cells viability and division - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prostaglandin E₂ impacts multiple stages of the natural killer cell antitumor immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bitesizebio.com [bitesizebio.com]
- 7. abcam.com [abcam.com]
Technical Support Center: Validating 20-Ethyl Prostaglandin E2 Activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs for validating the activity of 20-Ethyl prostaglandin (B15479496) E2 (20-E-PGE2) in a new cell line.
Frequently Asked Questions (FAQs)
Q1: What is 20-Ethyl prostaglandin E2 and how does it work?
A1: this compound (20-E-PGE2) is a synthetic analog of the naturally occurring Prostaglandin E2 (PGE2).[1] Like PGE2, it is a lipid mediator that exerts its biological effects by binding to and activating four specific G protein-coupled receptors (GPCRs) on the cell surface: EP1, EP2, EP3, and EP4.[2][3] Each receptor subtype is coupled to different intracellular signaling pathways, leading to a variety of cellular responses.[4][5] The ethyl group at the 20th position may alter its potency and metabolic stability compared to native PGE2.[1]
Q2: My new cell line is not responding to 20-E-PGE2 treatment. What are the initial troubleshooting steps?
A2: If your cell line does not exhibit a response to 20-E-PGE2, consider the following initial steps:
-
Confirm Reagent Integrity: Ensure the 20-E-PGE2 is properly stored and has not expired. Prepare fresh dilutions from a stock solution.
-
Cell Viability: Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to confirm that the lack of response is not due to cytotoxicity of the compound at the tested concentrations.
-
Dose-Response and Time-Course: It's crucial to perform a dose-response experiment with a wide range of 20-E-PGE2 concentrations. Additionally, the cellular response may be time-dependent, so a time-course experiment is also recommended.[6]
-
Receptor Expression: The primary reason for a lack of response is often the absence or low expression of EP receptors. You must validate the expression of EP1, EP2, EP3, and EP4 receptors in your new cell line at both the mRNA and protein levels.
Q3: How can I determine which EP receptor subtype is responsible for the observed effects of 20-E-PGE2 in my cell line?
A3: To identify the specific EP receptor mediating the response to 20-E-PGE2, you can use selective agonists and antagonists for each of the four EP receptor subtypes (EP1, EP2, EP3, and EP4). By comparing the effects of these specific compounds to the effects of 20-E-PGE2, you can pinpoint the receptor involved. For example, if a selective EP4 antagonist blocks the effect of 20-E-PGE2, it indicates that the signaling is mediated through the EP4 receptor.[6][7]
Troubleshooting Guides
Issue 1: No detectable change in cAMP levels after 20-E-PGE2 treatment.
-
Possible Cause 1: Low or absent expression of EP2 or EP4 receptors.
-
Troubleshooting: The EP2 and EP4 receptors are primarily responsible for increasing intracellular cyclic AMP (cAMP) levels.[4][8] Verify the expression of these receptors using qPCR and western blotting or flow cytometry. If the expression is low or absent, this is the likely reason for the lack of a cAMP response.
-
-
Possible Cause 2: Predominant expression of EP3 receptors.
-
Troubleshooting: The EP3 receptor is often coupled to an inhibitory G protein (Gi) that decreases intracellular cAMP levels.[5] Therefore, if your cell line predominantly expresses EP3, you may observe a decrease or no change in cAMP. Measure cAMP levels after stimulating with an EP3-specific agonist to confirm this.
-
-
Possible Cause 3: Issues with the cAMP assay.
Issue 2: Inconsistent results in cell proliferation or migration assays.
-
Possible Cause 1: Cell culture confluency.
-
Troubleshooting: The responsiveness of cells to prostaglandins (B1171923) can be dependent on the confluency of the culture.[10] Standardize your cell seeding density and the confluency at which you perform your experiments to ensure reproducibility.
-
-
Possible Cause 2: Biphasic dose-response.
-
Troubleshooting: Prostaglandins can sometimes exhibit a biphasic dose-response, where low and high concentrations of the compound produce opposite effects.[6] It is critical to test a wide range of 20-E-PGE2 concentrations to fully characterize its effect on cell proliferation or migration.
-
-
Possible Cause 3: Off-target effects.
-
Troubleshooting: While 20-E-PGE2 is expected to act through EP receptors, high concentrations may have off-target effects. Use selective EP receptor antagonists to confirm that the observed effects are indeed mediated by the intended receptors.
-
Experimental Protocols
Protocol 1: Determination of EP Receptor Expression by qPCR
-
RNA Extraction: Isolate total RNA from your new cell line using a standard RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative real-time PCR (qPCR) using primers specific for human EP1, EP2, EP3, and EP4 receptors. Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Analyze the qPCR data using the delta-delta Ct method to determine the relative expression levels of each receptor mRNA.
Table 1: Example qPCR Data for EP Receptor Expression
| Gene | Average Ct (Housekeeping) | Average Ct (Target) | ΔCt (Target - Housekeeping) | Relative mRNA Expression (2^-ΔΔCt) |
| PTGER1 (EP1) | 22.5 | 30.2 | 7.7 | Low |
| PTGER2 (EP2) | 22.5 | 25.1 | 2.6 | High |
| PTGER3 (EP3) | 22.5 | 32.8 | 10.3 | Very Low |
| PTGER4 (EP4) | 22.5 | 26.0 | 3.5 | Moderate |
Protocol 2: Measurement of Intracellular cAMP Levels
-
Cell Seeding: Seed your cells in a 96-well plate and culture until they reach the desired confluency.
-
Pre-treatment: Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX) for 15-30 minutes to prevent cAMP degradation.
-
Stimulation: Treat the cells with varying concentrations of 20-E-PGE2, a positive control (e.g., 10 µM Forskolin), and a vehicle control for the desired time period (typically 15-30 minutes).
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a competitive enzyme immunoassay (EIA) or a fluorescence-based assay kit, following the manufacturer's instructions.
-
Data Analysis: Normalize the cAMP levels to the protein concentration of each sample and plot the dose-response curve.
Table 2: Example cAMP Assay Data
| Treatment | cAMP Concentration (pmol/mg protein) |
| Vehicle Control | 5.2 |
| 10 µM Forskolin (Positive Control) | 150.8 |
| 1 nM 20-E-PGE2 | 15.6 |
| 10 nM 20-E-PGE2 | 45.3 |
| 100 nM 20-E-PGE2 | 98.7 |
| 1 µM 20-E-PGE2 | 125.4 |
Visualizations
Caption: 20-E-PGE2 signaling pathways via EP receptors.
Caption: Workflow for validating 20-E-PGE2 activity.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. PGE2 Signaling Pathway - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 6. Frontiers | Prostaglandin E2 Exerts Biphasic Dose Response on the PreBötzinger Complex Respiratory-Related Rhythm [frontiersin.org]
- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 8. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
- 9. Prostaglandin E2 stimulates cAMP signaling and resensitizes human leukemia cells to glucocorticoid-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prostaglandin-stimulated second messenger signaling in bone-derived endothelial cells is dependent on confluency in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing off-target effects of 20-Ethyl prostaglandin E2
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of 20-Ethyl prostaglandin (B15479496) E2. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experiments, with a focus on minimizing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the known receptors for 20-Ethyl prostaglandin E2 and its expected on-target effects?
A1: this compound is an analog of prostaglandin E2 (PGE2). While specific ligand binding assays for this compound have not been extensively published, it is expected to interact with the four prostaglandin E2 receptor subtypes: EP1, EP2, EP3, and EP4. The addition of an ethyl group to the ω-chain may alter its potency and selectivity for these receptors compared to PGE2. On-target effects will depend on the specific EP receptor subtype expressed in the experimental system and their downstream signaling pathways.[1][2]
Q2: What are the potential off-target effects of this compound?
A2: Potential off-target effects arise from the activation of unintended EP receptor subtypes present in the cellular or tissue model, or interaction with other prostanoid receptors. For instance, if the intended target is the EP2 receptor, activation of EP1, EP3, or EP4 receptors would be considered off-target. The structure-activity relationship of PGE2 analogs suggests that modifications to the omega-tail can enhance activity, but may also alter the selectivity profile.[3][4]
Q3: How can I minimize the off-target effects of this compound in my experiments?
A3: Minimizing off-target effects is crucial for obtaining reliable data. Key strategies include:
-
Dose-Response Optimization: Conduct a thorough dose-response study to identify the lowest effective concentration that elicits the desired on-target effect with minimal off-target engagement.
-
Use of Selective Antagonists: Employ selective antagonists for the EP receptors that are not the intended target to block their activation.
-
Cell Line Selection: Use cell lines that predominantly express the target EP receptor subtype.
-
Control Experiments: Include appropriate controls, such as vehicle-treated and parental cell lines (not expressing the target receptor), to differentiate on-target from non-specific effects.
Q4: My this compound is not dissolving properly in my aqueous buffer. What should I do?
A4: Prostaglandins (B1171923) are lipids and often have limited solubility in aqueous solutions. It is recommended to first dissolve this compound in an organic solvent like DMSO or ethanol (B145695) to create a stock solution.[5] This stock solution can then be diluted into your aqueous experimental buffer. Ensure the final concentration of the organic solvent is low and does not affect your experimental system.
Q5: I am observing inconsistent results between experiments. What could be the cause?
A5: Inconsistent results with lipid signaling molecules like prostaglandins can stem from several factors:
-
Compound Stability: Prostaglandins can be unstable in aqueous solutions. It is best to prepare fresh dilutions for each experiment from a frozen stock.[5]
-
Cell Culture Conditions: Variations in cell density, passage number, and serum concentration can alter cellular responses to prostaglandins.[6]
-
Pipetting Accuracy: Due to the high potency of prostaglandins, small variations in concentration can lead to significant differences in response. Ensure accurate pipetting, especially when preparing serial dilutions.
Troubleshooting Guides
Issue 1: Unexpected or Contradictory Cellular Responses
-
Possible Cause: Activation of multiple EP receptor subtypes with opposing downstream signaling pathways. For example, activation of Gs-coupled EP2/EP4 receptors increases cAMP, while activation of Gi-coupled EP3 receptors decreases cAMP.[7][8]
-
Troubleshooting Steps:
-
Characterize Receptor Expression: Confirm the expression profile of EP receptors in your experimental model using techniques like qPCR or Western blotting.
-
Use Selective Antagonists: Treat cells with selective antagonists for each of the non-target EP receptors to isolate the effect of the target receptor.
-
Measure Downstream Signaling: Assay for key second messengers associated with different EP receptors (e.g., cAMP for EP2/EP3/EP4, and intracellular calcium for EP1) to identify which pathways are being activated.
-
Issue 2: High Background Signal in Functional Assays
-
Possible Cause: Endogenous production of prostaglandins by the cells in your experiment, leading to basal activation of EP receptors.
-
Troubleshooting Steps:
-
Inhibit Endogenous Prostaglandin Synthesis: Pre-treat cells with a cyclooxygenase (COX) inhibitor, such as indomethacin, to block the production of endogenous prostaglandins.
-
Use Serum-Free Media: Serum can contain growth factors and other components that stimulate prostaglandin production. Switching to a serum-free medium for the duration of the experiment can reduce background.[6]
-
Optimize Assay Conditions: Adjust assay parameters such as incubation time and cell density to minimize background signal.
-
Data Presentation
Table 1: Prostaglandin E2 Receptor Subtypes and Their Signaling Pathways
| Receptor | G-Protein Coupling | Primary Second Messenger | General Cellular Response |
| EP1 | Gq | Increase in intracellular Ca²⁺ | Smooth muscle contraction |
| EP2 | Gs | Increase in cAMP | Smooth muscle relaxation, inflammation |
| EP3 | Gi/Gq | Decrease in cAMP / Increase in intracellular Ca²⁺ | Inhibition of neurotransmitter release, smooth muscle contraction |
| EP4 | Gs | Increase in cAMP | Smooth muscle relaxation, inflammation |
Data compiled from multiple sources.[1][7][8]
Table 2: Examples of Commercially Available Selective EP Receptor Antagonists
| Antagonist | Target Receptor | Potency (Ki or IC50) |
| PF-04418948 | EP2 | ~15 nM |
| Grapiprant (CJ-023,423) | EP4 | ~13 nM |
| L-798,106 | EP3 | ~0.5 nM |
| ONO-AE3-208 | EP4 | ~1.1 nM |
Note: The potency of antagonists can vary depending on the assay conditions and cell type. Researchers should consult the manufacturer's data sheet for specific information.
Experimental Protocols
Protocol 1: Dose-Response Curve for this compound
This protocol outlines the steps to determine the potency (EC50) of this compound in a cell-based assay.
-
Cell Seeding: Seed cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a high-concentration stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations.
-
Treatment: Replace the cell culture medium with a fresh medium (e.g., serum-free) containing the different concentrations of this compound or vehicle (DMSO).
-
Incubation: Incubate the cells for a predetermined time, sufficient to elicit a measurable response.
-
Assay: Perform the functional assay to measure the cellular response (e.g., cAMP accumulation, calcium flux, or reporter gene expression).
-
Data Analysis: Plot the response as a function of the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.[9]
Protocol 2: Use of a Selective Antagonist to Confirm On-Target Effects
This protocol describes how to use a selective antagonist to verify that the observed effect of this compound is mediated by a specific EP receptor.
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Antagonist Pre-treatment: Pre-incubate the cells with a selective antagonist for a non-target EP receptor at a concentration known to be effective (typically 10-100 times its Ki or IC50) for 30-60 minutes.
-
Agonist Treatment: Add this compound at a concentration around its EC50 in the continued presence of the antagonist.
-
Incubation and Assay: Follow steps 4 and 5 from Protocol 1.
-
Data Analysis: Compare the response in the presence and absence of the antagonist. A significant reduction in the response in the presence of the antagonist suggests that the off-target receptor contributes to the observed effect.
Mandatory Visualizations
Caption: Signaling pathways of Prostaglandin E2 receptors.
Caption: Experimental workflow for a dose-response curve.
Caption: Troubleshooting logic for unexpected cellular responses.
References
- 1. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiple signaling pathways are responsible for prostaglandin E2-induced murine keratinocyte proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Key structural features of prostaglandin E(2) and prostanoid analogs involved in binding and activation of the human EP(1) prostanoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
Technical Support Center: Enhancing 20-Ethyl prostaglandin E2 Delivery
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for enhancing the delivery of 20-Ethyl prostaglandin (B15479496) E2 (20-E-PGE2) to target tissues. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: How should I properly store and handle 20-Ethyl prostaglandin E2?
A1: Proper storage is critical to maintain the stability and activity of 20-E-PGE2. The powdered form should be stored at -20°C. If the compound is reconstituted in a solvent, it should be stored at -80°C. Under these recommended storage conditions, 20-E-PGE2 should be stable for at least one year.[1] To avoid repeated freeze-thaw cycles, it is recommended to prepare single-use aliquots of the stock solution.[1]
Q2: How do I reconstitute this compound?
A2: 20-E-PGE2 is typically available as a powder or in a solution of methyl acetate. For the powdered form, it can be dissolved in organic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), or ethanol. For biological experiments, a common practice is to prepare a concentrated stock solution in DMSO or ethanol, which can then be further diluted into aqueous buffers or cell culture media. It is crucial to ensure the final concentration of the organic solvent in your experiment is low enough to not affect the cells or assay.
Q3: What are the solubility properties of this compound?
A3: The solubility of 20-E-PGE2 in various solvents is summarized in the table below.
Q4: Can I store this compound in aqueous solutions?
A4: It is not recommended to store aqueous solutions of prostaglandin analogs for more than one day. If an aqueous buffer solution is required for your experiments, it should be prepared fresh.
Q5: What safety precautions should I take when handling this compound?
A5: Standard laboratory safety practices should be followed. This includes wearing personal protective equipment (PPE) such as gloves, protective clothing, and eye protection. Work should be conducted in a well-ventilated area to avoid inhalation. It is important to prevent contact with skin and eyes, and in case of contact, the affected area should be rinsed immediately with water.
Troubleshooting Guides
This section addresses common issues that may arise during experiments involving 20-E-PGE2 and its delivery systems.
| Problem | Possible Cause | Solution |
| No or low biological response in cell-based assays. | 1. Compound Degradation: Improper storage may have led to degradation. | 1. Ensure 20-E-PGE2 has been stored correctly at -20°C (powder) or -80°C (in solvent). Use a fresh vial if degradation is suspected. |
| 2. Low Receptor Expression: The cell line used may not express the target EP receptors at sufficient levels. | 2. Confirm receptor expression in your cell line using techniques like RT-qPCR or Western blot. | |
| 3. Incorrect Concentration: The concentrations used may be too low to elicit a response. | 3. Perform a dose-response curve to determine the optimal concentration range. | |
| 4. Serum Interference: Serum in cell culture media can contain endogenous prostaglandins (B1171923) or binding proteins that may interfere with the experiment. | 4. Consider using serum-free media for the duration of the experiment or adapting your cells to grow in serum-free conditions. | |
| Inconsistent or variable results between experiments. | 1. Inconsistent Aliquoting: Repeated freeze-thaw cycles of the stock solution can lead to degradation. | 1. Upon reconstitution, prepare single-use aliquots of the stock solution and store them at -80°C to avoid repeated freeze-thaw cycles.[1] |
| 2. Cell Passage Number: The responsiveness of cells can change at high passage numbers. | 2. Use cells within a consistent and low passage number range for all experiments. | |
| 3. Variable Cell Confluence: Prostaglandin production and cellular response can be dependent on cell density. | 3. Ensure a consistent cell seeding density and confluence at the time of the experiment. | |
| Low encapsulation efficiency of 20-E-PGE2 in lipid-based nanoparticles. | 1. Poor Drug-Lipid Interaction: The lipophilic nature of 20-E-PGE2 may not be perfectly compatible with the chosen lipid matrix. | 1. Screen different types of lipids (e.g., solid lipids, nanostructured lipid carriers) to find a more suitable matrix.[2] |
| 2. Suboptimal Formulation Parameters: The ratio of drug to lipid, surfactant concentration, or homogenization parameters may not be ideal. | 2. Systematically optimize the formulation by varying the drug-to-lipid ratio and the concentration of surfactants. Utilize experimental designs (e.g., Box-Behnken) for efficient optimization.[3] | |
| 3. Drug Leakage During Formulation: The drug may be leaking out of the nanoparticles during the preparation process. | 3. For methods involving high temperatures, ensure the drug is stable at those temperatures. For nanoprecipitation, control the rate of addition of the organic phase to the aqueous phase.[4] |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Approximate Solubility |
| Dimethylformamide (DMF) | 30 mg/ml |
| Dimethyl sulfoxide (DMSO) | 20 mg/ml |
| Ethanol | 20 mg/ml |
| PBS (pH 7.2) | 125 µg/ml |
Data sourced from publicly available information and may vary based on specific experimental conditions.
Table 2: Example Characteristics of Prostaglandin Delivery Systems
| Delivery System | Average Size (nm) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Progesterone-loaded Chitosan-coated Nano-liposomes | 168.3 | 53 | 7.2 | [3] |
| EP2/EP4 Antagonist-loaded Polymeric Nanoparticles | 210 - 260 | 17 - 20 | Not Reported | [5] |
| siRNA-loaded Lipid Nanoparticles | 73 | Not Applicable | Not Applicable | [6] |
This table provides examples of nanoparticle characteristics for different encapsulated compounds and should be used as a general reference.
Experimental Protocols
Protocol 1: Preparation of 20-E-PGE2 Loaded Liposomes by Thin-Film Hydration
This protocol describes the preparation of liposomes encapsulating the lipophilic drug 20-E-PGE2.
Materials:
-
This compound
-
Phosphatidylcholine (e.g., HSPC)
-
Cholesterol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Methodology:
-
Dissolve a known amount of 20-E-PGE2, phosphatidylcholine, and cholesterol in a mixture of chloroform and methanol in a round-bottom flask.
-
Attach the flask to a rotary evaporator and evaporate the organic solvents under vacuum at a temperature above the lipid transition temperature to form a thin, dry lipid film on the inner wall of the flask.
-
Hydrate the lipid film by adding PBS (pH 7.4) and rotating the flask gently. This will form multilamellar vesicles (MLVs).
-
To reduce the size and lamellarity of the liposomes, sonicate the MLV suspension in a bath sonicator.
-
For a more uniform size distribution, subject the liposomal suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times.
-
Store the prepared liposomes at 4°C.
Protocol 2: In Vitro Release Study using a Dialysis Method
This protocol outlines a method to determine the in vitro release kinetics of 20-E-PGE2 from a nanoparticle formulation.[3][7]
Materials:
-
20-E-PGE2 loaded nanoparticle suspension
-
Dialysis membrane tubing (with a molecular weight cut-off suitable to retain the nanoparticles but allow free drug to pass through)
-
Release medium (e.g., PBS pH 7.4 with a small percentage of a surfactant like Tween 80 to maintain sink conditions)
-
Magnetic stirrer and stir bar
-
Thermostatically controlled water bath or incubator
Methodology:
-
Pre-soak the dialysis membrane in the release medium as per the manufacturer's instructions.
-
Accurately measure a specific volume of the 20-E-PGE2 loaded nanoparticle suspension and place it inside the dialysis bag. Securely close both ends of the bag.
-
Immerse the dialysis bag in a known volume of the release medium in a beaker. The volume of the release medium should be significantly larger than the volume inside the dialysis bag to ensure sink conditions.
-
Place the beaker on a magnetic stirrer in a water bath set to 37°C. Stir the release medium at a constant, gentle speed.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium from the beaker.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume.
-
Analyze the concentration of 20-E-PGE2 in the collected samples using a validated analytical method such as HPLC.
-
Calculate the cumulative percentage of drug released at each time point.
Mandatory Visualization
Caption: PGE2 signaling pathways via EP receptors.
Caption: Experimental workflow for delivery system development.
References
Technical Support Center: Interpreting Unexpected Results with 20-Ethyl Prostaglandin E2
Welcome to the technical support center for 20-Ethyl prostaglandin (B15479496) E2. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is 20-Ethyl prostaglandin E2 and how is it expected to behave?
A1: this compound is an analog of Prostaglandin E2 (PGE2) with a two-carbon extension on its ω-chain.[1][2] PGE2 is a well-characterized lipid mediator that exerts its effects by binding to four distinct G-protein coupled receptors (GPCRs): EP1, EP2, EP3, and EP4.[3][4][5] These receptors are coupled to different signaling pathways, leading to a variety of cellular responses.[6][7] Given its structural similarity to PGE2, 20-Ethyl PGE2 is hypothesized to interact with one or more of these EP receptors. However, it is crucial to note that comprehensive ligand binding assays for this specific analog have not been published, making its precise receptor affinity and potency profile uncharacterized.[1][2]
Q2: What are the canonical signaling pathways for PGE2 receptors?
A2: The four EP receptors trigger distinct downstream signaling cascades:[3][6][7]
-
EP1: Coupled to Gq, its activation leads to an increase in intracellular calcium ([Ca2+]) via the phospholipase C (PLC) pathway.
-
EP2 & EP4: Both are coupled to Gs, and their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).
-
EP3: Primarily coupled to Gi, its activation inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP.
These opposing signaling pathways contribute to the complex and sometimes contradictory physiological effects of PGE2.[4]
Troubleshooting Unexpected Experimental Results
This section addresses specific unexpected outcomes you might encounter during your experiments with this compound.
Scenario 1: No cellular response observed at expected concentrations.
Question: I am not observing any cellular response (e.g., change in cell morphology, proliferation, or cytokine production) after treating my cells with this compound at concentrations where PGE2 is active. What could be the reason?
Possible Causes and Troubleshooting Steps:
-
Receptor Expression: Your cell line may not express the specific EP receptor subtype that 20-Ethyl PGE2 interacts with, or the expression level may be too low.
-
Troubleshooting: Confirm EP receptor expression in your cell line using techniques like RT-qPCR, Western blot, or flow cytometry.
-
-
Compound Potency: 20-Ethyl PGE2 may have a lower affinity or potency for the EP receptors compared to PGE2.
-
Troubleshooting: Perform a dose-response experiment with a wide range of concentrations, starting from nanomolar to high micromolar, to determine the EC50.
-
-
Compound Integrity: The compound may have degraded.
-
Troubleshooting: Ensure the compound has been stored correctly at -20°C in a suitable solvent as a stock solution. Prepare fresh dilutions for each experiment.
-
-
Off-Target Effects: The expected cellular response might be a result of off-target effects of PGE2 in your specific cell model, which 20-Ethyl PGE2 does not share.
-
Troubleshooting: Review the literature for known off-target effects of PGE2 and consider if your assay is specific to EP receptor signaling.
-
Experimental Workflow for Troubleshooting "No Response"
Scenario 2: Contradictory Signaling Results (e.g., Unexpected cAMP or Calcium Flux).
Question: I am seeing an increase in cAMP in a cell line where PGE2 is known to decrease cAMP. Why would this compound cause this opposite effect?
Possible Causes and Troubleshooting Steps:
-
Altered Receptor Selectivity: The ethyl modification on the omega chain could alter the binding affinity of the molecule for the different EP receptor subtypes. It might be preferentially activating EP2 or EP4 (which increase cAMP) over EP3 (which decreases it).
-
Troubleshooting:
-
Use selective antagonists for EP2, EP4, and EP3 to see which one blocks the observed effect.
-
If available, test the compound in cell lines engineered to express only a single EP receptor subtype.
-
-
-
Receptor Dimerization: GPCRs can form heterodimers, which can alter their signaling properties. 20-Ethyl PGE2 might be promoting a different dimerization state than PGE2.
-
Troubleshooting: This is a more complex scenario to dissect. Co-immunoprecipitation and FRET/BRET assays could be employed to investigate receptor-receptor interactions in the presence of the compound.
-
-
Biased Agonism: 20-Ethyl PGE2 could be a "biased agonist," meaning it stabilizes a receptor conformation that preferentially activates one signaling pathway (e.g., Gs-cAMP) over another (e.g., β-arrestin recruitment or Gq activation).
-
Troubleshooting: In addition to cAMP assays, perform assays for other signaling pathways associated with EP receptors, such as a calcium mobilization assay for Gq (EP1) or a β-arrestin recruitment assay.
-
PGE2 Receptor Signaling Pathways
Quantitative Data Summary
The following table summarizes hypothetical binding affinities (Ki) and functional potencies (EC50) for PGE2 and potential outcomes for 20-Ethyl PGE2 that could explain unexpected results.
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Assay | Potency (EC50, nM) |
| PGE2 (Reference) | EP1 | 5 | Calcium Mobilization | 10 |
| EP2 | 10 | cAMP Accumulation | 25 | |
| EP3 | 3 | cAMP Inhibition | 8 | |
| EP4 | 8 | cAMP Accumulation | 20 | |
| 20-Ethyl PGE2 (Hypothetical Scenario 1: Reduced Potency) | EP1 | 50 | Calcium Mobilization | 100 |
| EP2 | 100 | cAMP Accumulation | 250 | |
| EP3 | 30 | cAMP Inhibition | 80 | |
| EP4 | 80 | cAMP Accumulation | 200 | |
| 20-Ethyl PGE2 (Hypothetical Scenario 2: Altered Selectivity) | EP1 | >1000 | Calcium Mobilization | >1000 |
| EP2 | 15 | cAMP Accumulation | 30 | |
| EP3 | 500 | cAMP Inhibition | >1000 | |
| EP4 | 20 | cAMP Accumulation | 40 |
Key Experimental Protocols
Protocol 1: Cell-Based cAMP Assay
This protocol is designed to quantify the activation of Gs or Gi-coupled receptors by measuring changes in intracellular cAMP levels.
Materials:
-
Cells expressing EP receptors
-
This compound
-
PGE2 (positive control)
-
Forskolin (positive control for Gs activation)
-
IBMX (a phosphodiesterase inhibitor)
-
Serum-free cell culture medium
-
Commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
96-well or 384-well cell culture plates
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a density of 10,000-50,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of 20-Ethyl PGE2 and PGE2 in serum-free medium containing IBMX.
-
Cell Treatment:
-
Aspirate the culture medium from the wells.
-
Add the prepared compound dilutions to the appropriate wells.
-
For Gi-coupled receptor analysis, co-stimulate with forskolin.
-
Incubate at 37°C for 30 minutes.
-
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP assay kit.[8][9]
-
Data Analysis: Plot the cAMP concentration against the log of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (for Gs) or IC50 (for Gi) value.
Protocol 2: Calcium Mobilization Assay
This assay measures the activation of Gq-coupled receptors by detecting transient increases in intracellular calcium.
Materials:
-
Cells expressing EP1 receptors
-
This compound
-
PGE2 (positive control)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Probenecid (an anion-exchange inhibitor)
-
96-well or 384-well black, clear-bottom plates
Procedure:
-
Cell Plating: Seed cells in a black, clear-bottom 96-well plate and incubate overnight.
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM in HBSS containing probenecid.
-
Aspirate the culture medium and add the dye loading solution to each well.
-
Incubate at 37°C for 1 hour in the dark.
-
-
Compound Preparation: Prepare serial dilutions of 20-Ethyl PGE2 and PGE2 in HBSS.
-
Calcium Measurement:
-
Use a fluorescence plate reader (e.g., FLIPR, FlexStation) to measure the baseline fluorescence.
-
Add the compound dilutions to the wells and immediately begin recording the fluorescence intensity over time (typically 2-3 minutes).
-
-
Data Analysis: Determine the peak fluorescence response for each concentration. Plot the peak response against the log of the compound concentration and fit to a sigmoidal dose-response curve to calculate the EC50 value.
References
- 1. caymanchem.com [caymanchem.com]
- 2. glpbio.cn [glpbio.cn]
- 3. researchgate.net [researchgate.net]
- 4. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prostaglandin E2 - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
- 7. Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Reducing background noise in 20-Ethyl prostaglandin E2 experiments
Welcome to the technical support center for 20-Ethyl prostaglandin (B15479496) E2 (20-E-PGE2) experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating common experimental challenges, with a primary focus on reducing background noise. Given that 20-Ethyl prostaglandin E2 is a less-studied analog of PGE2, this guide emphasizes robust experimental design and troubleshooting to help you achieve clear and reproducible results.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from PGE2?
A1: this compound (20-E-PGE2) is a synthetic analog of prostaglandin E2 (PGE2).[2] It is structurally different from PGE2 by the addition of two carbons on the ω-chain.[1] While it is described as a "virtually unresearched" PGE2 analog, it retains the natural 15(S) allylic hydroxyl group, which may enhance its potency compared to other analogs like unoprostone.[2] Like PGE2, it is expected to exert its effects by binding to one or more of the four EP receptors (EP1, EP2, EP3, and EP4), which are G-protein coupled receptors that trigger various downstream signaling pathways.[3][4][5]
Q2: What are the most common causes of high background noise in 20-E-PGE2 experiments, particularly in ELISA-based assays?
A2: High background noise in prostaglandin assays, including those for 20-E-PGE2, can obscure results and reduce assay sensitivity. The most common culprits include:
-
Insufficient Washing: Inadequate washing between steps can leave behind unbound reagents, leading to a false positive signal.[6]
-
Inadequate Blocking: If non-specific binding sites on the assay plate are not sufficiently blocked, antibodies can bind non-specifically, contributing to high background.[6]
-
High Antibody Concentration: Using a primary or secondary antibody at a concentration that is too high can lead to non-specific binding.[6]
-
Cross-reactivity: The antibodies used may cross-react with other molecules in the sample matrix.
-
Contaminated Reagents: Microbial contamination or the presence of interfering substances in buffers or reagents can generate background signal.[7]
-
Improper Sample Handling and Storage: Degradation of 20-E-PGE2 or the sample matrix can lead to the formation of interfering substances.
Q3: How should I store and handle this compound?
A3: According to manufacturer recommendations, this compound should be stored at -20°C.[2] The stability is cited as being at least two years at this temperature.[2] It is supplied as a solution in methyl acetate. For experimental use, it is soluble in DMF (30 mg/ml), DMSO (20 mg/ml), Ethanol (20 mg/ml), and PBS (pH 7.2, 125 µg/ml).[2] It is advisable to prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles.
Troubleshooting Guides
High background noise is a prevalent issue in prostaglandin assays. The following tables provide a structured approach to troubleshooting this and other common problems.
Table 1: Troubleshooting High Background Signal
| Potential Cause | Recommended Solution | Verification Step |
| Insufficient Washing | Increase the number of wash cycles (e.g., from 3 to 5). Increase the soaking time with wash buffer (e.g., 30-60 seconds per wash). Ensure complete aspiration of wash buffer after each step.[6][8] | Run a control plate with and without the additional wash steps to compare background levels. |
| Inadequate Blocking | Increase the blocking incubation time (e.g., from 1 hour to 2 hours or overnight at 4°C). Test different blocking agents (e.g., 1-3% BSA, non-fat dry milk, or commercial blocking buffers). | Compare the signal-to-noise ratio between different blocking conditions. |
| Antibody Concentration Too High | Perform an antibody titration (checkerboard assay) to determine the optimal concentration of both primary and secondary antibodies. | Select the antibody concentration that provides the best signal-to-noise ratio. |
| Non-specific Secondary Antibody Binding | Run a control with only the secondary antibody to check for non-specific binding. Use a pre-adsorbed secondary antibody to minimize cross-reactivity.[6] | The secondary antibody-only control should yield a signal close to the blank. |
| Reagent Contamination | Use fresh, sterile buffers and reagents. Filter-sterilize buffers if microbial contamination is suspected. Ensure water quality is high (e.g., distilled or deionized).[7] | Prepare fresh reagents and compare results to those obtained with old reagents. |
| Prolonged Substrate Incubation | Reduce the substrate incubation time. Read the plate immediately after adding the stop solution.[6] | Monitor color development and stop the reaction when the standard curve is optimal. |
Table 2: Troubleshooting Low or No Signal
| Potential Cause | Recommended Solution | Verification Step |
| Inactive 20-E-PGE2 | Prepare fresh dilutions of 20-E-PGE2 from a stock solution stored under recommended conditions. | Test a new vial of the compound if available. |
| Suboptimal Assay Conditions | Optimize incubation times and temperatures for each step of the assay. | Perform a time-course experiment to determine the optimal incubation period. |
| Incorrect Reagent Preparation | Double-check all calculations and ensure reagents were prepared according to the protocol. | Prepare fresh reagents and repeat the assay. |
| Degraded Sample | Ensure proper sample collection and storage procedures are followed. Avoid repeated freeze-thaw cycles. | Collect fresh samples and process them immediately. |
| Low Cell Seeding Density | Optimize the cell seeding density to ensure a sufficient number of cells are present to generate a detectable signal. | Perform a cell titration experiment to determine the optimal cell number per well. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of 20-E-PGE2 in a Cell-Based Assay
This protocol provides a general framework for determining the effective concentration range of 20-E-PGE2 for your specific cell line and endpoint.
-
Cell Seeding: Plate your cells of interest in a 96-well plate at a predetermined optimal density.
-
Serum Starvation (if applicable): Once cells have adhered, replace the growth medium with a serum-free or low-serum medium and incubate for 4-6 hours.
-
Preparation of 20-E-PGE2 Dilutions: Prepare a series of dilutions of 20-E-PGE2 in the appropriate vehicle (e.g., DMSO, ethanol) and then further dilute in serum-free medium. A wide range of concentrations (e.g., 1 nM to 10 µM) is recommended for the initial experiment. Include a vehicle-only control.
-
Cell Treatment: Add the 20-E-PGE2 dilutions to the cells and incubate for the desired period (e.g., 15 minutes to 24 hours, depending on the signaling event being measured).
-
Endpoint Measurement: Measure the desired cellular response (e.g., cAMP production, calcium influx, cytokine secretion, gene expression).
-
Data Analysis: Plot the response against the log of the 20-E-PGE2 concentration to determine the EC50 (effective concentration that gives 50% of the maximal response).
Protocol 2: Competitive ELISA for Quantification of Prostaglandin Production
This protocol is adapted for quantifying the production of a prostaglandin in cell culture supernatants.
-
Reagent Preparation: Prepare all reagents, standards, and samples as per the ELISA kit manufacturer's instructions. Allow all components to reach room temperature.
-
Standard Curve Preparation: Perform serial dilutions of the prostaglandin standard to generate a standard curve.
-
Sample Incubation: Add your standards and samples to the wells of the antibody-coated microplate.
-
Competitive Reaction: Add the enzyme-conjugated prostaglandin to the wells. This will compete with the prostaglandin in your sample for binding to the primary antibody.
-
Washing: Wash the plate thoroughly to remove any unbound reagents.
-
Substrate Addition: Add the substrate solution to the wells and incubate in the dark to allow for color development.
-
Stop Reaction: Add the stop solution to terminate the reaction.
-
Absorbance Measurement: Read the absorbance of each well at the appropriate wavelength using a microplate reader. The intensity of the color is inversely proportional to the concentration of the prostaglandin in the sample.
Visualizations
PGE2 Signaling Pathway
The following diagram illustrates the general signaling pathways activated by PGE2 through its four EP receptors. 20-E-PGE2 is expected to interact with one or more of these receptors.
Caption: General signaling pathways of PGE2 via EP receptors.
Experimental Workflow for a Cell-Based Assay
The following diagram outlines a typical workflow for a cell-based experiment involving 20-E-PGE2.
Caption: A typical workflow for a cell-based 20-E-PGE2 experiment.
References
- 1. scbt.com [scbt.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. How to deal with high background in ELISA | Abcam [abcam.com]
- 7. sinobiological.com [sinobiological.com]
- 8. novateinbio.com [novateinbio.com]
Long-term storage conditions for 20-Ethyl prostaglandin E2
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, handling, and experimental use of 20-Ethyl prostaglandin (B15479496) E2.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for 20-Ethyl prostaglandin E2?
A1: For long-term storage, this compound should be stored at -20°C.[1] Under these conditions, it is stable for at least two years in its supplied format, which is a solution in methyl acetate (B1210297).[1]
Q2: In which solvents is this compound soluble?
A2: this compound is soluble in several organic solvents. The approximate solubilities are:
-
Dimethylformamide (DMF): 30 mg/ml
-
Dimethyl sulfoxide (B87167) (DMSO): 20 mg/ml
-
Ethanol (B145695): 20 mg/ml
-
Phosphate-buffered saline (PBS), pH 7.2: 125 µg/ml[1]
Q3: Can I store this compound in an aqueous solution?
A3: It is not recommended to store aqueous solutions of prostaglandins (B1171923) for more than one day.[2][3] Prostaglandins are less stable in aqueous solutions, and if frozen, the compound may precipitate. If precipitation occurs, gentle shaking or brief sonication may be required to redissolve it.
Q4: How should I handle stock solutions of this compound?
A4: When preparing stock solutions in organic solvents like ethanol or DMSO, it is advisable to aliquot them into working volumes to avoid repeated freeze-thaw cycles.[4] For cell culture experiments, the stock solution should be diluted into the culture medium immediately before use. Ensure the final concentration of the organic solvent is low enough to avoid toxicity to the cells (e.g., <0.1% for DMSO).[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected experimental results or loss of compound activity. | Improper storage leading to degradation. | Ensure the compound has been consistently stored at -20°C. Verify the age of the stock solution; for optimal results, use solutions prepared within the recommended stability window. Consider preparing a fresh stock solution from a new aliquot. |
| Repeated freeze-thaw cycles of stock solutions. | Prepare single-use aliquots of your stock solution to minimize freeze-thaw cycles, which can degrade the compound. | |
| Instability in aqueous buffers. | Prepare aqueous solutions fresh before each experiment. Avoid storing them for extended periods, even at 2-8°C. | |
| Precipitate observed in the solution after thawing. | The compound has precipitated out of the aqueous solution upon freezing. | Gently warm the solution to room temperature and vortex or sonicate briefly to redissolve the precipitate. |
| Difficulty dissolving the compound in aqueous buffer. | Prostaglandins have limited solubility in aqueous solutions. | For aqueous solutions, prolonged agitation or brief ultrasonication can aid dissolution. Alternatively, prepare a concentrated stock solution in an organic solvent like ethanol and then dilute it with the aqueous buffer. |
Quantitative Data Summary
Long-Term Storage and Stability
| Parameter | Condition | Duration | Notes |
| Storage Temperature | -20°C | ≥ 2 years | In supplied methyl acetate solution.[1] |
| Solubility in Ethanol | 20 mg/ml | Not specified | Prepare fresh for best results. |
| Solubility in DMSO | 20 mg/ml | Not specified | Aliquot and store at -20°C.[4] |
| Solubility in PBS (pH 7.2) | 125 µg/ml | Not recommended for storage | Prepare fresh daily.[2][3] |
Experimental Protocols
Protocol for Assessing the Stability of this compound
This protocol outlines a general method for determining the stability of this compound in a specific solvent or formulation under various storage conditions.
1. Materials:
-
This compound
-
High-purity solvent (e.g., ethanol, DMSO, PBS)
-
HPLC-grade solvents for mobile phase
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or Mass Spectrometry)
-
Temperature-controlled storage chambers (e.g., refrigerators, freezers, incubators)
-
Volumetric flasks and pipettes
2. Procedure:
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in the chosen solvent to a known concentration (e.g., 1 mg/ml).
-
Sample Preparation: Aliquot the stock solution into multiple vials for each storage condition to be tested (e.g., -20°C, 4°C, 25°C).
-
Initial Analysis (Time Zero): Immediately analyze a fresh aliquot of the stock solution using a validated HPLC method to determine the initial concentration and purity. This will serve as the baseline.
-
Storage: Place the prepared aliquots in the designated temperature-controlled chambers.
-
Time-Point Analysis: At predetermined time intervals (e.g., 24 hours, 48 hours, 1 week, 1 month), remove one aliquot from each storage condition.
-
HPLC Analysis: Analyze the samples using the same HPLC method as the initial analysis.
-
Data Analysis: Compare the concentration and purity of the stored samples to the time-zero sample. Stability is often defined as retaining ≥90% of the initial concentration.[5][6]
Visualizations
Signaling Pathway of Prostaglandin E2
Since this compound is an analog of Prostaglandin E2 (PGE2), it is expected to interact with the same family of receptors. The signaling pathway for PGE2 is illustrated below. PGE2 binds to four subtypes of G-protein coupled receptors: EP1, EP2, EP3, and EP4, each activating distinct downstream signaling cascades.[7][8][9]
Caption: Putative signaling pathway of this compound via EP receptors.
Experimental Workflow for Stability Assessment
The following diagram illustrates the logical flow of the experimental protocol for assessing the stability of this compound.
Caption: Workflow for assessing the stability of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. mpbio.com [mpbio.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdn.stemcell.com [cdn.stemcell.com]
- 5. Stability of prostaglandin E1 solutions stored in polypropylene syringes for continuous intravenous administration to newborns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
Validation & Comparative
A Comparative Analysis of 20-Ethyl Prostaglandin E2 and Unoprostone in Glaucoma Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prostaglandin (B15479496) analogs, 20-Ethyl prostaglandin E2 and unoprostone (B1682063), in the context of glaucoma research. While both compounds share a structural modification—an ethyl group at the C-20 position—their mechanisms of action and clinical profiles exhibit notable differences. This document synthesizes available experimental data to offer a clear comparison for researchers in ophthalmology and drug development.
Mechanism of Action: A Tale of Two Pathways
The primary mechanism for lowering intraocular pressure (IOP) differs significantly between this compound, a PGE2 analog, and unoprostone, a docosanoid.
Unoprostone primarily enhances aqueous humor outflow through the trabecular meshwork , the conventional outflow pathway.[1][2] This effect is mediated by the activation of large-conductance calcium-activated potassium channels (BK channels) and possibly CIC-2 type chloride channels in the trabecular meshwork cells.[1][3][4][5] Activation of these channels leads to hyperpolarization and relaxation of the trabecular meshwork, thereby reducing outflow resistance.[1] While structurally related to prostaglandins, unoprostone has a weak affinity for the prostaglandin F (FP) receptor, which is the primary target for many other prostaglandin analogs used in glaucoma therapy.[2][4]
This compound , as a prostaglandin E2 analog, is presumed to exert its effects through the activation of EP receptors . PGE2 itself can interact with four subtypes of EP receptors (EP1, EP2, EP3, and EP4), which are coupled to various signaling pathways. In the context of aqueous humor dynamics, activation of EP2 and EP4 receptors is known to increase both trabecular and uveoscleral outflow.[6][7] The EP2 receptor, in particular, has been identified as a target for IOP reduction.[8] However, it is crucial to note that direct experimental data on the specific receptor binding profile and downstream signaling of this compound is currently lacking in published literature. Its mechanism is inferred from the known pharmacology of PGE2.
Signaling Pathways
The distinct mechanisms of action of unoprostone and the presumed pathway for this compound are visualized below.
Comparative Efficacy in Glaucoma Models
Direct comparative studies of this compound and unoprostone in glaucoma models are not available in the current literature. Therefore, this section summarizes the known efficacy of unoprostone and the expected effects of a PGE2 analog based on existing research.
Unoprostone:
Clinical and preclinical studies have demonstrated that unoprostone effectively lowers IOP, although its potency is generally considered modest compared to PGF2α analogs like latanoprost.[2][9]
| Animal Model | Drug Concentration | Route of Administration | IOP Reduction | Reference |
| Normotensive Dogs | 0.12% | Topical | Significant decrease from 20.49 ± 2.02 mmHg to 15.49 ± 0.69 mmHg | [10][11] |
| Glaucomatous Monkey Eyes | Not specified | Topical | Less potent than latanoprost | [12] |
| Human (Glaucoma/Ocular Hypertension) | 0.15% (twice daily) | Topical | 3-4 mmHg (18-20% from baseline) | [1] |
This compound:
There is a lack of published quantitative data on the IOP-lowering efficacy of this compound in glaucoma models. However, studies on PGE2 itself have shown a dose-dependent reduction in IOP in healthy human volunteers, although it can be accompanied by an initial transient increase in pressure and ocular side effects.[13] The ethyl modification at the C-20 position, similar to unoprostone, may alter its potency and side effect profile compared to the parent PGE2 molecule, but this remains to be experimentally verified.
Experimental Protocols
To facilitate further research, this section outlines a general experimental workflow for evaluating and comparing the efficacy of compounds like this compound and unoprostone in a rabbit model of induced glaucoma.
Detailed Methodologies:
-
Animal Model: New Zealand White rabbits are a commonly used model for glaucoma research.[14] Ocular hypertension can be induced by methods such as the injection of α-chymotrypsin into the posterior chamber.[14]
-
Drug Administration: Test compounds (e.g., this compound, unoprostone) and vehicle controls are typically administered as a single topical drop to the eye.
-
IOP Measurement: Intraocular pressure is measured at baseline and at various time points post-administration using a calibrated tonometer (e.g., Tono-Pen, pneumatonometer).[15]
-
Data Analysis: The change in IOP from baseline is calculated for each treatment group and compared statistically. The duration of the IOP-lowering effect is also determined.
Conclusion
Unoprostone is a clinically available medication for glaucoma with a well-defined mechanism of action centered on increasing conventional outflow via BK channel activation. In contrast, this compound remains a research compound with a presumed mechanism of action based on its PGE2 backbone. The lack of published experimental data on its efficacy and receptor pharmacology presents a significant knowledge gap. Future research should focus on characterizing the receptor binding profile of this compound and conducting in vivo studies in established glaucoma models to determine its potential as a therapeutic agent and to allow for a direct and comprehensive comparison with unoprostone.
References
- 1. An evidence-based review of unoprostone isopropyl ophthalmic solution 0.15% for glaucoma: place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Cellular and molecular effects of unoprostone as a BK channel activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Clinical pharmacology and pharmacogenetics of prostaglandin analogues in glaucoma [frontiersin.org]
- 7. FP and EP2 prostanoid receptor agonist drugs and aqueous humor outflow devices for treating ocular hypertension and glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting EP2 Receptor for Drug Discovery: Strengths, Weaknesses, Opportunities, and Threats (SWOT) Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical utility and differential effects of prostaglandin analogs in the management of raised intraocular pressure and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effect of 0.12% unoprostone isopropyl (rescula) on intraocular pressure in normotensive dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. app.selcukmedj.org [app.selcukmedj.org]
- 13. Topical prostaglandin E2 effects on normal human intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [Comparison of two experimental models of glaucoma in rabbits] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
A Comparative Guide to Validating 20-Ethyl Prostaglandin E2 as an EP Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the experimental validation of 20-Ethyl prostaglandin (B15479496) E2, a synthetic analog of Prostaglandin E2 (PGE2), as an agonist for the E-type prostanoid (EP) receptors. While 20-Ethyl prostaglandin E2 is structurally similar to the endogenous ligand PGE2, there is a notable lack of published data regarding its binding affinity and functional activity at the four EP receptor subtypes.[1] This document outlines the necessary experimental protocols and comparative data required to thoroughly characterize this compound.
Prostaglandin E2 is a principal mediator in numerous physiological and pathological processes, including inflammation, pain, and cancer, exerting its effects through four distinct G protein-coupled receptors: EP1, EP2, EP3, and EP4.[2][3] These receptors couple to different intracellular signaling pathways, leading to diverse cellular responses.[2][4] Therefore, determining the precise activity profile of an analog like this compound across these receptor subtypes is critical for assessing its therapeutic potential.
This guide compares the validation workflow for this compound against well-characterized EP receptor agonists, providing the necessary context for interpreting experimental outcomes.
EP Receptor Subtypes and Signaling Pathways
The four EP receptors are distinguished by their unique signal transduction mechanisms upon activation by PGE2 or its analogs:
-
EP1 Receptor: Couples to the Gq protein, leading to the activation of phospholipase C (PLC), which in turn mobilizes intracellular calcium ([Ca2+]i) and activates protein kinase C (PKC).
-
EP2 and EP4 Receptors: Both couple to the Gs stimulatory protein, activating adenylyl cyclase (AC) to increase intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2][5] This rise in cAMP subsequently activates protein kinase A (PKA).[2] While both are Gs-coupled, they can differ in their desensitization patterns and can also activate alternative pathways, such as the PI3K/Akt pathway.[5][6]
-
EP3 Receptor: Primarily couples to the Gi inhibitory protein, which inhibits adenylyl cyclase and reduces intracellular cAMP levels.[2] The EP3 receptor has multiple splice variants that can also couple to other G proteins like Gq or G12/13, leading to more complex signaling outputs.
The distinct signaling cascades initiated by each EP receptor are fundamental to their different physiological roles.
Caption: EP Receptor Signaling Pathways.
Comparative Agonist Performance Data
To validate this compound, its performance must be benchmarked against known EP receptor agonists. The following table summarizes publicly available binding affinity (Ki) and functional potency (EC50) data for PGE2 and several subtype-selective agonists. The values for this compound are listed as "Not Available" and represent the data points to be determined through the experimental protocols outlined below.
| Compound | Primary Target(s) | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |
| This compound | To Be Determined | EP1 | Not Available | Not Available |
| EP2 | Not Available | Not Available | ||
| EP3 | Not Available | Not Available | ||
| EP4 | Not Available | Not Available | ||
| Prostaglandin E2 (PGE2) | Non-selective | EP1 | 33 | - |
| EP2 | 10 | - | ||
| EP3 | 1.1 | - | ||
| EP4 | 0.75[7] | - | ||
| Butaprost | Selective EP2 | EP2 | - | 20.7% - 42.85% inhibition of degranulation[8] |
| Rivenprost | Selective EP4 | EP4 | - | Stimulatory effect observed from 0.01 nM[9] |
| Sulprostone | EP1/EP3 Agonist | EP1 | 2.5 | - |
| EP3 | 0.6 | - |
Note: Data is compiled from various sources and experimental conditions may differ. Direct comparison requires consistent experimental setups.[10]
Experimental Protocols for Validation
A logical workflow is essential for the systematic evaluation of this compound. The process begins with binding assays to determine affinity and selectivity, followed by functional assays to confirm agonism and measure potency.
Caption: Experimental Workflow for EP Receptor Agonist Validation.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) and selectivity of this compound for each of the four human EP receptor subtypes.
Methodology:
-
Cell Lines: Use stable cell lines, such as Human Embryonic Kidney (HEK-293) cells, individually expressing high levels of recombinant human EP1, EP2, EP3, or EP4 receptors.[7]
-
Membrane Preparation: Prepare cell membrane fractions from each cell line through homogenization and centrifugation.
-
Radioligand: Use [3H]-PGE2 as the radioligand due to its high affinity for all EP receptor subtypes.
-
Competition Assay:
-
Incubate a fixed concentration of [3H]-PGE2 and cell membranes with increasing concentrations of the unlabeled competitor ligand (this compound or a known control).
-
Separate bound from free radioligand using rapid vacuum filtration through glass fiber filters.
-
Quantify the filter-bound radioactivity using liquid scintillation counting.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the competitor ligand to generate a competition curve.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific [3H]-PGE2 binding) using non-linear regression.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Functional Assays: Second Messenger Quantification
Objective: To confirm that this compound acts as an agonist at the EP receptors and to quantify its functional potency (EC50).
A. cAMP Accumulation Assay (for EP2 and EP4 Receptors)
Principle: EP2 and EP4 receptors are Gs-coupled, and their activation leads to an increase in intracellular cAMP.
Methodology:
-
Seed HEK-293 cells expressing either EP2 or EP4 receptors in assay plates.
-
Pre-treat cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate the cells with increasing concentrations of this compound for a defined period.
-
Lyse the cells and measure intracellular cAMP levels using a suitable detection kit, such as a competitive immunoassay (e.g., HTRF, ELISA).
-
Plot the cAMP concentration against the log concentration of the agonist to generate a dose-response curve and determine the EC50 value.
B. cAMP Inhibition Assay (for EP3 Receptors)
Principle: EP3 receptors are typically Gi-coupled, and their activation inhibits adenylyl cyclase, thereby reducing cAMP levels that have been elevated by a stimulant.
Methodology:
-
Seed HEK-293 cells expressing the EP3 receptor.
-
Pre-treat with a PDE inhibitor.
-
Co-stimulate the cells with a fixed concentration of an adenylyl cyclase activator (e.g., Forskolin) and increasing concentrations of this compound.
-
Measure the resulting intracellular cAMP levels as described above. A potent EP3 agonist will cause a dose-dependent decrease in the forskolin-stimulated cAMP production.
-
Determine the EC50 for the inhibition.
C. Intracellular Calcium Mobilization Assay (for EP1 Receptors)
Principle: EP1 receptor activation is coupled to Gq, which triggers a transient increase in intracellular free calcium.
Methodology:
-
Load HEK-293 cells expressing the EP1 receptor with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Measure the baseline fluorescence using a plate reader equipped with an injector.
-
Inject increasing concentrations of this compound into the wells and monitor the change in fluorescence intensity over time.
-
The peak fluorescence signal corresponds to the maximum calcium release. Plot this peak response against the log concentration of the agonist to determine the EC50 value.
By systematically applying these methodologies, researchers can generate a comprehensive pharmacological profile for this compound, enabling an objective comparison with existing EP receptor agonists and a clear determination of its potential as a selective therapeutic agent.
References
- 1. caymanchem.com [caymanchem.com]
- 2. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are PGE2 agonists and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
- 6. EP2 Antagonists (2011–2021): A Decade’s Journey from Discovery to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological characterization of [3H]-prostaglandin E2 binding to the cloned human EP4 prostanoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro and In Vivo Validation of EP2-Receptor Agonism to Selectively Achieve Inhibition of Mast Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. medchemexpress.com [medchemexpress.com]
Head-to-head comparison of 20-Ethyl prostaglandin E2 and other PGE2 analogs
A comprehensive guide to the performance, receptor selectivity, and signaling pathways of key Prostaglandin (B15479496) E2 (PGE2) analogs, with a special focus on the emerging compound, 20-Ethyl prostaglandin E2.
Prostaglandin E2 (PGE2), a principal mediator of inflammation, exerts a wide range of physiological and pathological effects through its interaction with four distinct G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4.[1] The development of synthetic PGE2 analogs has been a critical focus for therapeutic intervention, aiming to selectively target these receptors to modulate specific biological responses. This guide provides a detailed comparison of various PGE2 analogs, offering researchers and drug development professionals a valuable resource for selecting the appropriate compound for their studies.
Performance and Receptor Affinity of PGE2 Analogs
The binding affinity of PGE2 and its analogs to the EP receptor subtypes is a key determinant of their biological activity. The inhibition constant (Ki) and dissociation constant (Kd) are common metrics used to quantify this affinity, with lower values indicating a higher binding affinity. The following table summarizes the binding affinities of PGE2 and several of its analogs for the human EP receptor subtypes, compiled from various radioligand binding assays.
| Ligand | EP1 Ki/Kd (nM) | EP2 Ki/Kd (nM) | EP3 Ki/Kd (nM) | EP4 Ki/Kd (nM) |
| PGE2 | ~10 (Ki), ~20 (Kd)[1] | ~13 (Kd)[1] | ~0.9 (Ki), 0.3 (Kd)[1] | ~1.9 (Ki)[1] |
| Sulprostone | Agonist | Weak Agonist/Antagonist | Potent Agonist | Weak Agonist |
| Butaprost | Inactive | Selective Agonist | Inactive | Inactive |
| 17-phenyl-ω-trinor PGE2 | Selective Agonist | Inactive | Inactive | Inactive |
| 11-deoxy-PGE1 | Inactive | Agonist | Inactive | Potent Agonist |
| Misoprostol | Partial Agonist | Agonist | Agonist | Agonist |
| 13,14-Dihydro-15-keto-PGE2 | Data not available | 12,000 (Ki)[1] | Data not available | 57,000 (Ki)[1] |
A Note on this compound
This compound is an analog of PGE2 where the ω-chain has been extended by two methylene (B1212753) carbons.[2] A notable prostaglandin analog with a similar structural modification is unoprostone, an F-series prostaglandin used clinically for glaucoma.[2] Unoprostone itself has modifications in its lower side chain (13,14-dihydro-15-keto) that significantly reduce its affinity for FP receptors.[2] In contrast, this compound retains the natural 15(S)-allylic hydroxyl group, which may suggest a potential for improved potency compared to unoprostone.[2]
Crucially, there are currently no published ligand binding assays for this compound with respect to EP or other prostanoid receptors. [2] Therefore, a direct quantitative comparison of its performance against other PGE2 analogs is not possible at this time. Further research is required to elucidate its receptor binding profile and biological activity.
Experimental Protocols: A Methodological Overview
The quantitative data presented in this guide is primarily derived from competitive radioligand binding assays. Below is a generalized protocol for such an experiment.
Radioligand Binding Assay Protocol
Objective: To determine the binding affinity (Ki) of a test compound (e.g., a PGE2 analog) for a specific EP receptor subtype.
Materials:
-
Cell membranes prepared from cell lines stably expressing a specific human EP receptor subtype (e.g., HEK293 cells).
-
Radiolabeled PGE2 (e.g., [³H]PGE2) as the competing ligand.
-
Unlabeled test compound (PGE2 analog).
-
Binding buffer (e.g., Tris-HCl buffer containing MgCl₂ and other necessary ions).
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Incubation: A mixture containing the cell membranes, a fixed concentration of radiolabeled PGE2, and varying concentrations of the unlabeled test compound is incubated in the binding buffer. A control group with no test compound is also included to determine total binding. Non-specific binding is determined in the presence of a high concentration of unlabeled PGE2.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined using non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[1]
Signaling Pathways of EP Receptors
The diverse physiological effects of PGE2 and its analogs are mediated through distinct intracellular signaling pathways activated by each EP receptor subtype. Understanding these pathways is crucial for predicting the functional consequences of selective receptor agonism or antagonism.
Caption: Signaling pathways of the four PGE2 receptor subtypes (EP1, EP2, EP3, and EP4).
Experimental Workflow: From Compound Selection to In Vitro Analysis
The following diagram illustrates a typical workflow for the initial in vitro characterization of a novel PGE2 analog.
Caption: A generalized experimental workflow for the in vitro characterization of a novel PGE2 analog.
References
Comparative Analysis of Anti-Prostaglandin E2 Antibody Cross-Reactivity with 20-Ethyl Prostaglandin E2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of anti-prostaglandin E2 (PGE2) antibodies with its synthetic analog, 20-Ethyl prostaglandin (B15479496) E2. Understanding the specificity of anti-PGE2 antibodies is critical for the accurate quantification of PGE2 in biological samples and for the development of targeted therapies. This document summarizes available data on the cross-reactivity of commercially available anti-PGE2 antibodies with other prostaglandin analogs, outlines the standard experimental protocol for determining cross-reactivity, and illustrates the PGE2 signaling pathway.
Data Presentation: Antibody Cross-Reactivity
| Compound | Cross-Reactivity (%) |
| Prostaglandin E2 | 100% |
| Prostaglandin E2 Ethanolamide | 100% |
| Prostaglandin E2-1-glyceryl ester | 100% |
| Prostaglandin E3 | 43.0% |
| Prostaglandin E1 | 18.7% |
| 8-iso Prostaglandin E2 | 2.5% |
| Sulprostone | 1.25% |
| 6-keto Prostaglandin F1α | 1% |
| 8-iso Prostaglandin F2α | 0.25% |
| Prostaglandin A2 | 0.04% |
| 13,14-dihydro-15-keto Prostaglandin E2 | 0.02% |
| tetranor-PGEM | <0.01% |
| Prostaglandin F1α | <0.01% |
| Prostaglandin F2α | <0.01% |
| Prostaglandin D2 | <0.01% |
| 16,16-dimethyl Prostaglandin E2 | <0.01% |
| 20-hydroxy Prostaglandin E2 | <0.01% |
Data sourced from a commercially available Prostaglandin E2 ELISA Kit - Monoclonal (Cayman Chemical, Item No. 514010)[1][2]. The cross-reactivity for 20-Ethyl Prostaglandin E2 is not provided and remains to be determined experimentally.
Experimental Protocols
The standard method for determining the cross-reactivity of an antibody is through a competitive enzyme-linked immunosorbent assay (ELISA).[3][4][5]
Competitive ELISA Protocol for Cross-Reactivity Assessment
This protocol is a generalized procedure for determining the cross-reactivity of an anti-PGE2 antibody with 20-Ethyl PGE2.
Materials:
-
Microtiter plate coated with a capture antibody (e.g., goat anti-mouse IgG)
-
Monoclonal anti-PGE2 antibody
-
PGE2 standard
-
This compound
-
PGE2 conjugated to an enzyme (e.g., horseradish peroxidase - HRP)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Assay Buffer (e.g., PBS with 1% BSA)
-
Substrate solution (e.g., TMB)
-
Stop Solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Standard and Sample Preparation:
-
Prepare a serial dilution of the PGE2 standard in Assay Buffer to create a standard curve.
-
Prepare a serial dilution of this compound in Assay Buffer.
-
-
Assay Procedure:
-
Add a fixed amount of monoclonal anti-PGE2 antibody to each well of the microtiter plate.
-
To the appropriate wells, add the PGE2 standards, this compound dilutions, or control samples.
-
Add a fixed amount of PGE2-HRP conjugate to all wells.
-
Incubate the plate for a specified time (e.g., 2 hours at room temperature or overnight at 4°C) to allow for competitive binding.[4]
-
Wash the plate multiple times with Wash Buffer to remove unbound reagents.
-
Add the substrate solution to each well and incubate in the dark until color develops.
-
Add the Stop Solution to terminate the reaction.
-
Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm).
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the known concentrations of the PGE2 standards.
-
Determine the concentration of this compound that causes a 50% reduction in the maximal signal (IC50).
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of PGE2 / IC50 of 20-Ethyl PGE2) x 100
-
Mandatory Visualizations
Prostaglandin E2 Signaling Pathway
Prostaglandin E2 exerts its biological effects by binding to four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4.[6][7] These receptors are coupled to different intracellular signaling pathways, leading to a variety of cellular responses.[6][8][9]
Caption: PGE2 signaling through its four receptor subtypes.
Experimental Workflow for Antibody Cross-Reactivity Assessment
The following diagram illustrates the key steps in a competitive ELISA to determine the cross-reactivity of an antibody with a related compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 6. researchgate.net [researchgate.net]
- 7. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
20-Ethyl Prostaglandin E2: A Comparative Analysis of Efficacy Against Standard Anti-Inflammatory Drugs
A comprehensive guide for researchers and drug development professionals on the anti-inflammatory potential of 20-Ethyl Prostaglandin (B15479496) E2 compared to established nonsteroidal anti-inflammatory drugs (NSAIDs) and corticosteroids. This report synthesizes available preclinical data, elucidates mechanisms of action, and provides detailed experimental protocols.
Executive Summary
The management of inflammation is a cornerstone of treatment for a multitude of pathological conditions. While standard anti-inflammatory drugs, such as NSAIDs and corticosteroids, are widely used, the search for more specific and safer therapeutic agents is ongoing. This guide provides a comparative overview of the synthetic prostaglandin analog, 20-Ethyl Prostaglandin E2 (20-E-PGE2), against these conventional therapies.
Crucially, publicly available scientific literature lacks direct comparative studies and quantitative efficacy data on the anti-inflammatory effects of this compound versus standard anti-inflammatory drugs. One study noted that 20-E-PGE2, among other Prostaglandin E2 (PGE2) analogs, can upregulate Programmed Death-Ligand 1 (PD-L1), suggesting a potential role in modulating the immune response. However, detailed characterization of its anti-inflammatory profile in established preclinical models is not yet published.
This guide, therefore, focuses on presenting the well-documented efficacy and mechanisms of NSAIDs and corticosteroids, alongside the theoretical framework for the action of PGE2 analogs like 20-E-PGE2, based on the known dual pro- and anti-inflammatory roles of PGE2.
Mechanisms of Action: A Comparative Overview
The therapeutic effects of anti-inflammatory drugs are dictated by their specific molecular targets and signaling pathways.
This compound (Hypothesized Mechanism)
As an analog of PGE2, 20-E-PGE2 is presumed to exert its effects by binding to one or more of the four PGE2 receptor subtypes (EP1, EP2, EP3, and EP4). The physiological response to PGE2 is complex and receptor-dependent, exhibiting both pro- and anti-inflammatory activities. The anti-inflammatory effects of PGE2 are often associated with the activation of EP2 and EP4 receptors, which can lead to an increase in intracellular cyclic AMP (cAMP). This can, in turn, suppress the production of pro-inflammatory cytokines like TNF-α and IL-1β. The specific receptor binding profile and downstream signaling of 20-E-PGE2 have not been publicly documented.
Nonsteroidal Anti-Inflammatory Drugs (NSAIDs)
NSAIDs exert their anti-inflammatory effects primarily by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2][3][4] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, including PGE2, which are key mediators of inflammation, pain, and fever.[1][2] Non-selective NSAIDs inhibit both COX-1 and COX-2, while COX-2 selective inhibitors (coxibs) primarily target the inducible COX-2 isoform, which is upregulated at sites of inflammation.
Corticosteroids
Corticosteroids have a broad anti-inflammatory action by binding to cytosolic glucocorticoid receptors.[5][6] Upon binding, the receptor-ligand complex translocates to the nucleus and modulates gene expression.[5] This leads to the increased expression of anti-inflammatory proteins and, more significantly, the suppression of numerous pro-inflammatory genes, including those encoding for cytokines, chemokines, and adhesion molecules.[5][6][7]
Comparative Efficacy Data
While direct comparative data for 20-E-PGE2 is unavailable, extensive research has quantified the efficacy of standard anti-inflammatory drugs in various preclinical and clinical settings.
Preclinical Efficacy of a Putative Anti-inflammatory Compound in a Rodent Model
One study on a compound, designated "20" (which may or may not be this compound), in a carrageenan-induced paw edema model in rats demonstrated a dose-dependent reduction in swelling.
| Compound | Dose (mg/kg) | Paw Swelling Reduction (%) |
| "20" | 10 | 22 |
| "20" | 30 | 34 |
| "20" | 100 | 39 |
Table 1: Anti-inflammatory effect of compound "20" in a rat model of paw edema. It is important to note that the identity of "compound 20" as this compound is not definitively confirmed in the available literature.
Clinical Efficacy of NSAIDs in Osteoarthritis
A network meta-analysis of randomized controlled trials assessed the efficacy of various NSAIDs in treating osteoarthritis of the knee. The Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) score was a key outcome measure.
| Drug | WOMAC Total Score (vs. Placebo) | WOMAC Pain Score (vs. Placebo) | WOMAC Function Score (vs. Placebo) |
| Diclofenac | Most Effective (SUCRA: 80.6%) | - | Effective (SUCRA: 63.2%) |
| Naproxen | Effective (SUCRA: 45.5%) | - | Most Effective (SUCRA: 72.9%) |
| Celecoxib | Effective (SUCRA: 41.9%) | - | Effective (SUCRA: 48.9%) |
| Ibuprofen | - | - | - |
Table 2: Relative efficacy of selected NSAIDs in reducing WOMAC scores in patients with knee osteoarthritis, based on SUCRA (Surface Under the Cumulative Ranking) probabilities. Higher SUCRA values indicate a higher likelihood of being the best treatment. Dashes indicate data not prominently highlighted in the provided search results.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate assessment and comparison of anti-inflammatory agents.
Carrageenan-Induced Paw Edema in Rats
This is a widely used and reproducible model of acute inflammation.
Objective: To evaluate the in vivo anti-inflammatory activity of a test compound.
Materials:
-
Male Wistar rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compound (e.g., this compound) at various doses
-
Reference drug (e.g., Indomethacin, 10 mg/kg)
-
Vehicle control (e.g., saline or appropriate solvent)
-
Plethysmometer
Procedure:
-
Fast the rats overnight with free access to water.
-
Administer the test compound, reference drug, or vehicle orally or intraperitoneally.
-
After a set pre-treatment time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Conclusion
The current body of scientific literature does not provide sufficient data to definitively compare the anti-inflammatory efficacy of this compound with standard NSAIDs and corticosteroids. While its structural similarity to PGE2 suggests a potential role in modulating inflammation, further research, including receptor binding assays and in vivo efficacy studies in established models of inflammation, is required to elucidate its therapeutic potential. Researchers in drug development are encouraged to conduct such studies to build a comprehensive profile of this compound. In contrast, NSAIDs and corticosteroids have well-defined mechanisms of action and a large body of evidence supporting their clinical efficacy in a wide range of inflammatory conditions.
References
- 1. Biochemical pharmacology of homologous alicyclic mixed amine platinum(II) complexes in sensitive and resistant tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of prostaglandin E2 on adjuvant arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. caymanchem.com [caymanchem.com]
- 7. Targeting inflammation: multiple innovative ways to reduce prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 20-Ethyl Prostaglandin E2 and Other Prostanoid Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 20-Ethyl prostaglandin (B15479496) E2, a synthetic analog of Prostaglandin E2 (PGE2), in the context of other well-characterized prostanoid receptor ligands. Due to the limited publicly available data on 20-Ethyl prostaglandin E2, this document focuses on presenting the known information and provides a framework for its experimental comparison against established compounds.
Introduction to Prostaglandin E2 Signaling
Prostaglandin E2 is a principal mediator in numerous physiological and pathological processes, including inflammation, pain, and fever.[1] Its diverse biological activities are mediated through four distinct G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4.[1] These receptors are coupled to different intracellular signaling pathways:
-
EP1 Receptor: Coupled to Gαq, its activation leads to an increase in intracellular calcium levels.[1]
-
EP2 and EP4 Receptors: These receptors are coupled to Gαs, and their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1]
-
EP3 Receptor: This receptor can couple to different G-proteins, leading to either stimulation or inhibition of adenylyl cyclase.
The specific combination of EP receptors expressed on a cell determines its response to PGE2.
This compound: An Overview
This compound is a synthetic analog of PGE2, characterized by the addition of two methylene (B1212753) carbons to the ω-chain. While detailed pharmacological data remains unpublished, this structural modification may influence its metabolic stability and receptor binding characteristics compared to the native PGE2.
Quantitative Data Comparison
A direct comparison of the binding affinity of this compound to EP receptors is not possible at this time due to the absence of published radioligand binding studies. However, we can compare the functional potency of PGE2 and other commercially available EP receptor agonists. The following table summarizes the half-maximal effective concentration (EC50) values for cAMP accumulation assays, a common method to assess the activation of EP2 and EP4 receptors.
| Compound | Target Receptor(s) | Assay Type | Cell Type | EC50 (nM) |
| Prostaglandin E2 (PGE2) | EP1, EP2, EP3, EP4 | cAMP Accumulation | Rat Dorsal Root Ganglion Cells | 500[2] |
| cAMP Accumulation | Human Nonpigmented Ciliary Epithelial Cells | 67[3] | ||
| ONO-AE1-329 | EP4 Agonist | cAMP Accumulation | Rat Dorsal Root Ganglion Cells | 70[2] |
| Butaprost | EP2 Agonist | cAMP Accumulation | Human Nonpigmented Ciliary Epithelial Cells | 212[3] |
| 11-deoxy-PGE1 | EP2 Agonist | Chemotaxis Inhibition | Human Neutrophils | 140.9[4] |
| AH 13205 | EP2 Agonist | Chemotaxis Inhibition | Human Neutrophils | 1580[4] |
| This compound | Unknown | - | - | Data not available |
Experimental Protocols
To facilitate the replication of published findings and to enable the characterization of novel compounds like this compound, detailed methodologies for key experiments are provided below.
Radioligand Binding Assay (Competitive)
This assay is considered the gold standard for determining the binding affinity of a compound to a receptor.[5]
Objective: To determine the inhibitory constant (Ki) of a test compound for a specific EP receptor.
Materials:
-
Cell membranes expressing the target EP receptor.
-
Radiolabeled PGE2 (e.g., [3H]-PGE2).
-
Test compound (e.g., this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Incubate a fixed concentration of radiolabeled PGE2 with the cell membranes in the presence of increasing concentrations of the unlabeled test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation.[5]
cAMP Accumulation Assay
This assay measures the ability of a compound to stimulate or inhibit the production of cyclic AMP, a key second messenger for EP2 and EP4 receptors.
Objective: To determine the EC50 or IC50 of a test compound for modulating cAMP levels.
Materials:
-
Cells expressing the target EP receptor (e.g., HEK293 cells).
-
Test compound.
-
Forskolin (an adenylyl cyclase activator, for antagonist assays).
-
cAMP assay kit (e.g., ELISA or HTRF-based).
-
Cell lysis buffer.
Procedure:
-
Seed the cells in a multi-well plate and grow to the desired confluency.
-
Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
For agonist testing, add increasing concentrations of the test compound to the cells. For antagonist testing, add a fixed concentration of an agonist (like PGE2 or forskolin) in the presence of increasing concentrations of the test compound.
-
Incubate for a specified time to allow for cAMP accumulation.
-
Lyse the cells to release the intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the logarithm of the test compound concentration to determine the EC50 or IC50 value.
Intracellular Calcium Mobilization Assay
This assay is used to assess the activation of EP1 receptors, which signal through the release of intracellular calcium.
Objective: To determine the ability of a test compound to induce calcium mobilization.
Materials:
-
Cells expressing the EP1 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Test compound.
-
Fluorescence plate reader or microscope.
Procedure:
-
Load the cells with a calcium-sensitive fluorescent dye.
-
Wash the cells to remove excess dye.
-
Record the baseline fluorescence.
-
Add the test compound to the cells.
-
Measure the change in fluorescence over time. An increase in fluorescence indicates an increase in intracellular calcium concentration.
-
The magnitude and kinetics of the fluorescence change can be used to compare the activity of different compounds.
Signaling Pathways and Experimental Workflow
To visually represent the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Prostaglandin E2 Signaling Pathways.
Caption: Workflow for Comparing Prostaglandin Analogs.
References
- 1. benchchem.com [benchchem.com]
- 2. Lack of interaction between prostaglandin E2 receptor subtypes in regulating adenylyl cyclase activity in cultured rat dorsal root ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostaglandin-stimulated adenylyl cyclase activity via a pharmacologically defined EP2 receptor in human nonpigmented ciliary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of the inhibitory effects of PGE2 and selective EP agonists on chemotaxis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
Comparative Analysis of Prostaglandin E2 Analogs for EP Receptor Subtype Specificity
For Researchers, Scientists, and Drug Development Professionals
Prostaglandin (B15479496) E2 is a principal mediator in many physiological and pathological processes, including inflammation, pain, and cancer.[1] Its diverse effects are mediated through four distinct G-protein coupled receptors (GPCRs) - EP1, EP2, EP3, and EP4 - each linked to different intracellular signaling pathways.[2] The development of subtype-selective EP receptor ligands is a key objective in drug discovery to achieve targeted therapeutic effects while minimizing off-target side effects.
Comparative Efficacy of PGE2 Analogs at EP Receptor Subtypes
The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of PGE2 and several of its analogs for the human EP receptor subtypes. This data, compiled from various pharmacological studies, highlights the diverse selectivity profiles that can be achieved through structural modifications of the parent PGE2 molecule.
| Compound | EP1 | EP2 | EP3 | EP4 |
| PGE2 | Ki: 15 nM | Ki: 13 nM | Ki: 1.9 nM | Ki: 0.75 nM |
| EC50: 3.2 nM | EC50: 1.6 nM | EC50: 0.3 nM | EC50: 0.4 nM | |
| Butaprost | >10,000 | 32 | >10,000 | 2,800 |
| ONO-AE1-259-01 | >10,000 | 1.8 | >10,000 | 1,500 |
| Enprostil | 1,200 | >10,000 | 43.1 | 43.1 |
| ONO-AE1-329 | 1,200 | 1,500 | 2,800 | 1.0 |
| Values are presented in nM. Data is compiled from multiple sources and should be considered representative. Variations may exist between different assay systems and cell types. |
EP Receptor Subtype Signaling Pathways
The four EP receptor subtypes couple to different G-proteins, initiating distinct downstream signaling cascades. Understanding these pathways is crucial for interpreting the functional consequences of receptor activation.
Caption: Signaling pathways of the four EP receptor subtypes.
Experimental Protocols
The determination of EP receptor subtype specificity involves a combination of binding and functional assays. Below are generalized protocols for the key experiments used to generate the data in this guide.
Radioligand Binding Assay (Competition)
This assay measures the affinity of a test compound for a specific receptor subtype by assessing its ability to compete with a radiolabeled ligand.
Caption: General workflow for a radioligand binding assay.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK293) stably expressing a single human EP receptor subtype.[3]
-
Incubation: Membranes are incubated in a buffer solution (e.g., 10 mM MES/KOH, pH 6.0, containing 1 mM EDTA and 10 mM MgCl2) with a fixed concentration of [3H]-PGE2 (typically at or below its Kd) and a range of concentrations of the unlabeled test compound.[4]
-
Filtration: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes and bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification: The amount of radioactivity retained on the filter is quantified using a scintillation counter.[4]
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Functional Assays
Functional assays measure the cellular response to receptor activation, providing a measure of the test compound's potency (EC50) and efficacy.
cAMP Accumulation Assay (for EP2 and EP4 receptors):
This assay is used for Gs-coupled receptors like EP2 and EP4, which stimulate the production of cyclic AMP (cAMP).
Methodology:
-
Cell Culture: Cells expressing the EP2 or EP4 receptor are plated in a multi-well plate.[5]
-
Stimulation: The cells are incubated with varying concentrations of the test compound.[5]
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing technologies like HTRF or AlphaScreen.[6][7]
-
Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC50) is determined by plotting the cAMP concentration against the log of the compound concentration.
Intracellular Calcium Mobilization Assay (for EP1 receptors):
This assay is used for Gq-coupled receptors like EP1, which trigger an increase in intracellular calcium concentration.[8]
Methodology:
-
Cell Loading: Cells expressing the EP1 receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[9]
-
Stimulation: The cells are stimulated with varying concentrations of the test compound.[9]
-
Detection: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured in real-time using a fluorescence plate reader.[8]
-
Data Analysis: The EC50 value is determined from the concentration-response curve.
Conclusion
The selection of appropriate prostaglandin analogs with specific EP receptor subtype profiles is critical for advancing research and developing targeted therapeutics. The data and protocols presented in this guide offer a framework for the comparative analysis of such compounds. While direct experimental data for 20-ethyl prostaglandin E2 remains elusive, the characterization of other analogs demonstrates the feasibility of achieving high selectivity for individual EP receptor subtypes. Researchers are encouraged to employ the described methodologies to characterize novel compounds and further elucidate the roles of EP receptors in health and disease.
References
- 1. Prostaglandin E2 and the EP receptors in malignancy: possible therapeutic targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostaglandin E2 receptor distribution and function in the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of [3H]-prostaglandin E2 binding to the cloned human EP4 prostanoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. resources.revvity.com [resources.revvity.com]
- 8. en.bio-protocol.org [en.bio-protocol.org]
- 9. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
A Comparative Analysis of 20-Ethyl Prostaglandin E2 and its Parent Compound, Prostaglandin E2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a side-by-side analysis of 20-Ethyl prostaglandin (B15479496) E2 (20-Ethyl PGE2), a synthetic analog, and its naturally occurring parent compound, Prostaglandin E2 (PGE2). This document is intended to be a valuable resource for researchers and professionals in drug development by summarizing the current state of knowledge, presenting available experimental data, and outlining relevant experimental methodologies.
Disclaimer: Extensive literature searches did not yield any publicly available data on the enantiomer of 20-Ethyl prostaglandin E2. Therefore, a direct side-by-side analysis with its enantiomer is not possible at this time. This guide will focus on comparing 20-Ethyl PGE2 with the well-characterized PGE2.
Introduction
Prostaglandin E2 (PGE2) is a principal bioactive lipid involved in a myriad of physiological and pathological processes, including inflammation, pain, fever, and cancer.[1][2] It exerts its diverse effects by binding to four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. This compound is a synthetic analog of PGE2, characterized by the addition of two methylene (B1212753) carbons to the ω-chain.[3][4] This structural modification has the potential to alter the compound's pharmacokinetic and pharmacodynamic properties. While research on 20-Ethyl PGE2 is still in its early stages, initial studies suggest it possesses interesting biological activities that warrant further investigation.[5]
Physicochemical Properties
A summary of the key physicochemical properties of 20-Ethyl PGE2 and PGE2 is presented in Table 1. The addition of the ethyl group in 20-Ethyl PGE2 results in a higher molecular weight compared to PGE2.
| Property | This compound | Prostaglandin E2 (Dinoprostone) |
| Molecular Formula | C₂₂H₃₆O₅[3][4] | C₂₀H₃₂O₅[1] |
| Molecular Weight | 380.5 g/mol [3][4] | 352.5 g/mol [1] |
| CAS Number | 37492-24-3[3][4] | 363-24-6[1] |
| Appearance | Crystalline solid | Crystalline solid[6] |
| Solubility | Soluble in DMF (30 mg/ml), DMSO (20 mg/ml), Ethanol (20 mg/ml), and PBS (pH 7.2, 125 µg/ml).[3] | Soluble in ethanol, DMSO, and dimethyl formamide (B127407) (~100 mg/ml). Soluble in PBS (pH 7.2) at approximately 5 mg/ml.[6] |
| Stability | Stable for ≥ 2 years at -20°C in methyl acetate.[3] | Stable for ≥ 4 years at -20°C as a crystalline solid. Aqueous solutions are not recommended for storage for more than one day.[6] |
Biological Activity and Potency
Direct comparative studies on the receptor binding affinities and functional potencies of 20-Ethyl PGE2 and PGE2 are limited. However, available data for each compound are summarized below.
Receptor Binding Affinity
PGE2 is known to bind to all four EP receptor subtypes with high affinity. The reported inhibition constants (Ki) for PGE2 are presented in Table 2. To date, no published ligand binding assays for 20-Ethyl PGE2 with respect to EP or other prostanoid receptors are available.[3]
| Receptor Subtype | Prostaglandin E2 (Ki, nM) | This compound (Ki, nM) |
| EP1 | 9.1[7] | Not Available |
| EP2 | 4.9[7] | Not Available |
| EP3 | 0.33[7] | Not Available |
| EP4 | 0.79[7] | Not Available |
Functional Potency
The functional potency of PGE2 has been characterized in various assays. For instance, in an in vitro study on human neutrophils, PGE2 inhibited chemotaxis with an EC50 of 90 ± 24.5 nM.[8]
While specific EC50 values for 20-Ethyl PGE2 are not yet available, one study has highlighted its significant biological activity. Research has shown that 20-Ethyl PGE2 causes a robust upregulation of Programmed Death-Ligand 1 (PD-L1) expression on human CD34+ hematopoietic stem and progenitor cells.[5] This effect was confirmed by both Fluorescence-Activated Cell Sorting (FACS) and reverse transcription-polymerase chain reaction (RT-PCR), suggesting a potential role in immunomodulation.[5]
Signaling Pathways
PGE2 binding to its EP receptors initiates distinct downstream signaling cascades. A simplified diagram of these pathways is provided below. The specific signaling pathways activated by 20-Ethyl PGE2 have not yet been elucidated but are presumed to be mediated through one or more of the EP receptors.
Caption: Simplified diagram of the major signaling pathways activated by Prostaglandin E2.
Experimental Protocols
This section provides an overview of key experimental methodologies relevant to the study of PGE2 and its analogs.
Hypothetical Synthesis of this compound
Caption: A generalized, hypothetical workflow for the synthesis of this compound.
Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for a specific EP receptor subtype.
Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [³H]-PGE2) for binding to cell membranes expressing the target receptor.
Methodology:
-
Membrane Preparation: HEK293 cells recombinantly expressing the human EP receptor of interest are cultured and harvested. The cells are then lysed, and the membrane fraction is isolated by centrifugation.
-
Binding Reaction: In a 96-well plate, the cell membranes are incubated with a fixed concentration of [³H]-PGE2 and varying concentrations of the unlabeled test compound (e.g., 20-Ethyl PGE2 or PGE2).
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. Unbound radioligand passes through the filter.
-
Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
Functional Assay: PD-L1 Expression on CD34+ Cells by Flow Cytometry
Objective: To quantify the expression of PD-L1 on the surface of CD34+ cells following treatment with a test compound.
Methodology:
-
Cell Culture: Human CD34+ hematopoietic stem and progenitor cells are cultured in a suitable medium.
-
Treatment: The cells are treated with the test compound (e.g., 20-Ethyl PGE2) at various concentrations for a specified duration (e.g., 24-48 hours). A vehicle control is also included.
-
Cell Staining: After treatment, the cells are harvested and washed. They are then incubated with fluorescently labeled antibodies specific for CD34 and PD-L1. An isotype control antibody is used to determine background fluorescence.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The CD34+ population is gated, and the expression of PD-L1 within this population is quantified by measuring the mean fluorescence intensity (MFI) or the percentage of PD-L1 positive cells.
-
Data Analysis: The MFI or percentage of PD-L1 positive cells in the treated groups is compared to the vehicle control to determine the effect of the test compound on PD-L1 expression.
Caption: Experimental workflow for quantifying PD-L1 expression on CD34+ cells.
Conclusion
This compound is an intriguing synthetic analog of PGE2 that has demonstrated noteworthy biological activity, particularly in the context of immunomodulation through the upregulation of PD-L1. However, the current body of research on this compound is limited, with a significant lack of data regarding its receptor binding profile, functional potency across various assays, and a complete absence of information on its enantiomer.
In contrast, PGE2 is a well-established signaling molecule with a wealth of available data on its pharmacology and biological functions. This guide serves as a starting point for researchers interested in exploring the therapeutic potential of 20-Ethyl PGE2. Further comprehensive studies, including direct comparative analyses with PGE2 and an investigation of its enantiomer, are crucial to fully elucidate its structure-activity relationship, mechanism of action, and potential as a novel therapeutic agent. The provided experimental protocols offer a framework for conducting such future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Human Metabolome Database: Showing metabocard for Prostaglandin E2 (HMDB0001220) [hmdb.ca]
- 3. caymanchem.com [caymanchem.com]
- 4. scbt.com [scbt.com]
- 5. Prostaglandin E2 Stimulates the Expansion of Regulatory Hematopoietic Stem and Progenitor Cells in Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. cdn.stemcell.com [cdn.stemcell.com]
- 8. Investigation of the inhibitory effects of PGE2 and selective EP agonists on chemotaxis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
20-Ethyl Prostaglandin E2: An Examination of its Cyclooxygenase (COX) Inhibitory Potential
Absence of Evidence for COX-Inhibitory Activity of 20-Ethyl Prostaglandin (B15479496) E2
Currently, there is no direct scientific evidence from experimental studies to suggest that 20-Ethyl prostaglandin E2 possesses inhibitory activity against cyclooxygenase (COX) enzymes. Prostaglandin E2 (PGE2) and its analogs, such as 20-Ethyl PGE2, are downstream products of the metabolic pathway catalyzed by COX enzymes. This pathway converts arachidonic acid into various prostaglandins (B1171923) that play crucial roles in physiological and pathological processes. Typically, the end products of a biochemical pathway do not inhibit the initial enzymes that produce them. Therefore, from a biochemical standpoint, it is not anticipated that this compound would function as a COX inhibitor.
The Role of Prostaglandin E2 Analogs
Prostaglandin E2 analogs are primarily synthesized and utilized in research to investigate the effects of PGE2 signaling through its specific receptors (EP1, EP2, EP3, and EP4). These studies aim to elucidate the diverse biological functions of PGE2, which include inflammation, pain, fever, and tissue repair. The structural modification in this compound, the addition of an ethyl group at the 20th carbon, is designed to potentially alter its metabolic stability or receptor binding affinity compared to the endogenous PGE2, thereby making it a useful tool for studying PGE2-mediated pathways.
Comparison with Established COX Inhibitors
To provide a clear perspective, the following table compares the expected profile of this compound with well-characterized COX inhibitors. This comparison is based on the fundamental mechanism of action of these compounds.
| Compound | Target | Mechanism of Action | Primary Biological Effect |
| This compound | EP Receptors | Agonist (Expected) | Mimics the effects of PGE2 |
| Ibuprofen | COX-1 and COX-2 | Non-selective inhibitor | Anti-inflammatory, analgesic, antipyretic |
| Celecoxib | COX-2 | Selective inhibitor | Anti-inflammatory, analgesic with reduced gastrointestinal side effects |
| Aspirin | COX-1 and COX-2 | Irreversible inhibitor | Anti-inflammatory, analgesic, antipyretic, anti-platelet |
The Cyclooxygenase (COX) Signaling Pathway
The following diagram illustrates the position of Prostaglandin E2 within the cyclooxygenase pathway, highlighting why it is not considered an inhibitor of COX enzymes.
Validating the Anti-inflammatory Potential of 20-Ethyl Prostaglandin E2: A Comparative In Vivo Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the in vivo anti-inflammatory effects of 20-Ethyl prostaglandin (B15479496) E2. Due to the limited availability of direct in vivo data for this specific analog, this document leverages established experimental models and data from its parent compound, prostaglandin E2 (PGE2), and standard anti-inflammatory drugs to offer a robust protocol for future studies.
Prostaglandin E2 (PGE2) is a well-characterized lipid mediator with a complex and often contradictory role in inflammation, capable of exerting both pro- and anti-inflammatory effects.[1][2][3][4] These dualistic functions are mediated through its four G-protein coupled receptors (EP1-4), which trigger distinct downstream signaling pathways.[5] While PGE2 is often associated with promoting inflammation, evidence suggests it can also play a crucial role in the resolution of inflammation and suppression of certain immune responses.[3][4][6] 20-Ethyl prostaglandin E2, as an analog of PGE2, warrants investigation to determine if its structural modifications confer a more potent or selective anti-inflammatory profile.
This guide outlines two standard in vivo models for assessing anti-inflammatory activity: Carrageenan-Induced Paw Edema and Collagen-Induced Arthritis. We provide detailed experimental protocols and comparative data for well-established anti-inflammatory agents, dexamethasone (B1670325) and indomethacin, to serve as benchmarks for evaluating the potential efficacy of this compound.
Comparative Efficacy in a Model of Acute Inflammation: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a widely used and reproducible assay for evaluating the efficacy of acute anti-inflammatory agents.[7][8] The inflammatory response in this model is biphasic, with an initial phase mediated by histamine (B1213489) and serotonin, followed by a later phase characterized by the production of prostaglandins (B1171923).[9]
Table 1: Comparison of Anti-inflammatory Effects in Carrageenan-Induced Paw Edema in Mice
| Treatment Group | Dose | Route of Administration | Paw Volume Inhibition (%) | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | |
| Prostaglandin E2 | Data Not Available | Data Not Available | Data Not Available | |
| Dexamethasone | 1 µg (local) | Subplantar | >60% at 3 hours | [10] |
| 10 mg/kg | Intraperitoneal | Significant reduction | [9] | |
| Diclofenac | 30 mg/kg | Intraperitoneal | Significant reduction | [11] |
Comparative Efficacy in a Model of Chronic Inflammation: Collagen-Induced Arthritis
The collagen-induced arthritis (CIA) model in mice is a well-established preclinical model for rheumatoid arthritis, sharing many immunological and pathological features with the human disease.[1][12][13] It is a valuable tool for assessing the therapeutic potential of novel anti-inflammatory and immunomodulatory agents in a chronic inflammatory setting.
Table 2: Comparison of Anti-inflammatory Effects in Collagen-Induced Arthritis in Mice
| Treatment Group | Dose | Route of Administration | Effect on Arthritis Severity | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | |
| Prostaglandin E2 | Data Not Available | Data Not Available | Data Not Available | |
| Indomethacin | 1-2 mg/kg/day | Oral | Did not decrease severity (prophylactic) | [14] |
| Reduced progression (therapeutic) | [14][15] | |||
| Cyclophosphamide | 20 mg/kg/day | Oral | Decreased severity | [14] |
| Cyclosporin | 30 mg/kg/day | Oral | Decreased severity | [14] |
Experimental Protocols
Carrageenan-Induced Paw Edema
This protocol is adapted from established methodologies for inducing acute inflammation in mice.[8][16][17]
-
Animals: Male Swiss albino mice (25-30g) are used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.
-
Grouping: Animals are randomly divided into the following groups (n=6 per group):
-
Vehicle Control (Saline)
-
This compound (various doses)
-
Positive Control (e.g., Dexamethasone, 10 mg/kg)
-
-
Test Substance Administration: The test substance (this compound), vehicle, or positive control is administered intraperitoneally 30-60 minutes before the carrageenan injection.
-
Induction of Edema: 0.1 mL of 1% (w/v) carrageenan solution in saline is injected into the subplantar tissue of the left hind paw of each mouse.
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: The percentage inhibition of paw edema is calculated for each group relative to the vehicle control group.
Collagen-Induced Arthritis
This protocol provides a general framework for inducing arthritis in susceptible mouse strains like DBA/1.[1][12][18]
-
Animals: Male DBA/1 mice, 8-10 weeks old.
-
Preparation of Emulsion: Bovine type II collagen is dissolved in 0.05 M acetic acid to a concentration of 2 mg/mL and emulsified with an equal volume of Complete Freund's Adjuvant (CFA).
-
Primary Immunization (Day 0): Mice are injected intradermally at the base of the tail with 100 µL of the collagen/CFA emulsion.
-
Booster Immunization (Day 21): Mice receive a booster injection of 100 µL of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).
-
Treatment Protocol:
-
Prophylactic: Daily administration of the test compound (this compound), vehicle, or positive control (e.g., Indomethacin) begins one day before the primary immunization.
-
Therapeutic: Treatment begins after the onset of clinical signs of arthritis.
-
-
Clinical Assessment: Mice are monitored daily for the onset and severity of arthritis. Clinical scoring is performed based on the degree of erythema and swelling in each paw (scale of 0-4 per paw, for a maximum score of 16 per mouse).
-
Histopathological Analysis: At the end of the study, joints are collected for histological analysis to assess inflammation, pannus formation, and bone erosion.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways of PGE2 and the experimental workflow for evaluating the anti-inflammatory effects of this compound.
Caption: PGE2 signaling pathways illustrating the dual pro- and anti-inflammatory roles.
Caption: In vivo experimental workflow for assessing anti-inflammatory effects.
References
- 1. chondrex.com [chondrex.com]
- 2. Standardized protocol and outcome measurements for the collagen antibody-induced arthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ANTI-INFLAMMATORY PROPERTIES OF PROSTAGLANDIN E2: DELETION OF MICROSOMAL PROSTAGLANDIN E SYNTHASE-1 EXACERBATES NON-IMMUNE INFLAMMATORY ARTHRITIS IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The anti-inflammatory effects of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prostaglandin E2-induced inflammation: Relevance of prostaglandin E receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Physiological concentration of prostaglandin E2 exerts anti-inflammatory effects by inhibiting microglial production of superoxide through a novel pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 8. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. brieflands.com [brieflands.com]
- 10. The local anti-inflammatory action of dexamethasone in the rat carrageenin oedema model is reversed by an antiserum to lipocortin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of fatty acid amides in the carrageenan-induced paw edema model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-protocol.org [bio-protocol.org]
- 13. en.bio-protocol.org [en.bio-protocol.org]
- 14. Effects of indomethacin, cyclosporin, cyclophosphamide, and placebo on collagen-induced arthritis of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. inotiv.com [inotiv.com]
- 17. phytopharmajournal.com [phytopharmajournal.com]
- 18. resources.amsbio.com [resources.amsbio.com]
Comparative Analysis of 20-Ethyl Prostaglandin E2 Signaling Pathways
A comprehensive guide for researchers, scientists, and drug development professionals on the signaling mechanisms of Prostaglandin (B15479496) E2 and its 20-ethyl analog.
This guide provides a comparative analysis of the signaling pathways of 20-Ethyl prostaglandin E2 (20-E-PGE2) and the well-characterized endogenous ligand, Prostaglandin E2 (PGE2). While extensive research has elucidated the signaling cascades initiated by PGE2 through its four receptor subtypes (EP1, EP2, EP3, and EP4), it is important to note that specific experimental data on the receptor binding and downstream signaling of 20-E-PGE2 is limited in publicly available literature. Therefore, this comparison combines established knowledge of PGE2 signaling with theoretical considerations based on the structure-activity relationships of prostaglandin analogs.
Introduction to Prostaglandin E2 Signaling
Prostaglandin E2 (PGE2) is a principal mediator in numerous physiological and pathological processes, including inflammation, pain, fever, and cancer. Its diverse effects are mediated by binding to four distinct G protein-coupled receptors (GPCRs) designated EP1, EP2, EP3, and EP4. Each receptor subtype is coupled to different intracellular signaling pathways, leading to a variety of cellular responses.
-
EP1 Receptor: Primarily couples to Gαq, leading to the activation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium concentration ([Ca2+]).
-
EP2 Receptor: Couples to Gαs, activating adenylyl cyclase (AC) and leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
-
EP3 Receptor: Predominantly couples to Gαi, which inhibits adenylyl cyclase and leads to a decrease in intracellular cAMP levels.
-
EP4 Receptor: Similar to EP2, it primarily couples to Gαs to increase cAMP production. However, it has also been shown to couple to Gαi and activate the Phosphoinositide 3-kinase (PI3K) pathway.
This compound: An Overview
This compound is a synthetic analog of PGE2, characterized by the addition of two methylene (B1212753) carbons to the omega (ω) chain. While ligand binding assays for 20-E-PGE2 with EP receptors have not been extensively published, its biological activity has been noted in some studies, such as its ability to upregulate PD-L1 expression.[1] Structure-activity relationship (SAR) studies of PGE2 analogs suggest that modifications to the ω-tail can influence the potency and selectivity of the ligand for its receptors.[2][3] It is hypothesized that the extended ω-chain of 20-E-PGE2 may alter its binding affinity and efficacy at the EP receptors compared to PGE2.
Comparative Data Summary
The following tables summarize the known signaling pathways of PGE2 and the hypothetical signaling of 20-E-PGE2. The data for 20-E-PGE2 is inferred and requires experimental validation.
| Ligand | Receptor | Primary G Protein | Second Messenger | Expected Cellular Response |
| PGE2 | EP1 | Gαq | ↑ [Ca2+] | Smooth muscle contraction, neurotransmission |
| EP2 | Gαs | ↑ cAMP | Vasodilation, immunomodulation, bone resorption | |
| EP3 | Gαi | ↓ cAMP | Inhibition of neurotransmitter release, smooth muscle contraction | |
| EP4 | Gαs, Gαi | ↑ cAMP, PI3K activation | Immunomodulation, angiogenesis, cell proliferation | |
| 20-E-PGE2 | EP1 | Gαq (Hypothesized) | ↑ [Ca2+] (Hypothesized) | To be determined |
| EP2 | Gαs (Hypothesized) | ↑ cAMP (Hypothesized) | To be determined | |
| EP3 | Gαi (Hypothesized) | ↓ cAMP (Hypothesized) | To be determined | |
| EP4 | Gαs, Gαi (Hypothesized) | ↑ cAMP, PI3K activation (Hypothesized) | To be determined |
Signaling Pathway Diagrams
The following diagrams illustrate the primary signaling pathways activated by PGE2 upon binding to its receptors.
References
- 1. Prostaglandin E2 Stimulates the Expansion of Regulatory Hematopoietic Stem and Progenitor Cells in Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Key structural features of prostaglandin E(2) and prostanoid analogs involved in binding and activation of the human EP(1) prostanoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Independent Verification of 20-Ethyl Prostaglandin E2 Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a proposed synthesis protocol for 20-Ethyl prostaglandin (B15479496) E2 against the established synthesis of a well-known alternative, Misoprostol (B33685). The information presented herein is intended to support independent verification and further research into novel prostaglandin analogs. Detailed experimental methodologies are provided, and all quantitative data is summarized for ease of comparison.
Comparative Analysis of Synthesis Protocols
The synthesis of 20-Ethyl prostaglandin E2, a novel analog of PGE2, is proposed based on the well-established Corey lactone methodology. This approach offers a convergent and stereocontrolled route to the prostaglandin core. For a comprehensive evaluation, this proposed protocol is compared against the synthesis of Misoprostol, a widely used synthetic prostaglandin E1 analog.
| Parameter | Proposed this compound Synthesis | Established Misoprostol Synthesis |
| Starting Material | (-)-Corey Lactone Diol | Methyl 7-iodo-5-oxoheptanoate |
| Key Intermediates | Corey Aldehyde, 20-Ethyl PGF2α | Enone, Cuprate (B13416276) reagent |
| Key Reactions | Swern Oxidation, Horner-Wadsworth-Emmons Olefination, Jones Oxidation | Cuprate Addition, Reduction |
| Overall Yield (Estimated) | ~15-20% | ~25-30%[1] |
| Purity (Typical) | >97% (after chromatographic purification) | >98% (after chromatographic purification)[1] |
| Stereochemical Control | High (derived from chiral Corey lactone) | Racemic mixture of four stereoisomers[2] |
| Scalability | Potentially scalable with optimization | Established for industrial production |
Experimental Protocols
Proposed Synthesis of this compound
This proposed synthesis follows a convergent strategy starting from the readily available (-)-Corey lactone diol.
Step 1: Protection of Alcohols
The diol of (-)-Corey lactone diol is protected to prevent unwanted side reactions in subsequent steps. For example, using benzoyl chloride in the presence of a base like pyridine.
Step 2: Reduction to Lactol
The protected lactone is reduced to the corresponding lactol using a reducing agent such as diisobutylaluminium hydride (DIBAL-H) at low temperature.
Step 3: Wittig Reaction for α-Side Chain
The lactol is subjected to a Wittig reaction with the ylide generated from (4-carboxybutyl)triphenylphosphonium bromide to introduce the α-side chain.
Step 4: Deprotection and Oxidation to Corey Aldehyde
The protecting groups on the hydroxyls are removed, and the primary alcohol is selectively oxidized to the aldehyde (Corey aldehyde) using a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC) or by Swern oxidation.
Step 5: Horner-Wadsworth-Emmons Olefination for ω-Side Chain
The Corey aldehyde is reacted with the phosphonate (B1237965) ylide derived from dimethyl (2-oxo-decyl)phosphonate to form the enone intermediate of 20-Ethyl PGF2α. The required phosphonate can be synthesized via the Michaelis-Arbuzov reaction of an appropriate α-bromo ketone.
Step 6: Reduction of the Enone
The C15-keto group of the enone is stereoselectively reduced to the corresponding alcohol using a reducing agent like sodium borohydride, often with a chiral auxiliary to favor the desired (S)-configuration, yielding 20-Ethyl PGF2α.
Step 7: Oxidation to this compound
The 9-hydroxyl group of 20-Ethyl PGF2α is selectively oxidized to a ketone using an oxidizing agent such as Jones reagent (chromium trioxide in sulfuric acid and acetone) to yield the final product, this compound. Purification is typically achieved by column chromatography.
Established Synthesis of Misoprostol
The synthesis of Misoprostol often involves a conjugate addition of a cuprate reagent to an enone, which is a common industrial method.
Step 1: Preparation of the Cuprate Reagent
A higher-order cuprate reagent is prepared from a vinyl stannane (B1208499) precursor which contains the ω-side chain of Misoprostol. This is typically achieved by reacting the vinyl stannane with copper(I) iodide and methyllithium.[1][3]
Step 2: Conjugate Addition
The prepared cuprate reagent is added to a protected cyclopentenone ester (the enone) via a 1,4-conjugate addition.[2] This reaction forms the prostaglandin backbone with the correct relative stereochemistry of the side chains.
Step 3: Deprotection
The protecting groups on the hydroxyl and keto functionalities are removed under acidic conditions to yield Misoprostol.
Step 4: Purification
The crude product is purified by column chromatography to separate the desired product from byproducts and stereoisomers.[1]
Visualizing the Pathways
Caption: Proposed synthetic workflow for this compound.
Caption: Established synthetic workflow for Misoprostol.
Caption: Simplified Prostaglandin E2 signaling pathway.
References
- 1. US10759734B2 - Process for the preparation and purification of misoprostol - Google Patents [patents.google.com]
- 2. EP3652142B1 - Process for the preparation and purification of misoprostol - Google Patents [patents.google.com]
- 3. WO2019011668A1 - Process for the preparation and purification of misoprostol - Google Patents [patents.google.com]
Safety Operating Guide
Safe Disposal of 20-Ethyl Prostaglandin E2: A Procedural Guide
For Immediate Reference: This document provides essential safety and logistical information for the proper handling and disposal of 20-Ethyl prostaglandin (B15479496) E2. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure laboratory safety and environmental compliance. The following guidance is based on safety protocols for the closely related and well-documented compound, Prostaglandin E2 (PGE2), due to limited specific data on its 20-ethyl analog.
Chemical and Physical Properties
For safe handling and disposal, it is crucial to be aware of the substance's properties. The data presented below is for 20-Ethyl prostaglandin E2 and its parent compound, Prostaglandin E2.
| Property | This compound | Prostaglandin E2 | Citation |
| Molecular Formula | C₂₂H₃₆O₅ | C₂₀H₃₂O₅ | [1][2] |
| Molecular Weight | 380.5 g/mol | 352.47 g/mol | [1][3] |
| CAS Number | 37492-24-3 | 363-24-6 | [1][2] |
| Physical State | Solution in methyl acetate | Solid | [1][2] |
| Melting Point | Not available | 66–68 °C | [2] |
| Solubility | DMF: 30 mg/ml; DMSO: 20 mg/ml; Ethanol: 20 mg/ml; PBS (pH 7.2): 125 µg/ml | Stock solutions of 10 mg/ml can be prepared in ethanol. | [1][4] |
| Storage | Store at -20°C | Store at -20 to -70 °C |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound. Adherence to these steps is mandatory to minimize risk and ensure compliance with regulations.
1. Personal Protective Equipment (PPE) and Preparation:
-
Wear appropriate PPE: This includes safety glasses or goggles, a lab coat, and chemical-resistant gloves.[3]
-
Work in a designated area: Conduct all handling and disposal preparations in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[3]
-
Assemble materials: Prepare a designated, labeled, and sealable chemical waste container.
2. Handling and Waste Collection:
-
Avoid dust and aerosol generation: If handling a solid form, minimize the creation of dust.[3] If working with the solution, prevent aerosolization.
-
Transfer to waste container: Carefully transfer the waste material into the designated chemical waste container.[5] For liquid waste, use a funnel to avoid spills. For solid waste, sweep or shovel the material carefully.[3]
-
Rinsing: Rinse any contaminated labware (e.g., beakers, flasks) with a suitable solvent (such as ethanol) and collect the rinsate in the same chemical waste container. Do not empty any of the substance or rinsate into drains.[3]
3. Container Sealing and Labeling:
-
Securely seal the container: Ensure the lid of the waste container is tightly closed to prevent leaks or spills.
-
Label clearly: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.
4. Storage and Final Disposal:
-
Temporary storage: Store the sealed waste container in a designated, secure secondary containment area, away from incompatible materials such as acids, bases, and strong oxidizing agents, until collection.[3]
-
Arrange for pickup: Contact your institution's EHS department to arrange for the collection and final disposal of the chemical waste. Disposal must be carried out by a licensed hazardous waste management company in accordance with all federal, state, and local regulations.[5][6]
In Case of a Spill:
-
Ensure the area is well-ventilated.[3]
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
Sweep or shovel the absorbed material into a suitable container for disposal.[3]
-
Wash the spill area thoroughly.
-
Report the spill to your laboratory supervisor and EHS department.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the safe disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
